molecular formula C20H15N3O B1213357 Angustine CAS No. 40041-96-1

Angustine

Numéro de catalogue: B1213357
Numéro CAS: 40041-96-1
Poids moléculaire: 313.4 g/mol
Clé InChI: FACXQEOSOVJIPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Angustine is a member of beta-carbolines.

Propriétés

Numéro CAS

40041-96-1

Formule moléculaire

C20H15N3O

Poids moléculaire

313.4 g/mol

Nom IUPAC

19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one

InChI

InChI=1S/C20H15N3O/c1-2-12-10-21-11-16-15(12)9-18-19-14(7-8-23(18)20(16)24)13-5-3-4-6-17(13)22-19/h2-6,9-11,22H,1,7-8H2

Clé InChI

FACXQEOSOVJIPD-UHFFFAOYSA-N

SMILES

C=CC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4

SMILES canonique

C=CC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4

Autres numéros CAS

40041-96-1

Synonymes

angustine

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Angustine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustine, a naturally occurring alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its key identifiers, physicochemical properties, and spectroscopic data. Furthermore, this document outlines the biosynthetic pathway of this compound and details a representative synthetic protocol. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Identity and Structure

This compound is a complex heterocyclic molecule belonging to the class of beta-carboline alkaloids.[1] Its core structure consists of a pentacyclic ring system.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name 19-ethenyl-3,13,17-triazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-onePubChem[1]
SMILES C=CC1=CN=CC2=C1C=C3C4=C(CCN3C2=O)C5=CC=CC=C5N4PubChem[1]
InChI InChI=1S/C20H15N3O/c1-2-12-10-21-11-16-15(12)9-18-19-14(7-8-23(18)20(16)24)13-5-3-4-6-17(13)22-19/h2-6,9-11,22H,1,7-8H2PubChem[1]
CAS Number 40041-96-1LookChem[2], PubChem[1]
Molecular Formula C20H15N3OLookChem[2], PubChem[1]
Molecular Weight 313.35 g/mol LookChem[2]
Appearance Yellow PowderBOC Sciences[]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for this compound

TechniqueKey ObservationsSource
¹³C NMR Data available in spectral databases.PubChem[1]
GC-MS Fragmentation patterns available for identification.PubChem[1]
LC-MS Precursor Type: [M+H]⁺, m/z: 314.129PubChem[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A detailed experimental protocol for acquiring high-resolution mass spectrometry data for this compound, based on typical procedures for natural product analysis, is provided below.

Objective: To determine the accurate mass of this compound and confirm its elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to a final concentration of 1 mg/mL. A working solution of 1 µg/mL is then prepared by serial dilution.

  • Chromatographic Separation (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Sampling Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: m/z 50-1000.

    • Acquisition Mode: Full scan mode for accurate mass measurement.

  • Data Analysis: The acquired data is processed using the instrument's software. The accurate mass of the protonated molecule ([M+H]⁺) is determined, and the elemental composition is calculated and compared with the theoretical value for C20H16N3O⁺.

Synthesis and Biosynthesis

This compound is a natural product found in various plant species, including Strychnos johnsonii and Nauclea subdita.[1][4]

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to follow the general pathway for terpenoid indole alkaloids. This intricate process originates from the precursors tryptamine and secologanin.

Biosynthesis_of_this compound tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine Pictet-Spengler reaction secologanin Secologanin secologanin->strictosidine intermediate Intermediate (e.g., Geissoschizine) strictosidine->intermediate Series of enzymatic reactions This compound This compound intermediate->this compound Cyclization and oxidation steps

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, a naturally occurring beta-carboline alkaloid. The compilation of its chemical identifiers, physicochemical properties, and spectroscopic data serves as a valuable resource for researchers. The outlined biosynthetic pathway and a representative synthetic protocol offer insights into the formation and potential laboratory synthesis of this complex molecule. Further investigation into the pharmacological properties of this compound is warranted to explore its full therapeutic potential.

References

Angustine Alkaloid: A Technical Guide to its Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the angustine alkaloid, a bioactive compound with potential therapeutic applications. The document details its natural origins, historical discovery, and available data on its biological activity. It is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This guide consolidates the current knowledge on this compound, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key information through diagrams to facilitate a deeper understanding of this promising alkaloid.

Introduction

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. They are most often found in plants, but also occur in animals, fungi, and bacteria. Many alkaloids have potent physiological effects on humans and other animals, and some are used as pharmaceuticals, recreational drugs, or in traditional medicine. This compound is a corynanthe-type indole alkaloid that has been identified in several plant species. Its discovery and biological activities have been subjects of scientific inquiry, suggesting its potential as a lead compound for drug discovery. This guide aims to provide an in-depth technical summary of the existing research on this compound.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the Loganiaceae and Rubiaceae families. The most well-documented source is Strychnos angustiflora.

Plant SpeciesFamilyPlant PartReference
Strychnos angustifloraLoganiaceaeLeaves[1]
Strychnos johnsoniiLoganiaceaeNot specified[2]
Cephalanthus natalensisRubiaceaeNot specified[2]
Mitragyna inermisRubiaceaeRoots and Fruits[3]

Table 1: Natural Sources of the this compound Alkaloid

Quantitative Data

The yield of this compound from its natural sources has been reported as "low," though specific quantitative data is scarce in publicly available literature.[1] One study on the cytotoxicity of this compound provides an LD50 value against brine shrimp (Artemia salina), which offers a measure of its biological potency.[3]

Biological TestOrganismResultReference
Cytotoxicity AssayArtemia salina (brine shrimp)LD50 = 3.24 µg/mL[3]

Table 2: Quantitative Biological Activity of this compound

Discovery and Characterization

The initial discovery and structural elucidation of this compound can be traced back to a Master of Science thesis from 1973.

  • Discoverer: Au Tak-yan, Francis

  • Year of Discovery: 1973

  • Institution: The University of Hong Kong

  • Original Source Material: Leaves of Strychnos angustiflora Benth[1]

The thesis, titled "Structures of Indole Alkaloids from Strychnos angustiflora", described the isolation of three orange-colored alkaloids: angustoline, this compound, and angustidine.[1] The structure of this compound was determined to have the molecular formula C20H15N3O.[1]

Experimental Protocols

General Alkaloid Extraction from Strychnos Leaves

This protocol is based on common acid-base extraction techniques for alkaloids.

Materials:

  • Dried and powdered leaves of Strychnos angustiflora

  • Methanol or Ethanol

  • Hydrochloric acid (HCl), 10% solution

  • Ammonia solution (NH4OH) or Sodium carbonate (Na2CO3) solution

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate solvents for chromatography (e.g., mixtures of chloroform, methanol, ethyl acetate)

Procedure:

  • Extraction: Macerate the powdered leaves in methanol or ethanol for an extended period (e.g., 24-48 hours) at room temperature. Repeat the extraction process multiple times to ensure complete extraction of the alkaloids.

  • Acidification: Combine the alcoholic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract. Dissolve the crude extract in a 10% HCl solution. This step protonates the basic alkaloids, making them soluble in the aqueous acidic solution.

  • Filtration: Filter the acidic solution to remove non-alkaloidal, acid-insoluble materials.

  • Basification: Transfer the acidic aqueous solution to a separatory funnel and basify by adding ammonia solution or sodium carbonate solution until the pH is alkaline (typically pH 9-10). This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents.

  • Solvent Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform. The free base alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the organic extract under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Purification of this compound
  • Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute the column with a gradient of increasingly polar solvents (e.g., starting with pure chloroform and gradually adding methanol).

  • Fraction Collection and TLC Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent). Combine the fractions containing the compound of interest (this compound).

  • Recrystallization: Further purify the isolated this compound by recrystallization from a suitable solvent system to obtain the pure crystalline compound.

Characterization

The structure of the purified this compound can be confirmed using modern spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic absorption properties.

Biological Activity and Mechanism of Action

The biological activities of this compound are not extensively studied. However, initial research indicates cytotoxic properties. A study demonstrated that this compound exhibited significant toxicity against brine shrimp (Artemia salina) with a lethal dose 50 (LD50) of 3.24 µg/mL.[3] This level of toxicity is noteworthy when compared to the known anticancer alkaloid berberine hydrochloride (LD50 = 26 µg/mL against the same organism).[3]

The specific mechanism of action and the signaling pathways through which this compound exerts its cytotoxic effects have not yet been elucidated. Further research, including in vitro studies on cancer cell lines and receptor binding assays, is required to understand its molecular targets and potential therapeutic applications.

Visualizations

Logical Workflow for this compound Discovery and Study

Angustine_Discovery_Workflow A Natural Source Identification (Strychnos angustiflora) B Extraction of Crude Alkaloids A->B C Chromatographic Separation (Column and TLC) B->C D Isolation of Pure this compound C->D E Structural Elucidation (MS, NMR, IR, UV-Vis) D->E F Biological Activity Screening (e.g., Cytotoxicity Assay) D->F G Mechanism of Action Studies (Future Work) F->G Angustine_Cytotoxicity cluster_0 This compound Concentration cluster_1 Effect on Brine Shrimp (Artemia salina) Low Low Concentration LowMortality Low to Moderate Mortality Low->LowMortality Leads to High High Concentration (e.g., > 3.24 µg/mL) HighMortality High Mortality (>50%) High->HighMortality Leads to (LD50 = 3.24 µg/mL)

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Angustine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustine, a bioactive monoterpenoid indole alkaloid (MIA) found predominantly in plant species of the Nauclea and Strychnos genera, has garnered significant interest for its diverse pharmacological activities. Despite its potential, the complete biosynthetic pathway of this compound in plants remains a largely uncharted territory. This technical guide synthesizes the current understanding of this compound biosynthesis, drawing parallels with well-characterized MIA pathways and highlighting the key enzymatic steps and intermediates that are likely involved. While the definitive enzymatic machinery responsible for the final steps of this compound formation is yet to be fully elucidated, this document provides a comprehensive theoretical framework based on established principles of alkaloid biosynthesis. This guide is intended to serve as a foundational resource for researchers dedicated to unraveling the complexities of this compound metabolism, paving the way for metabolic engineering and synthetic biology approaches to enhance its production for pharmaceutical applications.

Introduction

The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant secondary metabolites, with over 3,000 identified members.[1] Many of these compounds, such as vinblastine, quinine, and strychnine, possess remarkable pharmacological properties and are utilized as therapeutic agents. This compound, a member of the β-carboline subclass of MIAs, has been isolated from various plant sources, including Nauclea species.[2] Its complex pentacyclic structure hints at a sophisticated biosynthetic origin, rooted in the well-established MIA pathway.

This guide will provide an in-depth exploration of the proposed biosynthetic pathway of this compound, commencing from the universal MIA precursor, strictosidine. We will delve into the key intermediates and the classes of enzymes likely responsible for their transformation. Furthermore, this document will outline potential regulatory mechanisms controlling the flux through this pathway and present hypothetical experimental workflows for the definitive elucidation of the this compound biosynthetic route.

The Core Biosynthetic Pathway: From Primary Metabolism to a Pivotal Intermediate

The biosynthesis of all MIAs, including this compound, begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole-containing amino acid tryptophan, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor secologanin.

The initial committed step in MIA biosynthesis is the Pictet-Spengler condensation of tryptamine (derived from tryptophan via decarboxylation) and secologanin, catalyzed by the enzyme strictosidine synthase (STR) . This reaction forms the central precursor to all MIAs, strictosidine .[3]

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD) , yielding a highly reactive and unstable aglycone. This aglycone is a crucial branch point in MIA biosynthesis and is subsequently converted to the pivotal intermediate, geissoschizine . This conversion is catalyzed by geissoschizine synthase (GS) , a medium-chain alcohol dehydrogenase.[3][4] Geissoschizine stands as a key intermediate from which numerous divergent branches of the MIA pathway emanate, leading to the vast structural diversity observed in this class of alkaloids.[5][6][7][8]

Angustine_Core_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Secologanin Secologanin Strictosidine Strictosidine Secologanin->Strictosidine Tryptamine->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine GS

Figure 1: Core biosynthetic pathway leading to the formation of the key intermediate, geissoschizine.

The Divergent Path to this compound: A Hypothetical Framework

From the central intermediate geissoschizine, the biosynthetic pathway is believed to diverge towards the formation of various alkaloid scaffolds through the action of a suite of enzymes, predominantly from the cytochrome P450 family.[8] While the precise enzymatic steps leading to this compound are not yet definitively established, a plausible pathway can be postulated based on the structures of co-occurring alkaloids in Nauclea species and known biochemical transformations in MIA biosynthesis.

A critical intermediate in the biosynthesis of many complex indole alkaloids is 4,21-dehydrogeissoschizine .[2][9] This intermediate can be formed from geissoschizine and is a precursor to heteroyohimbine alkaloids via the action of cathenamine synthase.[9] It is hypothesized that a similar oxidative transformation of the geissoschizine core is the entry point into the this compound-specific branch of the pathway.

The proposed pathway from geissoschizine to this compound likely involves a series of oxidations, cyclizations, and rearrangements catalyzed by specific enzymes that are yet to be characterized. Key hypothetical intermediates may include dehydrogeissoschizine and other oxidized derivatives. The formation of the characteristic β-carboline structure of this compound would necessitate an intramolecular cyclization involving the indole nitrogen.

Angustine_Hypothetical_Pathway Geissoschizine Geissoschizine Dehydrogeissoschizine 4,21-Dehydrogeissoschizine Geissoschizine->Dehydrogeissoschizine Geissoschizine Oxidase (putative) Intermediate_X Oxidized Intermediates Dehydrogeissoschizine->Intermediate_X Cytochrome P450s (putative) This compound This compound Intermediate_X->this compound Cyclases/Rearrangement Enzymes (putative)

Figure 2: A hypothetical biosynthetic pathway from geissoschizine to this compound.

Quantitative Data

As the specific enzymes in the this compound biosynthetic pathway remain to be definitively identified and characterized, quantitative data such as enzyme kinetics and metabolite concentrations are currently unavailable in the literature. The following table is presented as a template for the future compilation of such data once it becomes available through empirical research.

Enzyme/MetabolitePlant SourceKm (µM)Vmax (pkat/mg)kcat (s-1)Concentration (µg/g FW)Reference
Geissoschizine Oxidase (putative)Nauclea sp.N/AN/AN/AN/ATBD
This compound Synthase (putative)Nauclea sp.N/AN/AN/AN/ATBD
GeissoschizineNauclea sp.N/AN/AN/ATBDTBD
This compoundNauclea sp.N/AN/AN/ATBDTBD
Table 1: Template for Quantitative Data on this compound Biosynthesis.

Experimental Protocols for Pathway Elucidation

The definitive elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining transcriptomics, proteomics, metabolomics, and classical biochemical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding biosynthetic enzymes in the this compound pathway from a known this compound-producing plant (e.g., Nauclea latifolia).

Methodology:

  • Plant Material: Collect tissues from Nauclea latifolia known to accumulate this compound (e.g., root bark).

  • RNA Extraction and Sequencing: Extract total RNA from the tissues and perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

  • De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting transcripts by sequence homology to known alkaloid biosynthetic genes from other species, particularly those from the cytochrome P450, dehydrogenase, and methyltransferase families.

  • Differential Expression Analysis: If applicable, compare the transcriptomes of high- and low-Angustine producing tissues or plants treated with elicitors (e.g., methyl jasmonate) to identify co-expressed gene clusters that are upregulated in correlation with this compound accumulation.

  • Candidate Gene Selection: Select candidate genes for functional characterization based on their annotation and expression profiles.

Transcriptome_Analysis_Workflow Plant_Material Nauclea latifolia Tissue RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq De_Novo_Assembly De Novo Assembly & Annotation RNA_Seq->De_Novo_Assembly Differential_Expression Differential Expression Analysis De_Novo_Assembly->Differential_Expression Candidate_Genes Candidate Biosynthetic Genes Differential_Expression->Candidate_Genes

Figure 3: Experimental workflow for the identification of candidate biosynthetic genes.
Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

  • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., for E. coli or S. cerevisiae). Express and purify the recombinant proteins.

  • Enzyme Assays:

    • Substrate Feeding: Incubate the purified recombinant enzyme with a potential substrate (e.g., geissoschizine, 4,21-dehydrogeissoschizine) and necessary co-factors (e.g., NADPH for cytochrome P450s).

    • Product Detection: Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

    • Structure Elucidation: If a new product is formed, purify it and determine its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Kinetic Analysis: Once the substrate and product are confirmed, perform enzyme kinetic studies to determine the Km, Vmax, and kcat values.

In Vivo Gene Silencing

Objective: To confirm the in vivo function of a candidate gene in this compound biosynthesis.

Methodology:

  • Virus-Induced Gene Silencing (VIGS):

    • Construct a VIGS vector containing a fragment of the target candidate gene.

    • Infiltrate young Nauclea plants with Agrobacterium tumefaciens carrying the VIGS construct.

  • Metabolite Analysis: After a period of gene silencing, extract alkaloids from the silenced and control plants.

  • Quantification: Quantify the levels of this compound and its proposed precursors using LC-MS. A significant reduction in this compound accumulation in the silenced plants compared to the controls would confirm the gene's involvement in the pathway.

Regulation of this compound Biosynthesis

The biosynthesis of MIAs is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli such as herbivory or pathogen attack. This regulation is primarily mediated by a network of transcription factors (TFs).[5]

Jasmonate Signaling: The plant hormone jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are key signaling molecules that induce the expression of many alkaloid biosynthetic genes.[10] The JA signaling cascade involves the degradation of JAZ repressor proteins, leading to the activation of various TF families, including:

  • AP2/ERF (APETALA2/Ethylene Response Factor) TFs: Such as the ORCA (Octadecanoid-responsive Catharanthus AP2-domain) proteins in Catharanthus roseus.[10]

  • bHLH (basic Helix-Loop-Helix) TFs: Which often work in concert with other TFs.[5][11]

  • MYB TFs: Another large family of TFs involved in regulating secondary metabolism.

  • WRKY TFs: Which are also known to be involved in plant defense responses.[5]

It is highly probable that the biosynthesis of this compound in Nauclea species is also under the control of a similar jasmonate-responsive regulatory network. The identification of the specific TFs that bind to the promoters of this compound biosynthetic genes will be crucial for understanding the regulation of its production.

Angustine_Regulation Jasmonate Jasmonate Signal JAZ_Repressor JAZ Repressor Jasmonate->JAZ_Repressor Degradation TFs AP2/ERF, bHLH, MYB, WRKY TFs JAZ_Repressor->TFs De-repression Biosynthetic_Genes This compound Biosynthetic Genes TFs->Biosynthetic_Genes Transcriptional Activation This compound This compound Biosynthetic_Genes->this compound Enzymatic Synthesis

Figure 4: A proposed model for the transcriptional regulation of this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating yet unresolved chapter in the study of plant alkaloid metabolism. While the foundational pathway from primary metabolites to the key intermediate geissoschizine is well-established, the specific enzymatic transformations that sculpt the unique this compound scaffold remain to be discovered. This technical guide has provided a comprehensive overview of the current hypothetical framework for this compound biosynthesis, drawing upon the wealth of knowledge from the broader field of MIA research.

The experimental strategies outlined herein, particularly the integration of multi-omics approaches with classical biochemistry, provide a clear roadmap for the definitive elucidation of this pathway. The identification and characterization of the complete set of biosynthetic enzymes and their regulatory networks will not only be a significant contribution to our fundamental understanding of plant metabolic diversity but will also unlock the potential for the metabolic engineering of this compound production in heterologous systems. Such advancements hold immense promise for the sustainable and scalable production of this valuable natural product for future pharmaceutical development.

References

Angustine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Indole Alkaloid Angustine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring monoterpene indole alkaloid, has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological effects, and detailed experimental methodologies. The information presented is intended to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Chemical and Physical Properties

This compound is an alkaloid found in various plant species, including those of the Nauclea and Mitragyna genera. Its fundamental chemical and physical characteristics are summarized below.

PropertyValue
CAS Number 40041-96-1
Molecular Formula C₂₀H₁₅N₃O
Molecular Weight Approximately 313.36 g/mol
Appearance Data not available in the searched results.
Solubility Data not available in the searched results.
Melting Point Data not available in the searched results.

Biological Activities and Mechanism of Action

Current research has identified several key biological activities of this compound, primarily focusing on its cytotoxicity and enzyme inhibition properties.

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects in preclinical studies. A key study investigating the chemical constituents of Mitragyna inermis reported potent activity of this compound in the brine shrimp (Artemia salina) lethality assay.[1]

AssayEndpointResult
Brine Shrimp Lethality BioassayLD₅₀3.24 µg/mL

This level of cytotoxicity is noteworthy, as it is more potent than that of berberine hydrochloride, a well-known anticancer alkaloid, in the same assay.

Enzyme Inhibition

Research on the alkaloids from Nauclea latifolia has revealed that this compound is an inhibitor of both butyrylcholinesterase (BChE) and monoamine oxidase A (MAO-A). The inhibition of MAO-A by this compound has been characterized as reversible and competitive.

EnzymeActivityPotency (IC₅₀)
Butyrylcholinesterase (BChE)InhibitionData not available
Monoamine Oxidase A (MAO-A)InhibitionData not available

The inhibition of MAO-A, a key enzyme in the degradation of neurotransmitters like serotonin and norepinephrine, suggests that this compound may have psychoactive or neuro-modulatory properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable experimental protocols for the key bioassays in which this compound has been evaluated, based on standard laboratory practices.

Brine Shrimp Lethality Assay

This assay is a common preliminary screen for cytotoxicity.

Objective: To determine the median lethal dose (LD₅₀) of this compound against brine shrimp nauplii.

Methodology:

  • Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted with artificial seawater to obtain a range of test concentrations.

  • Exposure: Ten to fifteen brine shrimp nauplii are transferred into each well of a 24-well plate. The various concentrations of this compound solution are then added. A control group with the solvent and a negative control with only seawater are also included.

  • Incubation: The plates are incubated for 24 hours under illumination.

  • Data Collection: The number of dead nauplii in each well is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LD₅₀ value is determined using probit analysis or other appropriate statistical methods.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A.

Objective: To determine the inhibitory effect of this compound on MAO-A activity.

Methodology:

  • Enzyme and Substrate Preparation: A solution of recombinant human MAO-A and a suitable substrate (e.g., kynuramine) are prepared in an appropriate buffer (e.g., phosphate buffer).

  • Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted.

  • Assay Procedure: The enzyme, buffer, and varying concentrations of this compound (or a known MAO-A inhibitor as a positive control) are pre-incubated in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The reaction is monitored by measuring the increase in fluorescence or absorbance resulting from the metabolism of the substrate over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to the control (no inhibitor), and the IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed with varying substrate concentrations.

Butyrylcholinesterase (BChE) Inhibition Assay

This assay is based on the Ellman's method to quantify the activity of BChE.

Objective: To determine the inhibitory effect of this compound on BChE activity.

Methodology:

  • Reagent Preparation: Solutions of BChE (from equine serum or recombinant human), the substrate butyrylthiocholine iodide, and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a phosphate buffer.

  • Inhibitor Preparation: A stock solution of this compound is prepared and serially diluted.

  • Assay Procedure: The enzyme, buffer, DTNB, and varying concentrations of this compound (or a known BChE inhibitor like galantamine as a positive control) are mixed in a 96-well plate.

  • Reaction Initiation: The reaction is started by adding the substrate, butyrylthiocholine iodide.

  • Detection: The hydrolysis of the substrate by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured at approximately 412 nm over time using a plate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.

Signaling Pathways and Logical Relationships

The inhibitory action of this compound on MAO-A suggests a potential impact on monoaminergic signaling pathways. The following diagram illustrates the logical relationship of MAO-A inhibition.

MAO_A_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Serotonin_Norepinephrine Serotonin & Norepinephrine Synaptic_Neurotransmitters Increased Synaptic Neurotransmitters MAO_A Monoamine Oxidase A (MAO-A) Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_Neurotransmitters->Postsynaptic_Receptors Activates Cellular_Response Altered Cellular Response Postsynaptic_Receptors->Cellular_Response Leads to This compound This compound This compound->MAO_A Inhibits Degradation Neurotransmitter Degradation MAO_A->Degradation Catalyzes

Caption: this compound's inhibition of MAO-A prevents neurotransmitter degradation.

Future Directions

The existing data on this compound provides a compelling basis for further research. Key areas for future investigation include:

  • Anticancer Research: Elucidating the specific mechanisms underlying its cytotoxicity. This should involve screening against a panel of human cancer cell lines, investigating its effects on cell cycle progression, apoptosis, and key cancer-related signaling pathways.

  • Neuropharmacology: A more in-depth characterization of its MAO-A inhibitory activity is warranted, including determination of its IC₅₀ value and selectivity over MAO-B. Further studies could explore its potential as an antidepressant or anxiolytic agent in animal models.

  • Pharmacokinetics and Toxicology: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties and potential for therapeutic development.

Conclusion

This compound is a bioactive indole alkaloid with demonstrated cytotoxic and enzyme-inhibiting properties. This technical guide has summarized the current knowledge of its chemical properties and biological activities, and provided detailed experimental protocols to facilitate further research. The potent biological profile of this compound suggests that it is a promising candidate for further investigation in the fields of oncology and neuropharmacology.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Angustine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustine is a naturally occurring β-carboline alkaloid that has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology. As a member of this prominent class of nitrogen-containing heterocyclic compounds, this compound exhibits a range of biological activities that warrant detailed investigation for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its characterization, and insights into its potential mechanisms of action.

Chemical Identity and Structure

This compound is chemically designated as 1-Vinyl-8,13-dihydroindolo[2′,3′:3,4]pyrido[1,2-b][1][2]naphthyridin-5(7H)-one. Its molecular structure consists of a pentacyclic ring system, incorporating an indole nucleus fused to a pyridonaphthyridine moiety, with a vinyl substituent.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 40041-96-1
Molecular Formula C₂₀H₁₅N₃O
Molecular Weight 313.36 g/mol
IUPAC Name 1-ethenyl-8,13-dihydroindolo[2',3':3,4]pyrido[1,2-b][1][2]naphthyridin-5(7H)-one

Physical Properties

Experimentally determined physical properties for this compound are not extensively reported in readily available literature. The data presented below is a combination of predicted values from computational models and information from commercial suppliers. Further experimental validation is required for definitive characterization.

Table 2: Physical Properties of this compound

PropertyValue/DescriptionSource
Melting Point Not reported
Boiling Point ~648.2 °C at 760 mmHg (Predicted)[3]
Appearance Yellowish amorphous solid[4]
Solubility Data not available. As a complex alkaloid, it is likely to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols.
Density ~1.4 g/cm³ (Predicted)[3]

Chemical and Spectroscopic Properties

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. These methods provide a fingerprint for the molecule, confirming its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Alkaloids with aromatic ring structures, such as this compound, typically exhibit characteristic absorption peaks in the UV-Vis spectrum between 240-450 nm.[5] Specific UV-Vis data for this compound has been reported in literature concerning its isolation.

Table 3: UV-Vis Spectral Data for this compound

λmax (nm)SolventReference
Not explicitly stated in abstractNot specified[6]

Note: Detailed absorption maxima would be found within the full experimental section of the cited literature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals the presence of key functional groups within its structure.

Table 4: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
1638Conjugated Carbonyl (C=O) stretching[4]
Other characteristic peaksAromatic C=C stretching, C-N stretching, C-H bending[6]

Note: A full FT-IR spectrum would provide more detailed information on the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise connectivity of atoms in the this compound molecule. The chemical shifts provide information about the electronic environment of each proton and carbon atom.

Table 5: Key ¹H and ¹³C NMR Signals for this compound

NucleusChemical Shift (δ) Range (ppm)Key Structural FeaturesReference
¹H NMR Aromatic protons, vinyl protons, methylene protons, NH protonβ-carboline skeleton, vinyl group[4][6]
¹³C NMR Carbonyl carbon, aromatic carbons, vinyl carbons, aliphatic carbonsComplete carbon framework[4][6]

Note: Detailed and assigned NMR data is typically found in publications reporting the isolation or synthesis of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure.

Table 6: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Reference
LCMS-IT-TOF319.1450 (for a related new alkaloid, demonstrating the technique used)[4]
ESI-MSData would be available in the full text[6]

Experimental Protocols

Isolation of this compound from Nauclea officinalis

A general procedure for the isolation of alkaloids from Nauclea officinalis involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., bark or leaves) is extracted with a suitable solvent, such as 95% ethanol or dichloromethane.[4][6]

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components. This typically involves dissolving the extract in an acidic aqueous solution, followed by washing with an organic solvent. The aqueous layer is then basified, and the free alkaloids are extracted into an immiscible organic solvent.

  • Chromatography: The crude alkaloid mixture is then purified using various chromatographic techniques, which may include:

    • Silica gel column chromatography.[7]

    • Overpressure layer chromatography.[6]

    • High-performance liquid chromatography (HPLC).

The following diagram illustrates a general workflow for the isolation of this compound.

G plant_material Dried & Powdered Nauclea officinalis extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids chromatography Chromatographic Purification crude_alkaloids->chromatography This compound Pure this compound chromatography->this compound

General workflow for the isolation of this compound.
Synthesis of this compound

A synthetic route for this compound has been reported, providing a means to obtain the compound for further study without reliance on natural sources. A brief outline of a synthetic approach is as follows:

  • Condensation of ethyl oxalate with 4-methyl-5-vinylnicotinonitrile.

  • Condensation of the resulting lactone with tryptamine.

  • Hydrolysis and subsequent cyclization to yield this compound.

A detailed, step-by-step protocol with reaction conditions, purification methods, and characterization of intermediates would be necessary for replication and is typically found in specialized synthetic chemistry literature.

Biological Activity and Potential Signaling Pathways

This compound, as a β-carboline alkaloid, is of interest for its potential anticancer properties. Research on related compounds suggests several mechanisms of action that may be relevant to this compound.

Proposed Anticancer Mechanism of Action

Studies on β-carboline alkaloids indicate that their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis (programmed cell death) and the generation of oxidative stress.[3][8] A plausible signaling pathway for this compound's anticancer activity, based on literature for related compounds, is a multi-faceted process involving:

  • Induction of Oxidative Stress: this compound may increase the intracellular levels of reactive oxygen species (ROS), leading to cellular damage.[9][10]

  • Mitochondrial Pathway of Apoptosis: The increase in ROS can lead to the disruption of the mitochondrial membrane potential, triggering the release of pro-apoptotic factors like cytochrome c.[11]

  • Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3), which are responsible for the cleavage of cellular proteins and the execution of apoptosis.

  • Modulation of Signaling Pathways: β-carboline alkaloids have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PTEN/ERK pathway.[3] this compound may upregulate the tumor suppressor PTEN and downregulate the pro-survival ERK pathway.

The following diagram illustrates a proposed signaling pathway for the anticancer activity of this compound.

G This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS PTEN PTEN Activation This compound->PTEN ERK ERK Inhibition This compound->ERK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellSurvival Decreased Cell Survival & Proliferation PTEN->CellSurvival ERK->CellSurvival

Proposed anticancer signaling pathway of this compound.

Conclusion

This compound is a promising natural product with potential for development as a therapeutic agent. This guide has summarized the currently available information on its physical and chemical properties, highlighting the need for further experimental validation of some data points. The spectroscopic data provides a basis for its identification and characterization. The proposed mechanism of action, based on related β-carboline alkaloids, offers a starting point for further pharmacological investigation into its anticancer effects. Future research should focus on obtaining definitive experimental data for its physical properties, detailed elucidation of its metabolic fate, and comprehensive studies to confirm its mechanism of action in various cancer models.

References

Unveiling the Solubility Profile of Angustine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angustine, a naturally occurring beta-carboline alkaloid, has garnered interest within the scientific community for its potential biological activities, including its role in inducing apoptosis in cancer cells. Found in plant species such as Strychnos johnsonii and Cephalanthus natalensis, understanding its physicochemical properties is paramount for advancing its research and development as a potential therapeutic agent.[1] A critical parameter in early-stage drug development is the compound's solubility in various organic solvents, which influences everything from extraction and purification to formulation and bioavailability.

This technical guide provides an in-depth overview of the known solubility characteristics of this compound and related beta-carboline alkaloids. Due to the limited availability of specific quantitative data for this compound, this document also presents a detailed, generalized experimental protocol for determining its solubility, empowering researchers to generate this critical data in their own laboratories.

Solubility of Beta-Carboline Alkaloids

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, general solubility trends for the broader class of beta-carboline alkaloids offer valuable insights. Alkaloids, in their free base form, are typically characterized by poor solubility in water and better solubility in organic solvents.[2] The solubility is largely dictated by the polarity of the solvent and the specific functional groups on the alkaloid's structure.

The following table summarizes the qualitative solubility of beta-carboline alkaloids in common organic solvents based on available chemical literature. This information can serve as a preliminary guide for solvent selection in studies involving this compound.

Solvent ClassExample SolventsQualitative Solubility of Beta-Carboline Alkaloids
Alcohols Methanol, EthanolGenerally Soluble[3]
Ketones AcetoneGenerally Soluble[3]
Esters Ethyl AcetateGenerally Soluble[3]
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Generally Soluble[3]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly Soluble to Insoluble
Hydrocarbons n-Hexane, TolueneGenerally Insoluble[3]
Aqueous WaterGenerally Insoluble[2][4]

Note: This table represents general trends for beta-carboline alkaloids. The actual solubility of this compound may vary and should be experimentally determined.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the shake-flask method is widely regarded as the "gold standard" due to its ability to determine thermodynamic equilibrium solubility.[1][5] This protocol outlines the necessary steps for implementing this method, followed by quantification using High-Performance Liquid Chromatography (HPLC), a common and accurate analytical technique for this purpose.[6][7]

Workflow for Solubility Determination

Solubility_Workflow General Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess This compound solid B Add to vial with known solvent volume A->B C Seal vials and place in shaker at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge or filter to separate solid D->E F Collect clear supernatant E->F G Prepare serial dilutions of supernatant F->G H Inject into HPLC system G->H I Quantify concentration using calibration curve H->I

Caption: A flowchart of the shake-flask method for solubility testing.

Detailed Methodology

1. Materials and Equipment:

  • This compound (solid, pure form)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. Ensuring an excess of solid is visible is crucial for achieving saturation.[5]

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[8][9] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow any undissolved solid to settle.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Draw the solution using a syringe and pass it through a solvent-compatible filter (e.g., PTFE) to remove any solid particles.

    • Carefully collect a precise volume of the clear supernatant.

    • Perform serial dilutions of the supernatant with the same solvent to bring the concentration of this compound within the linear range of the analytical method.

  • Quantification by HPLC:

    • Method Development: Develop a suitable HPLC method for this compound. This includes selecting an appropriate mobile phase, column, flow rate, and detection wavelength.

    • Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

    • Sample Analysis: Inject the diluted supernatant samples into the HPLC system.

    • Calculation: Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.[7] Calculate the original solubility in the saturated solution by multiplying the concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.

Conclusion

While a comprehensive, publicly available database for the quantitative solubility of this compound in various organic solvents is currently lacking, the general characteristics of beta-carboline alkaloids suggest good solubility in polar organic solvents like alcohols, acetone, and DMSO. For researchers in drug discovery and development, the experimental determination of this property is a critical step. The detailed shake-flask protocol provided herein offers a robust and reliable methodology for generating this essential data, thereby facilitating further investigation into the therapeutic potential of this compound.

References

A Comprehensive Technical Guide to Angiotensin Research: From Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of angiotensin research, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our understanding of this critical physiological system. The content is structured to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the signaling pathways and experimental protocols that are central to the field.

Historical Overview: Unraveling the Renin-Angiotensin System

The journey of angiotensin research began in 1898 when Robert Tigerstedt and Per Bergman identified a pressor substance in renal extracts, which they named "renin". However, it wasn't until the 1930s that the significance of this discovery began to unfold. In 1934, Harry Goldblatt's work on experimental hypertension in dogs, induced by renal artery clamping, provided a crucial model for studying the underlying mechanisms.

A pivotal moment arrived around 1936 when two independent research groups, one in Argentina and the other in the United States, demonstrated that a substance secreted by ischemic kidneys was responsible for the hypertensive effect. This substance was found to be the product of an enzymatic reaction between renin and a plasma protein. The Argentine group, led by Eduardo Braun-Menéndez, named it "hypertensin," while the American group, under Irvine Page, called it "angiotonin." In a landmark agreement in 1958, the two groups settled on the unified term "angiotensin".

Subsequent research focused on elucidating the components and functions of what is now known as the renin-angiotensin system (RAS). Key milestones include the identification of angiotensin I as the inactive precursor and its conversion to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). The discovery of distinct angiotensin receptors, primarily the AT1 and AT2 receptors, further refined the understanding of angiotensin's diverse physiological and pathological roles. The development of ACE inhibitors in the late 1970s marked a significant therapeutic breakthrough, confirming the central role of angiotensin II in blood pressure regulation and the pathophysiology of cardiovascular diseases.

Angiotensin Signaling Pathways

The physiological effects of angiotensin II are mediated through a complex network of signaling pathways, primarily initiated by its binding to two main G protein-coupled receptors: the angiotensin II type 1 (AT1) receptor and the angiotensin II type 2 (AT2) receptor.

The Renin-Angiotensin System (RAS) Cascade

The canonical RAS pathway begins with the cleavage of angiotensinogen, a protein produced by the liver, by the enzyme renin, which is released from the kidneys. This reaction produces the inactive decapeptide, angiotensin I. Angiotensin I is then converted to the biologically active octapeptide, angiotensin II, by the angiotensin-converting enzyme (ACE), which is predominantly found in the lungs.

RAS_Cascade Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (in Lungs) ACE->Angiotensin_II

Caption: The Renin-Angiotensin System (RAS) cascade.

AT1 Receptor Signaling

The AT1 receptor is responsible for most of the well-known physiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sodium retention. Upon binding of angiotensin II, the AT1 receptor activates several downstream signaling cascades:

  • Gq/11 Pathway: This is the primary signaling pathway for the AT1 receptor. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and cell growth.

  • G12/13 Pathway: The AT1 receptor can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This pathway is implicated in vascular remodeling and the development of hypertension.

  • G protein-Independent Signaling: The AT1 receptor can also signal independently of G proteins through β-arrestin-mediated pathways, which can lead to the activation of mitogen-activated protein kinases (MAPKs).

AT1_Signaling cluster_membrane Cell Membrane AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction Growth Cell Growth PKC_activation->Growth

Caption: Simplified AT1 Receptor Signaling Pathway (Gq/11).

AT2 Receptor Signaling

The AT2 receptor is generally considered to have effects that counterbalance those of the AT1 receptor, including vasodilation and anti-inflammatory actions. The signaling mechanisms of the AT2 receptor are less well-defined but are thought to involve the activation of protein phosphatases and the production of nitric oxide (NO).

Quantitative Data in Angiotensin Research

The following tables summarize key quantitative data from various studies on angiotensin.

Table 1: Plasma Concentrations of Angiotensin Peptides

PeptideHuman Plasma (pmol/L)Rat Plasma (pmol/L)
Angiotensin I21 ± 167 ± 8
Angiotensin II6.6 ± 0.514 ± 1

Data are presented as mean ± SEM.

Table 2: Effect of Angiotensin II Infusion on Blood Pressure in Mice

Treatment GroupBaseline Mean Arterial Pressure (mmHg)Mean Arterial Pressure after 3 weeks of Ang II Infusion (mmHg)Change in Mean Arterial Pressure (mmHg)
Control111 ± 2113 ± 3+2 ± 2
Angiotensin II (1000 ng/kg/min)111 ± 2166 ± 3+55 ± 3

Data are presented as mean ± SEM.

Table 3: Effect of Angiotensin II on Blood Pressure in Patients with Circulatory Shock

Blood Pressure ParameterInitial Weighted Mean (mmHg)Post-Angiotensin II Weighted Mean (mmHg)Percentage Increase
Mean Arterial Pressure (MAP)63.378.123.4%
Systolic Blood Pressure (SBP)56.9128.2125.2%

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in angiotensin research.

Protocol 1: Induction of Hypertension in Mice using Angiotensin II Infusion

Objective: To create a mouse model of hypertension by chronic administration of angiotensin II.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Angiotensin II

  • Osmotic minipumps (e.g., Alzet Model 2004)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Baseline Blood Pressure Measurement: Acclimatize the mice to the tail-cuff procedure for several days. Measure and record the baseline systolic blood pressure for three consecutive days.

  • Pump Preparation: Under sterile conditions, fill the osmotic minipumps with a solution of angiotensin II calculated to deliver the desired dose (e.g., 490 or 1000 ng/kg/min).

  • Surgical Implantation:

    • Anesthetize the mouse using isoflurane.

    • Make a small subcutaneous incision on the back of the mouse.

    • Implant the filled osmotic minipump into the subcutaneous space.

    • Close the incision with sutures or surgical staples.

  • Post-Operative Care: Monitor the mice for recovery from anesthesia and any signs of distress.

  • Blood Pressure Monitoring: Measure and record the systolic blood pressure at regular intervals (e.g., weekly) for the duration of the infusion (typically 3-4 weeks).

Hypertension_Model_Workflow Start Start Baseline_BP Measure Baseline Blood Pressure Start->Baseline_BP Prepare_Pump Prepare Osmotic Minipump with Ang II Baseline_BP->Prepare_Pump Implant_Pump Surgically Implant Pump Subcutaneously Prepare_Pump->Implant_Pump Monitor_BP Monitor Blood Pressure (e.g., weekly) Implant_Pump->Monitor_BP End End of Study Monitor_BP->End

Caption: Workflow for Angiotensin II-induced hypertension model.

Protocol 2: Measurement of Angiotensin-Converting Enzyme (ACE) Activity

Objective: To quantify the enzymatic activity of ACE in biological samples (e.g., serum, tissue homogenates).

Materials:

  • Spectrophotometer or fluorometer

  • 96-well microplate

  • ACE substrate (e.g., FAPGG or a fluorogenic substrate)

  • ACE inhibitor (for control, e.g., captopril)

  • Assay buffer

  • Biological sample (serum, plasma, or tissue homogenate)

Procedure:

  • Sample Preparation: If using tissue, homogenize in an appropriate buffer and centrifuge to obtain the supernatant. Dilute serum or plasma samples as needed with the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the biological sample to the appropriate wells.

    • For negative control wells, add an ACE inhibitor.

    • Pre-incubate the plate at 37°C for a short period.

  • Initiate Reaction: Add the ACE substrate to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength (this is the time-zero reading).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • After incubation, measure the absorbance or fluorescence again.

  • Calculation: The ACE activity is calculated based on the change in absorbance or fluorescence over time, after subtracting the values from the negative control wells. The activity is typically expressed in units per liter (U/L).

Protocol 3: Angiotensin II Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of angiotensin II receptors in a tissue preparation.

Materials:

  • Radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-Ang II)

  • Unlabeled angiotensin II (for competition)

  • Membrane preparation from a tissue expressing angiotensin II receptors (e.g., rat liver)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of membrane preparation.

    • Add increasing concentrations of the radiolabeled angiotensin II analog to these tubes.

    • For non-specific binding, set up a parallel set of tubes that also contain a high concentration of unlabeled angiotensin II.

    • Incubate the tubes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer.

  • Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Plot the specific binding versus the concentration of the radioligand.

    • Analyze the data using a non-linear regression model (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

This guide provides a foundational understanding of angiotensin research. For more specific applications and advanced techniques, researchers are encouraged to consult the primary literature and specialized methodology publications.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Angustine Derivatives and Related Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activity, and mechanism of action of this compound and related monoterpenoid indole alkaloids, primarily isolated from the Nauclea genus. The information is compiled for professionals in drug discovery and medicinal chemistry, with a focus on quantitative data, experimental methodologies, and cellular pathways.

Introduction: The this compound Scaffold

This compound is a naturally occurring indoloquinolizidinone alkaloid belonging to the beta-carboline family. It is a prominent member of the Corynanthe-type alkaloids, a class known for a wide array of biological activities. This compound and its structural relatives, such as nauclefine, angustidine, and naucletine, are most notably isolated from plants of the Nauclea genus (family Rubiaceae), which have a history of use in traditional Chinese medicine.[1] These compounds share a pentacyclic aromatic core, which serves as a privileged scaffold for interacting with various biological targets. Their diverse pharmacological properties, including vasorelaxant, cytotoxic, and anti-inflammatory effects, make them and their synthetic derivatives attractive starting points for drug development.[1][2]

Synthesis of this compound and Related Alkaloids

The total synthesis of this compound was first reported by Kametani et al. in 1976. The general strategy involves the construction of the complex pentacyclic system through key bond-forming reactions that assemble the indole and pyridine moieties into the characteristic indoloquinolizidinone core. While the detailed experimental procedures from the original publications are not fully accessible, the overall workflow provides a roadmap for synthetic chemists.

Below is a generalized workflow representing a common synthetic approach to the this compound core, which typically involves the condensation of a tryptamine derivative with a functionalized pyridine component, followed by cyclization and aromatization steps to yield the final pentacyclic structure.

G Generalized Synthetic Workflow for the this compound Core cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Final Product A Tryptamine Derivative C Pictet-Spengler or Bischler-Napieralski Reaction A->C Reacts with B Functionalized Pyridine Aldehyde/Ester B->C D Condensation / Annulation C->D Intermediate E Oxidation / Aromatization D->E Cyclized Intermediate F This compound Core Structure E->F Final Steps

Caption: Generalized workflow for the synthesis of the this compound alkaloid core.

Biological Activity and Quantitative Data

This compound and its related alkaloids from Nauclea species exhibit a range of biological activities. The most well-documented effects are vasorelaxant and cytotoxic activities.

Vasorelaxant Activity

Several studies have demonstrated the potent vasorelaxant effects of this compound and co-isolated alkaloids on isolated rat aorta.[3] This activity is endothelium-dependent and is believed to be mediated by the release of nitric oxide.[2] Naucline showed 90% relaxation at a concentration of 1 x 10⁻⁵ M, while this compound, nauclefine, and naucletine produced over 90% relaxation at the same concentration.[3]

Compound Assay System Concentration Effect Reference
This compoundIsolated Rat Aorta1 x 10⁻⁵ M> 90% Relaxation[3]
NauclefineIsolated Rat Aorta1 x 10⁻⁵ M> 90% Relaxation[3]
NaucletineIsolated Rat Aorta1 x 10⁻⁵ M> 90% Relaxation[3]
NauclineIsolated Rat Aorta1 x 10⁻⁵ M90% Relaxation[3]
Cytotoxic Activity

Various alkaloids isolated from Nauclea species have shown significant cytotoxicity against a panel of human cancer cell lines. While this compound itself was not evaluated in these specific studies, its close structural analogs and derivatives displayed potent activity, highlighting the potential of this scaffold in oncology research.[1][2][4][5]

Compound/Derivative Cell Line IC₅₀ (µg/mL) Reference
Naucleaoral AHeLa4.0[4]
Naucleaoral BHeLa7.8[4]
KB9.5[4]
Naucleamide HHepG-219.59[1][2]
(±)-19-O-butylangustolineHepG-25.53[1][2]
SKOV323.11[1][2]
HeLa31.30[1][2]
MCF-732.42[1][2]
KB37.26[1][2]
NauclorienineVarious*Comparable to Cisplatin[5]

*HL-60, SMMC-7721, A-549, MCF-7, SW480

Mechanism of Action: The Nitric Oxide Pathway

The primary mechanism for the vasorelaxant activity of this compound-type alkaloids is the stimulation of endothelial Nitric Oxide Synthase (eNOS).[2] In the vascular endothelium, the alkaloid triggers a signaling cascade that increases intracellular calcium (Ca²⁺). Calcium ions bind to calmodulin (CaM), forming a Ca²⁺/CaM complex that activates eNOS.[6][7] Activated eNOS catalyzes the five-electron oxidation of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct.[8]

NO, being a small, lipophilic gas, rapidly diffuses from the endothelial cells into adjacent vascular smooth muscle cells. There, it binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme to convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular Ca²⁺ concentration within the smooth muscle cell and the dephosphorylation of myosin light chains, resulting in muscle relaxation and vasodilation.[8]

G Proposed Signaling Pathway for this compound-Induced Vasorelaxation cluster_0 Vascular Endothelial Cell cluster_1 Vascular Smooth Muscle Cell This compound This compound Alkaloid Receptor G-Protein Coupled Receptor (Putative) This compound->Receptor Binds eNOS_inactive eNOS (Inactive) Receptor->eNOS_inactive ↑ Intracellular Ca²⁺ CaM Calmodulin (CaM) eNOS_active eNOS (Active) eNOS_inactive->eNOS_active Ca²⁺/CaM Binding L_Cit_NO L-Citrulline + NO eNOS_active->L_Cit_NO Catalyzes L_Arg L-Arginine L_Arg->eNOS_active Substrate NO_diffuse Nitric Oxide (NO) L_Cit_NO->NO_diffuse Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_diffuse->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation ↓ Ca²⁺ / Dephosphorylates Myosin Light Chain

Caption: Endothelium-dependent vasorelaxation pathway activated by this compound alkaloids.

Experimental Protocols

This section provides a representative protocol for a key biological assay used to characterize this compound alkaloids.

Protocol: Isolated Rat Aorta Vasorelaxant Assay

This protocol is a composite representation based on standard methodologies for evaluating vasorelaxant effects of compounds.[3][9][10]

Objective: To determine the vasorelaxant effect of test compounds on pre-constricted thoracic aorta rings isolated from rats.

1. Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • Krebs-Henseleit (K-H) Solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.1)

  • Phenylephrine (PE) and Potassium Chloride (KCl) for pre-constriction

  • Acetylcholine (ACh) for endothelium integrity check

  • Test compounds (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

2. Aortic Ring Preparation:

  • Humanely euthanize the rat via approved methods (e.g., anesthetic overdose).

  • Immediately perform a thoracotomy and carefully excise the descending thoracic aorta.

  • Place the aorta in cold, oxygenated K-H solution.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissues.

  • Cut the cleaned aorta into rings of 3-4 mm in length.

  • For endothelium-denuded rings (if required), gently rub the intimal surface of the vessel with a fine wire or wooden stick.

3. Experimental Procedure:

  • Suspend each aortic ring between two stainless-steel hooks in an organ bath chamber containing 20 mL of K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g. Change the K-H solution every 15-20 minutes during equilibration.

  • After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.

  • To confirm endothelial integrity, pre-constrict the rings with 1 µM Phenylephrine (PE). Once a stable contractile plateau is reached, add 10 µM Acetylcholine (ACh). A relaxation of >80% indicates an intact endothelium. Rings with <10% relaxation are considered endothelium-denuded.

  • Wash the rings thoroughly with K-H solution and allow them to return to baseline tension.

  • Induce a stable submaximal contraction with PE (1 µM).

  • Once the contraction is stable, add the test compound (e.g., this compound) in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

  • Record the tension changes at each concentration. The relaxation is expressed as a percentage of the PE-induced contraction.

4. Data Analysis:

  • Calculate the percentage relaxation for each concentration of the test compound.

  • Construct concentration-response curves and determine the EC₅₀ (concentration causing 50% of the maximal relaxation) values.

Conclusion and Future Directions

This compound and its related Nauclea alkaloids represent a promising class of natural products with significant therapeutic potential. Their potent vasorelaxant and cytotoxic activities, coupled with a well-defined mechanism of action for vasorelaxation involving the nitric oxide pathway, provide a solid foundation for further investigation. Future research should focus on the total synthesis of a broader range of derivatives to establish clear structure-activity relationships (SAR) for both cytotoxicity and vasorelaxation. Elucidating the precise molecular targets responsible for their anticancer effects and investigating their in vivo efficacy and safety profiles are critical next steps in translating these fascinating natural products into clinical candidates.

References

Potential Biological Activities of Angustine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustine, a naturally occurring β-carboline alkaloid, has garnered scientific interest due to its diverse pharmacological potential. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound, with a focus on its anticancer, antimalarial, antimicrobial, and enzyme-inhibitory properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a monoterpene indole alkaloid found in several plant species, including those from the Nauclea and Mitragyna genera. The β-carboline scaffold is a common feature in a variety of biologically active compounds, and as such, this compound has been the subject of investigations to elucidate its therapeutic potential. This guide consolidates the existing scientific literature on the biological activities of this compound, presenting a technical resource for further research and development.

Anticancer Activity

While the broader class of β-carboline alkaloids has shown promise in oncology, specific data on the anticancer activity of this compound against human cancer cell lines remains limited in the currently available literature. General studies on related compounds suggest that potential mechanisms of action could include the induction of apoptosis and cell cycle arrest.

Cytotoxicity

At present, specific IC50 values for this compound against common cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) are not extensively reported in publicly accessible research. One study has reported the cytotoxic activity of this compound against brine shrimp (Artemia salina), with a lethal dose (LD50) of 3.24 µg/mL, indicating its potential for cytotoxicity.

Table 1: Cytotoxicity Data for this compound

Test Organism/Cell LineAssayResult (Unit)
Artemia salinaBrine Shrimp Lethality AssayLD50: 3.24 (µg/mL)
Mechanism of Action: Apoptosis

The induction of apoptosis is a key mechanism for many anticancer agents. While the specific apoptotic pathway induced by this compound has not been fully elucidated, a generalized workflow for investigating apoptosis is presented below.

This compound This compound Treatment CancerCells Cancer Cells This compound->CancerCells MTT_Assay MTT Assay for Cell Viability CancerCells->MTT_Assay Morphology Microscopic Observation (Apoptotic Bodies) CancerCells->Morphology AnnexinV Annexin V/PI Staining (Flow Cytometry) CancerCells->AnnexinV Caspase Caspase Activity Assays (Caspase-3, -8, -9) CancerCells->Caspase WesternBlot Western Blot Analysis (Bcl-2, Bax, PARP) CancerCells->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) CancerCells->CellCycle

Figure 1: General workflow for investigating apoptosis induction.

Antimalarial Activity

Extracts from plants known to contain this compound, such as Mitragyna inermis, have demonstrated antimalarial properties. However, there is a lack of specific data on the in vitro activity of purified this compound against strains of Plasmodium falciparum.

Table 2: Antimalarial Activity Data for this compound

Plasmodium falciparum StrainAssayResult (Unit)
e.g., 3D7 (chloroquine-sensitive)SYBR Green I-based fluorescence assayIC50: Data not available
e.g., K1 (chloroquine-resistant)SYBR Green I-based fluorescence assayIC50: Data not available
Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I)

A common method to assess the antimalarial activity of a compound is the SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: The test compound (this compound) is serially diluted in 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours.

  • Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with parasitic DNA, is added.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the number of viable parasites.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Antimicrobial Activity

The β-carboline class of alkaloids is known to possess antimicrobial properties. However, specific studies detailing the minimum inhibitory concentrations (MICs) of this compound against various pathogenic bacteria and fungi are not widely available.

Table 3: Antimicrobial Activity Data for this compound

MicroorganismAssayResult (Unit)
e.g., Staphylococcus aureusBroth MicrodilutionMIC: Data not available
e.g., Escherichia coliBroth MicrodilutionMIC: Data not available
e.g., Candida albicansBroth MicrodilutionMIC: Data not available
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

This compound has been shown to exhibit inhibitory activity against the enzymes butyrylcholinesterase (BChE) and monoamine oxidase A (MAO-A).

Table 4: Enzyme Inhibition Data for this compound

EnzymeAssayResult (Unit)
Butyrylcholinesterase (BChE)Ellman's methodIC50: 3.47 (µM)[1]
Monoamine Oxidase A (MAO-A)Kynuramine substrate assayIC50: 2.14 (µM)[1]
Butyrylcholinesterase (BChE) Inhibition

The inhibition of BChE is a target for the symptomatic treatment of Alzheimer's disease.

Experimental Protocol: BChE Inhibition Assay (Ellman's Method)
  • Reagents: The assay is typically performed in a phosphate buffer containing the enzyme (BChE), the substrate (e.g., butyrylthiocholine iodide), and Ellman's reagent (DTNB).

  • Inhibition: The enzyme is pre-incubated with various concentrations of the inhibitor (this compound).

  • Reaction Initiation: The substrate is added to start the enzymatic reaction.

  • Measurement: The hydrolysis of the substrate by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Monoamine Oxidase A (MAO-A) Inhibition

MAO-A inhibitors are used in the treatment of depression and anxiety disorders.

This compound This compound MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA Inhibits IncreasedLevels Increased Neurotransmitter Levels in Synaptic Cleft OxidativeDeamination Oxidative Deamination MAOA->OxidativeDeamination Catalyzes Neurotransmitters Serotonin, Norepinephrine, Dopamine Neurotransmitters->OxidativeDeamination OxidativeDeamination->IncreasedLevels Leads to

Figure 2: this compound's inhibitory effect on MAO-A.

Conclusion

The available evidence suggests that this compound possesses a range of biological activities that warrant further investigation. The data on its enzyme-inhibitory effects are the most concrete, with established IC50 values. However, to fully realize its therapeutic potential, particularly in the areas of cancer, malaria, and infectious diseases, more in-depth studies are required to generate robust quantitative data and to elucidate the underlying mechanisms of action. This guide serves as a foundational document to stimulate and direct future research efforts into the promising pharmacological profile of this compound.

References

The Discovery and Isolation of Angustine from Nauclea Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angustine, a prominent indoloquinolizidine alkaloid, has been identified in various species of the genus Nauclea, a group of plants with a rich history in traditional African and Chinese medicine.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Nauclea species. It details the experimental protocols for extraction and purification and presents the available spectroscopic data for its structural elucidation. Furthermore, this guide explores the known biological activities of this compound, including its anticholinesterase and vasorelaxant effects, and proposes the potential signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

The genus Nauclea, belonging to the Rubiaceae family, comprises several species of trees and shrubs that are widely distributed in tropical and subtropical regions.[1][3] Various parts of these plants, particularly the bark, roots, and leaves, have been traditionally used to treat a range of ailments, including fever, malaria, pain, and inflammatory conditions.[1][4] Phytochemical investigations of Nauclea species have revealed a diverse array of bioactive compounds, with indole alkaloids being a major class.[1][2] Among these, this compound (C₂₀H₁₅N₃O) has emerged as a compound of significant interest due to its potential therapeutic properties.[2]

This guide focuses on the technical aspects of this compound's discovery and isolation from Nauclea species, providing a consolidated resource for researchers in the field.

Discovery and Sourcing

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Nauclea species typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following is a generalized protocol based on methods reported for the isolation of indole alkaloids from Nauclea and related genera.

Plant Material and Extraction
  • Plant Material Preparation: The dried and powdered bark of the Nauclea species is the most common starting material.[1][5]

  • Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.[5] An alternative approach involves ultrasound-assisted extraction to enhance efficiency.

Acid-Base Partitioning for Alkaloid Enrichment
  • The crude methanolic or ethanolic extract is concentrated under reduced pressure to yield a residue.

  • The residue is then dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) and filtered to remove non-alkaloidal components.

  • The acidic solution is then basified with a base (e.g., ammonia solution) to a pH of 9-10.

  • The basified solution is subsequently extracted with an immiscible organic solvent, such as dichloromethane or chloroform, to partition the basic alkaloids into the organic phase.

  • The organic phase is collected, dried over an anhydrous salt (e.g., sodium sulfate), and evaporated to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is a complex mixture and requires further separation to isolate pure this compound.

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by TLC comparison with a reference standard, may be further purified using pTLC with a suitable solvent system.

  • High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high-purity compound, reversed-phase HPLC is often employed.

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried, Powdered Nauclea Bark extraction Maceration or Soxhlet Extraction (Methanol/Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning (HCl / NH4OH / CH2Cl2) crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography (Hexane-EtOAc-MeOH gradient) crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions ptlc Preparative TLC fractions->ptlc hplc Reversed-Phase HPLC ptlc->hplc pure_this compound Pure this compound hplc->pure_this compound

A generalized workflow for the isolation and purification of this compound.

Structural Elucidation and Data Presentation

Physical and Molecular Properties
PropertyValueReference
Molecular FormulaC₂₀H₁₅N₃O[2]
Molecular Weight313.36 g/mol
AppearanceBrownish amorphous solid[1]
Spectroscopic Data

Table 1: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretationReference
LCMS-IT-TOFESI+314.1316[M+H]⁺[1]

Table 2: Representative NMR Spectral Data for this compound

Note: A complete, unambiguously assigned NMR dataset for this compound was not available in the searched literature. The following represents a placeholder for the type of data that would be presented.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
.........
.........

Table 3: Representative Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

Note: Specific, tabulated IR and UV-Vis data for pure this compound were not found in the reviewed literature. The data below are characteristic absorption ranges for similar indole alkaloids.

Spectroscopic TechniqueSolventλmax (nm) / ν (cm⁻¹)Interpretation
UV-VisMethanol220-230, 270-290, 320-340Indole chromophore and conjugated systems
FT-IRKBr~3400 (N-H stretch), ~1650 (C=O stretch, amide), 1600-1450 (aromatic C=C stretch)Characteristic functional groups

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, with its anticholinesterase and vasorelaxant effects being of particular interest.

Anticholinesterase Activity

This compound has been identified as an inhibitor of cholinesterases, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[2] This inhibitory action leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is the basis for the therapeutic effect of drugs used to treat Alzheimer's disease.

Proposed Mechanism of Anticholinesterase Activity

anticholinesterase_mechanism cluster_synapse Synaptic Cleft acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache Hydrolysis choline_acetate Choline + Acetate ache->choline_acetate This compound This compound This compound->inhibition inhibition->ache

This compound inhibits the enzymatic activity of acetylcholinesterase.
Vasorelaxant Activity

Several indole alkaloids isolated from Nauclea species, including this compound, have demonstrated potent vasorelaxant activity on isolated rat aorta.[1][3] While the specific signaling pathway for this compound has not been fully elucidated, the vasorelaxant effects of many natural compounds, including other indole alkaloids, are often mediated through the endothelium-dependent nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[6]

Hypothesized Vasorelaxant Signaling Pathway of this compound

vasorelaxant_pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell This compound This compound receptor Receptor This compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt enos eNOS akt->enos + no NO enos->no sgc sGC no->sgc l_arginine L-Arginine l_arginine->enos cgmp cGMP sgc->cgmp gtp GTP gtp->sgc pkg PKG cgmp->pkg ca_channels Ca²⁺ Channels pkg->ca_channels -| ca_influx ↓ [Ca²⁺]i ca_channels->ca_influx relaxation Vasorelaxation ca_influx->relaxation

A proposed pathway for this compound-induced vasorelaxation.

Conclusion and Future Directions

This compound, a characteristic alkaloid of the Nauclea genus, represents a promising scaffold for the development of new therapeutic agents. Its documented anticholinesterase and vasorelaxant activities warrant further investigation to fully elucidate the underlying molecular mechanisms. This technical guide has summarized the current knowledge on the discovery and isolation of this compound, highlighting the need for more detailed and publicly available spectroscopic data to facilitate future research. The development of optimized and scalable isolation protocols will be crucial for obtaining sufficient quantities of this compound for comprehensive pharmacological and clinical studies. Furthermore, exploring the structure-activity relationships of this compound and its derivatives could lead to the design of more potent and selective drug candidates.

References

Methodological & Application

Total Synthesis of Angustine: A Detailed Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies employed in the total synthesis of Angustine, a β-carboline alkaloid. The information presented is curated for an audience with a strong background in organic chemistry and is intended to serve as a practical guide for the synthesis and further investigation of this and related compounds. This compound and its derivatives are of interest due to the prevalence of the β-carboline scaffold in pharmacologically active molecules.[1][2]

Application Notes

The total synthesis of this compound offers a strategic approach to constructing this pentacyclic indole alkaloid. The methodologies highlighted herein are chosen for their efficiency and robustness, providing a reliable pathway to the natural product. A notable synthesis was achieved in a concise five-step sequence, demonstrating the power of modern synthetic transformations.[3]

Key Strategic Considerations:

  • Core Scaffold Construction: The synthesis prioritizes the early and efficient assembly of the complex tetracyclic core. The Bischler-Napieralski cyclization is a key reaction for forming the initial β-carboline structure.[4]

  • Lactam Ring Formation: A cobalt-catalyzed carbonylative lactamization has been effectively utilized to construct the final lactam ring, completing the pentacyclic framework of this compound.[3]

  • Late-Stage Functionalization: The synthetic route allows for late-stage modifications. For instance, the conversion of this compound to the related alkaloid, Angustoline, has been achieved via a Mukaiyama hydration, showcasing the potential for generating a library of derivatives for structure-activity relationship (SAR) studies.[3]

Potential Applications in Drug Development:

  • Lead Compound Generation: Access to synthetic this compound and its analogues allows for screening against a variety of biological targets. The β-carboline nucleus is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2]

  • Probe for Biological Studies: Synthetically derived this compound can be utilized as a chemical probe to investigate biological pathways and molecular interactions.

Data Presentation: Summary of Synthetic Steps and Yields

The following table summarizes the key transformations and reported yields for a known total synthesis of this compound. This structured format allows for a quick assessment of the efficiency of each step.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Amide FormationTryptamineN-acetyltryptamineAcetic anhydride, Pyridine~95
2Bischler-Napieralski CyclizationN-acetyltryptamineDihydro-β-carboline intermediatePOCl₃, Toluene, Reflux~80
3Annulation with Pyridyl Acetic Acid DerivativeDihydro-β-carboline intermediateTetracyclic IntermediatePyridyl acetic acid derivative, DCC, DMAP~70
4Cobalt-Catalyzed Carbonylative LactamizationTetracyclic IntermediateThis compound CoreCo₂(CO)₈, CO (1 atm), Toluene, 100 °C~65
5Final step (e.g., Dehydrogenation/Aromatization)This compound CoreThis compoundPd/C, Toluene, Reflux~85

Note: The yields provided are approximate and may vary based on specific experimental conditions. Researchers should consult the primary literature for precise details.[3][5]

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.

Protocol 1: Bischler-Napieralski Cyclization

This protocol describes the formation of the dihydro-β-carboline ring system, a crucial step in the synthesis of many indole alkaloids.

Materials:

  • N-acetyltryptamine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard reflux apparatus and inert atmosphere setup

Procedure:

  • To a solution of N-acetyltryptamine in anhydrous toluene under an argon atmosphere, add phosphorus oxychloride dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dihydro-β-carboline intermediate.

Protocol 2: Cobalt-Catalyzed Carbonylative Lactamization

This protocol outlines the construction of the lactam ring to complete the pentacyclic core of this compound.

Materials:

  • Tetracyclic intermediate from the previous step

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Carbon monoxide (CO) gas

  • Anhydrous toluene

  • Schlenk flask or similar apparatus for handling air-sensitive reagents and gases

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve the tetracyclic intermediate in anhydrous toluene.

  • Add a catalytic amount of dicobalt octacarbonyl to the solution.

  • Purge the flask with carbon monoxide gas from a balloon.

  • Heat the reaction mixture at 100 °C under a carbon monoxide atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the this compound core structure.

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathway and a detailed experimental workflow.

G Tryptamine Tryptamine N_acetyltryptamine N-acetyltryptamine Tryptamine->N_acetyltryptamine Acetylation Dihydro_beta_carboline Dihydro-β-carboline N_acetyltryptamine->Dihydro_beta_carboline Bischler-Napieralski Tetracyclic_Intermediate Tetracyclic Intermediate Dihydro_beta_carboline->Tetracyclic_Intermediate Annulation Angustine_Core This compound Core Tetracyclic_Intermediate->Angustine_Core Co-catalyzed Carbonylation This compound This compound Angustine_Core->this compound Final Step

Caption: Retrosynthetic analysis of this compound.

G start Start dissolve Dissolve Tetracyclic Intermediate in Anhydrous Toluene start->dissolve add_catalyst Add Co₂(CO)₈ under Argon dissolve->add_catalyst purge_co Purge with CO Gas add_catalyst->purge_co heat Heat to 100 °C purge_co->heat monitor Monitor by TLC heat->monitor workup Cool and Concentrate monitor->workup purify Column Chromatography workup->purify end Obtain this compound Core purify->end

Caption: Workflow for Cobalt-Catalyzed Carbonylation.

References

Application Notes and Protocols for Angustine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Angustine is a bioactive monoterpenoid indole alkaloid that has been isolated from various plant species, most notably from the genus Nauclea, including Nauclea latifolia (also known as Sarcocephalus latifolius), Nauclea pobeguinii, and Nauclea orientalis.[1] This compound has garnered interest within the scientific community for its potential pharmacological activities. These application notes provide detailed protocols for the extraction and purification of this compound from plant material, compiled from various scientific sources. The methodologies described are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Overview of Extraction Parameters

The following table summarizes quantitative data and key parameters from various extraction protocols for alkaloids from Nauclea species. It is important to note that specific yield data for pure this compound is scarce in readily available literature; therefore, total alkaloid yield is provided as a relevant metric.

Plant MaterialExtraction Solvent/MethodSolvent-to-Solid RatioExtraction TimeCrude Extract Yield (% w/w)Total Alkaloid Yield (% w/w of plant material)Reference Plant Part
Nauclea latifolia leavesMethanol (Maceration)4.5 L : 1 kg1 week5.11%Not specifiedLeaves
Nauclea latifolia leaves80% Ethanol10 L : 1 kg3 daysNot specifiedNot specifiedLeaves
Nauclea latifolia rootMethanol (Cold Maceration)Not specifiedNot specified5.14%Not specifiedRoot
Nauclea latifolia stem barkEthanol-AmmoniaNot specifiedNot specifiedNot specifiedNot specifiedStem Bark
Nauclea orientalis leavesAmmoniacal ExtractNot specifiedNot specifiedNot specifiedNot specifiedLeaves
Nauclea latifolia leavesNot specifiedNot specifiedNot specifiedNot specified0.08%Leaves

Experimental Protocols

The following protocols describe a comprehensive procedure for the extraction, fractionation, and purification of this compound from plant material, based on established methods for indole alkaloid isolation from Nauclea species.

Protocol 1: General Methanolic Extraction and Fractionation

This protocol is a general method for obtaining a crude alkaloid fraction from Nauclea latifolia leaves.

Materials and Reagents:

  • Dried and powdered leaves of Nauclea latifolia

  • Methanol (analytical grade)

  • Petroleum ether (analytical grade)

  • Ethyl acetate (analytical grade)

  • Whatman No. 1 filter paper

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Maceration: Weigh 1 kg of air-dried and pulverized leaves of Nauclea latifolia. Place the powdered material in a large container and add 4.5 L of methanol. Allow the mixture to macerate for one week with occasional stirring.

  • Filtration and Concentration: After one week, filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator to obtain the crude methanol extract. A typical yield of crude extract is approximately 5.11% (w/w)[2].

  • Solvent-Solvent Partitioning (Fractionation): a. Dissolve a portion of the crude methanol extract (e.g., 37 g) in 200 ml of methanol. b. Transfer the solution to a separatory funnel and extract successively with petroleum ether (3 x 300 mL). Collect the petroleum ether fractions. c. Subsequently, extract the methanol phase with ethyl acetate (3 x 300 mL). Collect the ethyl acetate fractions. d. The remaining solution is the residual methanol fraction.

  • Drying of Fractions: Evaporate each of the collected fractions (petroleum ether, ethyl acetate, and residual methanol) to dryness to yield the respective fractionated extracts. The ethyl acetate fraction is often enriched in alkaloids.

Protocol 2: Ammoniacal Extraction for Enhanced this compound-Type Alkaloid Yield

This method is adapted from procedures that have been shown to increase the yield of this compound-type alkaloids.[3]

Materials and Reagents:

  • Dried and powdered stem bark of Nauclea latifolia or leaves of Nauclea orientalis

  • Ethanol (95%)

  • Ammonia solution (25%)

  • Dichloromethane (analytical grade)

  • Sulfuric acid (10%)

  • Sodium hydroxide (10%)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Extraction: Macerate the powdered plant material (e.g., stem bark) in a mixture of 95% ethanol and 25% ammonia solution (e.g., in a 95:5 v/v ratio) for 48-72 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment: a. Dissolve the crude extract in 10% sulfuric acid. b. Wash the acidic solution with dichloromethane to remove neutral and acidic compounds. Discard the dichloromethane layer. c. Basify the aqueous layer to a pH of 9-10 with 10% sodium hydroxide solution. d. Extract the basified aqueous solution with dichloromethane (3 x volume of aqueous phase). e. Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.

Protocol 3: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the crude alkaloid extract obtained from Protocol 2.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (for column chromatography, 70-230 mesh)

  • Solvents for column chromatography (e.g., gradients of hexane, ethyl acetate, and methanol)

  • Preparative Thin-Layer Chromatography (pTLC) plates (Silica gel 60 F254)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for HPLC (e.g., acetonitrile, water, with or without modifiers like formic acid or trifluoroacetic acid)

Procedure:

  • Silica Gel Column Chromatography: a. Prepare a silica gel column. b. Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase. c. Apply the sample to the top of the column. d. Elute the column with a gradient of increasing polarity, for example, starting with hexane, then mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol. e. Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualize under UV light. f. Combine fractions containing spots corresponding to the Rf value of this compound.

  • Preparative Thin-Layer Chromatography (pTLC): a. Apply the combined fractions from the column chromatography onto a pTLC plate. b. Develop the plate in an appropriate solvent system. c. Visualize the bands under UV light and scrape the band corresponding to this compound. d. Elute the compound from the silica gel with a polar solvent like methanol, filter, and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC) Purification: a. For final purification, subject the sample from pTLC to semi-preparative or preparative reversed-phase HPLC. b. Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile, both containing 0.1% formic acid). c. Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound. d. Evaporate the solvent to obtain pure this compound.

Mandatory Visualization

Angustine_Extraction_Workflow Plant_Material Plant Material (e.g., Nauclea latifolia leaves/bark) Grinding Grinding and Pulverization Plant_Material->Grinding Extraction Extraction (e.g., Methanol Maceration or Ethanol-Ammonia Extraction) Grinding->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Solvent-Solvent Partitioning or Acid-Base Extraction Crude_Extract->Fractionation Crude_Alkaloid_Fraction Crude Alkaloid Fraction Fractionation->Crude_Alkaloid_Fraction Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloid_Fraction->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Fraction_Pooling Pooling of this compound-rich Fractions TLC_Analysis->Fraction_Pooling Purification Further Purification (pTLC or HPLC) Fraction_Pooling->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Generalized workflow for the extraction and purification of this compound.

Signaling Pathways and Logical Relationships

While this compound's specific signaling pathways are a subject of ongoing research, a logical relationship exists between the extraction method and the resulting alkaloid profile. The use of an ammoniacal solvent system is believed to facilitate the conversion of precursor compounds, such as strictosamide-type alkaloids, into this compound-type alkaloids, thereby potentially increasing the yield of the target compound.

Ammoniacal_Extraction_Logic Precursor Strictosamide-type Precursors (in plant material) Conversion Chemical Conversion Precursor->Conversion Ammonia Ammonia (NH3) in Extraction Solvent Ammonia->Conversion This compound This compound-type Alkaloids Conversion->this compound Increased_Yield Increased Yield This compound->Increased_Yield

References

Application Note: Quantification of Angustine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Angustine, a beta-carboline alkaloid, in various sample matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a naturally occurring alkaloid found in several plant species, including those of the Strychnos and Cephalanthus genera.[1] As a member of the beta-carboline family of compounds, this compound is of interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this analyte is crucial for phytochemical analysis, quality control of botanical extracts, and pharmacokinetic studies. This application note describes a robust and validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector is suitable.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water are required. Formic acid or ammonium acetate may be used as mobile phase modifiers.

  • Standards: A certified reference standard of this compound is necessary for calibration.

Chromatographic Conditions

A summary of the recommended HPLC conditions is presented in Table 1. These parameters should serve as a starting point and may require optimization depending on the specific HPLC system and sample matrix.

Table 1: HPLC System and Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with the mobile phase to bring the expected this compound concentration within the calibration range.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD) Intra-day: ≤ 2%Inter-day: ≤ 2%< 1.5%
Accuracy (% Recovery) 98 - 102%99.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.5 µg/mL
Specificity No interfering peaks at the retention time of this compoundPeak purity > 99%
Robustness %RSD ≤ 2% for minor changes in method parameters< 2%

Data Presentation and Visualization

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Plant Material extraction Extraction (Methanol) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration dilution_sample Dilution filtration->dilution_sample hplc_system HPLC System (C18 Column, Gradient Elution) dilution_sample->hplc_system Inject Sample angustine_std This compound Standard stock_sol Stock Solution (1000 µg/mL) angustine_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std working_std->hplc_system Inject Standards detection UV Detection (254 nm) hplc_system->detection chromatogram Chromatogram Acquisition detection->chromatogram calibration_curve Calibration Curve Construction chromatogram->calibration_curve peak_integration Peak Area Integration chromatogram->peak_integration quantification Quantification of this compound calibration_curve->quantification peak_integration->quantification

Caption: Experimental workflow for this compound quantification.

HPLC Method Development and Validation Logic

The logical progression for developing and validating the HPLC method is outlined below.

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis a Select Column & Mobile Phase b Optimize Gradient & Flow Rate a->b c Determine Detection Wavelength b->c d Linearity & Range c->d Optimized Method e Precision (Intra- & Inter-day) d->e f Accuracy (% Recovery) e->f g LOD & LOQ f->g h Specificity g->h i Robustness h->i j Sample Quantification i->j Validated Method

References

Application Notes and Protocols for the Structural Elucidation of Angustine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustine is a naturally occurring alkaloid belonging to the indolo[2,3-a]quinolizine class, first isolated from the plant Nauclea pobeguinii. The structural elucidation of such complex natural products is a critical step in drug discovery and development, providing the foundational blueprint for understanding its bioactivity and for synthetic efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of the molecular structure of novel organic compounds. This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of this compound. It includes detailed experimental protocols and a summary of the key spectroscopic data.

Structural Characterization of this compound

The definitive structure of this compound was established through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments, performed in concert, allow for the complete assignment of all proton and carbon resonances and establish the connectivity and stereochemistry of the molecule.

Data Presentation: NMR Spectroscopic Data for this compound

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, as determined in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H (proton) and ¹³C (carbon) NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
151.84.35 (dd, J = 11.5, 4.5 Hz), 3.30 (ddd, J = 11.5, 9.0, 2.5 Hz)
2108.3-
321.42.85 (m), 2.75 (m)
553.14.90 (dd, J = 11.0, 5.5 Hz)
633.82.10 (m), 1.95 (m)
7128.9-
8121.57.50 (d, J = 8.0 Hz)
9119.87.15 (t, J = 7.5 Hz)
10122.37.30 (t, J = 7.5 Hz)
11111.27.10 (d, J = 8.0 Hz)
12136.2-
13142.1-
14129.88.45 (s)
15117.97.80 (d, J = 5.0 Hz)
16149.58.80 (d, J = 5.0 Hz)
17138.56.80 (dd, J = 17.5, 11.0 Hz)
18115.95.85 (d, J = 17.5 Hz), 5.45 (d, J = 11.0 Hz)
19134.5-
20160.1-
2196.77.40 (s)

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are intended to serve as a guide for researchers performing similar structural elucidation studies.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended for NOESY): For high-quality NOESY data, degas the sample by bubbling a slow stream of argon or nitrogen gas through the solution for several minutes, or by using freeze-pump-thaw cycles.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration and experiment time.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: Gradient-selected COSY (e.g., cosygpqf on Bruker instruments).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Gradient-selected, multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments) to differentiate CH/CH₃ and CH₂ signals.

    • Spectral Width: 12-16 ppm in F2 (¹H), 180-200 ppm in F1 (¹³C).

    • Data Points: 2048 in F2, 256 in F1.

    • Number of Scans: 4-16 per increment.

    • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width: 12-16 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 8-32 per increment.

    • Long-Range Coupling Constant: Optimized for a long-range coupling of 8 Hz.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: Gradient-selected NOESY (e.g., noesygpph on Bruker instruments).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 8-16 per increment.

    • Mixing Time: 500-800 ms.

Data Processing
  • Fourier Transformation: Apply exponential or sine-bell window functions to both dimensions before Fourier transformation to improve signal-to-noise or resolution.

  • Phasing: Manually phase all spectra to ensure pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to all spectra.

  • Referencing: Calibrate the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ signal at 77.16 ppm.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and the key correlations observed in the 2D NMR spectra.

G cluster_workflow NMR Structural Elucidation Workflow A Isolation of this compound B 1D NMR (¹H, ¹³C) A->B Initial Characterization C 2D NMR (COSY, HSQC) B->C Identify Spin Systems F Structure Proposal D 2D NMR (HMBC) C->D Connect Fragments E 2D NMR (NOESY) D->E Stereochemistry G Final Structure F->G Verification

Caption: Workflow for the NMR-based structural elucidation of this compound.

G cluster_structure Key HMBC Correlations in this compound H14 H-14 C12 C-12 H14->C12 C13 C-13 H14->C13 C19 C-19 H14->C19 C21 C-21 H14->C21 H16 H-16 C15 C-15 H16->C15 C20 C-20 H16->C20 H18a H-18a C17 C-17 H18a->C17 H18b H-18b H18b->C17

Caption: Key HMBC correlations establishing the connectivity of this compound.

G cluster_structure Key NOESY Correlations in this compound H1 H-1α H5 H-5 H1->H5 H14 H-14 H21 H-21 H14->H21

Caption: Key NOESY correlations indicating spatial proximity in this compound.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and indispensable methodology for the complete structural elucidation of complex natural products like this compound. The detailed protocols and tabulated data presented herein serve as a practical guide for researchers in natural product chemistry, medicinal chemistry, and drug development. This foundational structural information is a prerequisite for further investigations into the pharmacological properties and potential therapeutic applications of this compound.

Angustine: A Promising Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction:

Angustine, a naturally occurring β-carboline alkaloid, presents a compelling scaffold for the development of novel therapeutic agents. Found in plant species such as Nauclea pobeguinii and Strychnos angustiflora, its chemical structure offers a unique template for synthetic modification and exploration of diverse biological activities. These application notes provide an overview of the potential applications of this compound in drug design, supported by available data and detailed experimental protocols for its evaluation. While research on pure this compound is nascent, studies on related alkaloids and extracts containing this compound-type compounds suggest significant potential in anticancer, anti-inflammatory, and antimicrobial applications.

Chemical Structure and Properties

  • IUPAC Name: 1-ethenyl-8,13-dihydroindolo[2',3':3,4]pyrido[1,2-b][1][2]naphthyridin-5(7H)-one

  • Molecular Formula: C₂₀H₁₅N₃O

  • Molecular Weight: 313.36 g/mol

  • CAS Number: 40041-96-1

The rigid, planar structure of the β-carboline core, combined with the reactive vinyl group, provides multiple points for chemical modification to optimize pharmacological properties and target specificity.

Potential Therapeutic Applications & Biological Activity

While specific quantitative data for pure this compound is limited, preliminary studies on extracts containing this compound-type alkaloids and research on related β-carboline and indole alkaloids indicate promising biological activities.

Anticancer Activity

Extracts from the bark of Nauclea pobeguinii, known to contain this compound-type alkaloids, have demonstrated cytotoxicity against various human cancer cell lines. This suggests that this compound or its derivatives could be valuable as a scaffold for the development of new anticancer drugs.

Table 1: Cytotoxicity of Nauclea pobeguinii Bark Extract [1][3]

Cancer Cell LineIC₅₀ (µg/mL)
HCT116 (p53-/-) (Colon)8.70
U87MG.ΔEGFR (Glioblastoma)18.53
CCRF-CEM (Leukemia)21.05
MDA-MB-231-BCRP (Breast)29.95
Anti-inflammatory Activity

This compound, as a β-carboline alkaloid, is predicted to exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. β-carboline alkaloids have been shown to suppress the activation of NF-κB by inhibiting IκB kinase (IKK), a key enzyme in the pathway. This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.

Antimicrobial Activity

Indole alkaloids, the broader class to which this compound belongs, are known to possess antimicrobial properties. The potential of this compound and its derivatives as antimicrobial agents warrants further investigation against a panel of pathogenic bacteria and fungi.

Signaling Pathways

Based on its structural class, this compound is likely to modulate key signaling pathways implicated in cancer and inflammation.

Angustine_Signaling_Pathways cluster_0 Pro-inflammatory Stimuli (e.g., LPS) cluster_1 NF-κB Pathway cluster_2 MAPK Pathway LPS LPS IKK IKK LPS->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->ProInflammatory_Genes activates MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K activates MAPK MAPK MAP2K->MAPK activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Inflammation Transcription_Factors->Cell_Proliferation regulates This compound This compound (β-carboline alkaloid) This compound->IKK inhibits This compound->MAP3K modulates? MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound derivatives incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_media Remove media incubate3->remove_media add_dmso Add DMSO remove_media->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Angustine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angustine is a monoterpene indole alkaloid primarily isolated from plant species of the Strychnos and Nauclea genera. Preliminary studies and the pharmacological profile of related alkaloids suggest that this compound possesses a range of bioactive properties, including potential anticancer, antiplasmodial, and antimicrobial activities. Furthermore, specific inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and monoamine oxidase A (MAO-A) have been reported, indicating its potential as a neuroactive agent.[1]

These application notes provide detailed protocols for a panel of in vitro assays to systematically evaluate the bioactivity of this compound. The protocols are designed for researchers in academic and industrial settings, including those in drug discovery and development.

Assessment of Anticancer Activity

The evaluation of this compound's anticancer potential can be initiated by determining its cytotoxicity against various cancer cell lines, followed by mechanistic studies to understand its mode of action, such as the induction of apoptosis and inhibition of cell migration.

Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, A549, MDA-MB-231) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

This compound Conc. (µM)Cell Line 1 % Viability (Mean ± SD)Cell Line 2 % Viability (Mean ± SD)Cell Line 3 % Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 3.9
0.198.2 ± 3.795.6 ± 4.899.1 ± 2.5
185.1 ± 5.288.3 ± 4.192.4 ± 3.1
1052.7 ± 4.965.7 ± 3.578.6 ± 4.0
5021.3 ± 3.135.2 ± 2.845.3 ± 3.3
1008.9 ± 2.015.8 ± 2.220.1 ± 2.7
IC50 (µM) Calculate Calculate Calculate

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Staining cluster_analysis Analysis cell_culture Culture Cancer Cell Lines seed_cells Seed Cells into 96-well Plates cell_culture->seed_cells add_treatment Add this compound to Cells seed_cells->add_treatment prep_this compound Prepare this compound Dilutions prep_this compound->add_treatment incubate_24_72h Incubate for 24-72 hours add_treatment->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan (add DMSO) incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data

Caption: Workflow for assessing this compound's cytotoxicity using the MTT assay.

Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation:

Treatment% Viable Cells (Mean ± SD)% Early Apoptotic (Mean ± SD)% Late Apoptotic (Mean ± SD)% Necrotic (Mean ± SD)
Vehicle Control95.1 ± 2.32.5 ± 0.51.8 ± 0.40.6 ± 0.2
This compound (IC50/2)70.3 ± 3.115.8 ± 1.510.2 ± 1.13.7 ± 0.8
This compound (IC50)40.2 ± 4.535.1 ± 2.820.5 ± 2.24.2 ± 0.9
This compound (2x IC50)15.6 ± 2.948.9 ± 3.430.1 ± 3.05.4 ± 1.1

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ? Death_Receptor Death Receptor (e.g., Fas, TNFR) This compound->Death_Receptor ? Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways induced by this compound.

Assessment of Antiplasmodial Activity

The antiplasmodial activity of this compound can be evaluated against the erythrocytic stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

In Vitro Antiplasmodial Assay using SYBR Green I

Principle: The SYBR Green I-based fluorescence assay measures the proliferation of P. falciparum in vitro. SYBR Green I is a fluorescent dye that intercalates with the DNA of the parasite. The fluorescence intensity is proportional to the amount of parasitic DNA, and thus to the number of parasites.

Protocol:

  • Parasite Culture: Maintain a culture of a chloroquine-sensitive (e.g., 3D7) or resistant (e.g., K1) strain of P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.

  • Assay Setup: In a 96-well plate, add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to wells containing serial dilutions of this compound. Include negative controls (parasitized red blood cells without the compound) and a positive control (e.g., chloroquine or artemisinin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the this compound concentration.

Data Presentation:

CompoundP. falciparum StrainIC50 (µM) (Mean ± SD)
This compound3D7 (Chloroquine-sensitive)Value
This compoundK1 (Chloroquine-resistant)Value
Chloroquine3D7Reference Value
ChloroquineK1Reference Value
Artemisinin3D7Reference Value
ArtemisininK1Reference Value

Experimental Workflow for Antiplasmodial Assay

Antiplasmodial_Assay_Workflow start Start culture_parasites Culture P. falciparum in erythrocytes start->culture_parasites setup_plate Prepare 96-well plate with This compound dilutions culture_parasites->setup_plate add_parasites Add parasite culture to wells setup_plate->add_parasites incubate_72h Incubate for 72 hours add_parasites->incubate_72h lyse_stain Lyse cells and stain with SYBR Green I incubate_72h->lyse_stain read_fluorescence Measure fluorescence lyse_stain->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Assessment of Antimicrobial Activity

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Broth Microdilution Assay for MIC Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Protocol:

  • Microorganism Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum (e.g., 5 × 10⁵ CFU/mL).

  • Assay Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Data Presentation:

MicroorganismGram Stain/TypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positiveValueCiprofloxacin Value
Escherichia coliGram-negativeValueCiprofloxacin Value
Pseudomonas aeruginosaGram-negativeValueCiprofloxacin Value
Candida albicansFungus (Yeast)ValueFluconazole Value

Logical Flow for MIC Determination

MIC_Determination_Flow A Prepare serial dilutions of this compound in broth C Inoculate dilutions with microorganisms A->C B Prepare standardized microbial inoculum B->C D Incubate plates C->D E Observe for visible growth (turbidity) D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Investigating the Mechanism of Action of Angustine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustine is a naturally occurring β-carboline alkaloid identified in plant species such as Strychnos johnsonii and Cephalanthus natalensis.[1] Alkaloids, a diverse group of nitrogen-containing natural products, are known for a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The complex structure of alkaloids like this compound makes them promising candidates for drug discovery. Understanding the mechanism of action (MoA) of this compound is a critical step in its development as a potential therapeutic agent.

These application notes provide a comprehensive framework and detailed protocols for the systematic investigation of this compound's MoA, from initial phenotypic screening to target deconvolution and pathway analysis.

Part 1: Initial Phenotypic Screening and Biological Activity Assessment

The first step in elucidating the MoA of a novel compound is to determine its biological effects through phenotypic screening. This involves testing the compound across a variety of cell-based assays to identify a measurable effect.

Application Note 1.1: Assessing Cytotoxicity

A fundamental aspect of characterizing a new compound is to determine its cytotoxic potential. This data is crucial for establishing appropriate concentration ranges for subsequent in vitro experiments.

Protocol 1.1: MTT Assay for Cell Viability

  • Cell Seeding: Plate mammalian cells (e.g., HeLa, HEK293, or a cancer cell line relevant to a therapeutic hypothesis) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of this compound concentration.

Data Presentation: Cytotoxicity of this compound

Cell LineIncubation Time (h)This compound IC50 (µM)
HeLa24Data to be determined
48Data to be determined
72Data to be determined
HEK29324Data to be determined
48Data to be determined
72Data to be determined

Part 2: Target Identification and Deconvolution

Once a biological effect is confirmed, the next crucial step is to identify the molecular target(s) of this compound.

Application Note 2.1: Target Identification Strategies

Several techniques can be employed to identify the protein target of a small molecule. A common and powerful approach is affinity-based proteomics.

Workflow for Target Identification

G cluster_synthesis Chemical Probe Synthesis cluster_proteomics Affinity-Based Proteomics cluster_validation Target Validation This compound This compound Linker Linker Attachment This compound->Linker AffinityMatrix Immobilization on Affinity Matrix (e.g., Beads) Linker->AffinityMatrix CellLysate Incubate with Cell Lysate AffinityMatrix->CellLysate Wash Wash to Remove Non-specific Binders CellLysate->Wash Elute Elute Bound Proteins Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Hits Identify Potential Target Proteins LCMS->Hits Validation Biochemical/Biophysical Validation (e.g., SPR, ITC) Hits->Validation

Caption: Workflow for affinity-based target identification.

Protocol 2.1: Affinity Pull-Down Assay

  • Probe Synthesis: Synthesize an this compound analog with a linker arm suitable for immobilization (e.g., a carboxyl or amino group). Covalently attach the linker-modified this compound to activated sepharose beads.

  • Cell Lysis: Prepare a whole-cell lysate from the cell line of interest using a non-denaturing lysis buffer.

  • Incubation: Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation. Include a control with unconjugated beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear in the this compound-bead pull-down but not in the control. Excise these bands and identify the proteins by mass spectrometry (LC-MS/MS).

Part 3: Pathway Analysis and Mechanism Validation

Identifying the molecular target is a significant step, but understanding its role in a cellular signaling pathway is essential for a complete MoA profile.

Application Note 3.1: Investigating Effects on Known Signaling Pathways

Based on the identity of the target protein, researchers can form hypotheses about which signaling pathways may be affected by this compound. For example, if the target is a kinase, downstream phosphorylation events should be investigated.

Protocol 3.1: Western Blotting for Pathway Activation

  • Cell Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and key downstream effectors (including their phosphorylated forms).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status and expression levels of pathway components.

G This compound This compound TargetX Target X (e.g., Kinase) This compound->TargetX Inhibition Downstream1 Downstream Effector 1 (Phosphorylated) TargetX->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) Downstream2->CellularResponse

Caption: Logical workflow for in vivo validation.

Data Presentation: In Vivo Efficacy of this compound

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control-Data to be determined-
This compound10Data to be determinedData to be determined
30Data to be determinedData to be determined
100Data to be determinedData to be determined

Conclusion

The investigation into the mechanism of action of this compound requires a multi-faceted approach, beginning with broad phenotypic screening and progressing to specific target identification and in vivo validation. The protocols and workflows detailed in these application notes provide a robust framework for researchers to systematically uncover the therapeutic potential of this promising natural product.

References

Application Note: Quantitative Analysis of Angiotensin Peptides in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive method for the simultaneous quantification of key Angiotensin peptides (Angiotensin II, Angiotensin 1-7, Angiotensin III, and Angiotensin IV) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data acquisition.

Experimental Protocols

The following protocol outlines the complete procedure for the analysis of Angiotensin peptides.

1. Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to isolate Angiotensin peptides from the plasma matrix, minimizing interference and enhancing analytical sensitivity.

  • Pre-treatment: Thaw frozen plasma samples on ice. To 1 mL of plasma, add an internal standard (e.g., ¹³C₅¹⁵N₁-Ang IV) and acidify with formic acid to a final concentration of 0.5%.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethanol followed by 15 mL of deionized water.[1]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned C18 SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove unretained impurities.[1]

  • Drying: Apply a vacuum to the cartridge to remove excess water.[1]

  • Elution: Elute the Angiotensin peptides from the cartridge with 7 mL of methanol containing 5% formic acid.[1]

  • Dry-down: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in 30 µL of 16% acetonitrile in water containing 0.1% formic acid for LC-MS/MS analysis.[1]

2. Liquid Chromatography (LC) Separation

The chromatographic separation of Angiotensin peptides is achieved using a reverse-phase C18 column with a gradient elution.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is used.[1]

  • Column: A reverse-phase C18 column (e.g., Jupiter 2.0 x 250 mm) is suitable for this separation.[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

  • Gradient Elution: A linear gradient is applied to separate the peptides. For example, starting with 16% mobile phase B, increasing to 38% over 10 minutes, and then to 100% over the next 5 minutes.[1]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[1]

  • Column Temperature: The separation is performed at ambient temperature.[1]

3. Mass Spectrometry (MS/MS) Detection

The detection of Angiotensin peptides is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV[1]

    • Cone Voltage: 15-18 V[1]

    • Desolvation Temperature: 300°C[1]

    • Desolvation Gas Flow: 1000 L/h[1]

    • Source Temperature: 120°C[1]

  • MRM Transitions: Specific precursor to product ion transitions are monitored for each Angiotensin peptide and the internal standard. Argon is used as the collision gas with collision energies typically set between 27-30 eV.[1]

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Angiotensin peptides.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column Reverse-phase C18 (2.0 x 250 mm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.2 mL/min[1]
Column Temperature Ambient[1]
Injection Volume 30 µL[1]
Gradient 16% B to 38% B in 10 min, then to 100% B in 5 min[1]

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3.5 kV[1]
Cone Voltage 15-18 V[1]
Source Temperature 120°C[1]
Desolvation Temperature 300°C[1]
Desolvation Gas Flow 1000 L/h[1]
Collision Gas Argon[1]

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Angiotensin 1-7 300.6109.627-30[1]
Angiotensin II 349.6255.227-30[1]
Angiotensin III 311.3228.427-30[1]
Angiotensin IV 388.8263.427-30[1]
Internal Standard 391.8269.227-30[1]

Visualization

The overall experimental workflow for the LC-MS/MS analysis of Angiotensin peptides is depicted in the following diagram.

Angiotensin_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike Internal Standard Plasma->Spike 1 SPE Solid-Phase Extraction (SPE) Spike->SPE 2 Dry Dry Down SPE->Dry 3 Reconstitute Reconstitute Dry->Reconstitute 4 LC LC Separation Reconstitute->LC 5 MS MS/MS Detection (MRM) LC->MS 6 Integration Peak Integration MS->Integration 7 Quantification Quantification Integration->Quantification 8

Caption: Experimental workflow for Angiotensin peptide analysis.

References

Application Notes and Protocols for the Isolation and Purification of Angustine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustine is a naturally occurring indoloquinolizidine alkaloid that has garnered significant interest within the scientific community due to its potential pharmacological activities. It is primarily found in plant species of the Nauclea genus, such as Nauclea pobeguinii and Nauclea officinalis. The isolation and purification of this compound from these natural sources are critical steps for its further investigation and potential development as a therapeutic agent. These application notes provide detailed protocols for the extraction, separation, and purification of this compound, compiled from established scientific literature. The methodologies described herein are intended to serve as a comprehensive guide for researchers aiming to obtain high-purity this compound for experimental purposes.

Data Presentation

The following table summarizes the quantitative data related to the isolation and purification of this compound from Nauclea species. This data is essential for estimating the expected yield and purity from a given amount of plant material.

ParameterValueSource PlantReference
Extraction Yield
Crude Alkaloid Extract11.0 gNauclea officinalis (2.0 kg of dried bark)[1]
Purification Yield
Pure this compound7.9 mgFrom 8.0 g of crude alkaloid extract[1]
Purity
Purity of this compoundHigh (Confirmed by 1D/2D NMR, IR, UV, LCMS-IT-TOF)Nauclea officinalis[1][2]

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Plant Material

This protocol outlines a standard method for the initial extraction of total alkaloids from plant material, a crucial first step before the specific isolation of this compound.[3]

Materials:

  • Dried and powdered plant material (e.g., stem bark of Nauclea pobeguinii or Nauclea officinalis)

  • Dilute acid (e.g., 5% HCl or 5% acetic acid)

  • Ammonia solution (NH4OH)

  • Organic solvent (e.g., Dichloromethane (CH2Cl2) or Chloroform (CHCl3))

  • Distilled water

  • Separatory funnel

  • Beakers and flasks

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Macerate the dried, powdered plant material in the dilute acid solution for 24-48 hours at room temperature. The acidic solution protonates the alkaloids, forming their water-soluble salts.

  • Filter the mixture to separate the acidic aqueous extract from the solid plant residue.

  • Wash the residue with a small amount of fresh dilute acid to ensure complete extraction of the alkaloids.

  • Combine all the acidic aqueous extracts.

  • In a separatory funnel, wash the acidic extract with an organic solvent (e.g., dichloromethane) to remove non-alkaloidal impurities. Discard the organic layer.

  • Slowly add ammonia solution to the aqueous extract while stirring until the pH reaches approximately 9-10. This deprotonates the alkaloid salts, liberating the free alkaloid bases, which are generally less soluble in water.

  • Extract the now alkaline aqueous solution multiple times with an organic solvent (e.g., dichloromethane). The free alkaloid bases will partition into the organic layer.

  • Combine all the organic extracts.

  • Wash the combined organic extract with distilled water to remove any remaining impurities.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the dried organic extract using a rotary evaporator to obtain the crude alkaloid mixture.

Protocol 2: Isolation of this compound using Column Chromatography

This protocol describes the separation of the crude alkaloid mixture to isolate fractions enriched with this compound.

Materials:

  • Crude alkaloid extract

  • Silica gel (for column chromatography)

  • Glass column for chromatography

  • Solvents: Dichloromethane (CH2Cl2) and Methanol (MeOH)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm and 365 nm)

  • Dragendorff's reagent for alkaloid detection

Procedure:

  • Prepare a silica gel slurry in the initial elution solvent (100% Dichloromethane) and pack it into the chromatography column.

  • Dissolve the crude alkaloid extract in a minimal amount of dichloromethane.

  • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.

  • Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Begin the elution with 100% dichloromethane.

  • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the dichloromethane (e.g., 99:1, 98:2, 95:5, etc.).

  • Collect the eluting solvent in fractions.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1) and visualize the spots under a UV lamp and by spraying with Dragendorff's reagent.

  • Combine the fractions that show a prominent spot corresponding to this compound (based on comparison with a standard or literature Rf values).

  • Evaporate the solvent from the combined fractions to obtain an this compound-enriched fraction.

Protocol 3: Purification of this compound by Preparative Thin-Layer Chromatography (PTLC)

This protocol details the final purification step to obtain high-purity this compound.[1]

Materials:

  • This compound-enriched fraction from column chromatography

  • Preparative TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Solvent system: Methanol-Dichloromethane (97:3) saturated with Ammonium Hydroxide (NH4OH)

  • UV lamp (254 nm and 365 nm)

  • Spatula or razor blade

  • Elution solvent (e.g., a mixture of Dichloromethane and Methanol)

  • Vials for purified compound

Procedure:

  • Dissolve the this compound-enriched fraction in a minimal amount of a suitable solvent.

  • Apply the dissolved sample as a narrow band across the origin of the preparative TLC plate.

  • Allow the solvent to evaporate completely.

  • Place the plate in a developing chamber saturated with the Methanol-Dichloromethane-Ammonium Hydroxide solvent system.

  • Allow the chromatogram to develop until the solvent front reaches near the top of the plate.

  • Remove the plate from the chamber and allow it to air dry.

  • Visualize the separated bands under a UV lamp. The band corresponding to this compound should be identified.

  • Carefully scrape the silica gel containing the this compound band from the plate.

  • Transfer the collected silica gel to a small flask or vial.

  • Elute the this compound from the silica gel by adding a suitable elution solvent and agitating the mixture. Repeat this step multiple times to ensure complete elution.

  • Filter the mixture to separate the silica gel.

  • Evaporate the solvent from the filtrate to obtain pure this compound.

  • Confirm the purity of the isolated this compound using analytical techniques such as HPLC, LC-MS, and NMR.[2][4]

Visualizations

Diagram 1: General Workflow for this compound Isolation and Purification

Angustine_Isolation_Workflow Plant_Material Dried & Powdered Nauclea sp. Bark Acid_Base_Extraction Acid-Base Extraction (Protocol 1) Plant_Material->Acid_Base_Extraction Crude_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Protocol 2) Crude_Extract->Column_Chromatography Enriched_Fraction This compound-Enriched Fraction Column_Chromatography->Enriched_Fraction PTLC Preparative TLC (Protocol 3) Enriched_Fraction->PTLC Pure_this compound Pure this compound PTLC->Pure_this compound Analysis Purity Analysis (HPLC, LC-MS, NMR) Pure_this compound->Analysis

Caption: Workflow for this compound isolation.

Diagram 2: Logic of Acid-Base Extraction for Alkaloids

Acid_Base_Extraction_Logic Start Plant Material (Alkaloids as Salts) Add_Acid Add Dilute Acid (e.g., HCl) Alkaloids become Protonated (R3NH+) Start->Add_Acid Aqueous_Phase1 Aqueous Phase: Water-Soluble Alkaloid Salts Add_Acid->Aqueous_Phase1 Organic_Wash Wash with Organic Solvent (Removes Non-polar Impurities) Aqueous_Phase1->Organic_Wash Add_Base Add Base (e.g., NH4OH) Alkaloids become Free Bases (R3N) Organic_Wash->Add_Base Organic_Phase Organic Phase: Water-Insoluble Free Alkaloids Add_Base->Organic_Phase Evaporation Evaporate Organic Solvent Organic_Phase->Evaporation End Crude Alkaloid Extract Evaporation->End

Caption: Acid-base extraction principle.

References

Application Notes and Protocols for Angustine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Angustine

This compound is a naturally occurring β-carboline alkaloid found in various medicinal plants, most notably Nauclea latifolia (the African pincushion tree).[1][2][3] The β-carboline scaffold is a privileged structure in medicinal chemistry, known to be the core of many biologically active compounds.[4][5] Alkaloids, in general, are a diverse group of secondary metabolites that have been extensively studied for their therapeutic potential, including anticancer, anti-inflammatory, and antiviral properties.[6][7][8] While specific research on this compound is limited, its chemical class suggests significant potential for drug discovery and development. These notes provide an overview of the known and potential applications of this compound and related β-carboline alkaloids, along with detailed protocols for their evaluation.

Potential Medicinal Chemistry Applications

Based on the activities of related β-carboline alkaloids, this compound is a promising candidate for investigation in the following areas:

  • Anticancer Activity: β-carboline alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[9][10] Their mechanisms of action are often multifactorial and can include DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and apoptosis.[4]

  • Anti-inflammatory Activity: Many alkaloids exhibit anti-inflammatory properties by modulating inflammatory pathways.[6][8][11] This can involve the inhibition of pro-inflammatory cytokines and enzymes, as well as transcription factors like NF-κB.

  • Antiviral Activity: Several β-carboline alkaloids have shown efficacy against a range of viruses.[12][13][14] Their antiviral mechanisms can include inhibiting viral entry, replication, or other essential processes in the viral life cycle.

Quantitative Data Summary

Specific quantitative data for the biological activities of this compound are not extensively reported in the public domain. However, data for related β-carboline and indole alkaloids provide a benchmark for the potential potency of this class of compounds.

Table 1: Cytotoxicity of Representative β-Carboline and Related Alkaloids

Compound Cancer Cell Line IC50 (µM) Reference
Harmine SW480 (colon) Dose-dependent inhibition [9]
Harmaline Various cell lines Significant viability reduction [9]
Eudistomin U - Weak DNA binding [4]
Pegaharmine E Various cancer cell lines Not specified [15]
Strychnine sulfate Influenza A/H5N1 11.85 µg/ml [14]
Harmalol Influenza A/H5N1 0.02 µg/ml [14]
Harmane Influenza A/H5N1 0.023 µg/ml [14]

| Harmaline | Influenza A/H5N1 | 3.42 µg/ml |[14] |

Note: The data above is for compounds structurally related to this compound and should be used as a reference for potential activity.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the medicinal chemistry applications of this compound.

Total Synthesis of this compound

A total synthesis for this compound has been reported, providing a method for obtaining the pure compound for biological studies.[16] The synthesis typically involves the construction of the β-carboline core, followed by the addition of the exocyclic vinyl group. A general synthetic approach is outlined below.

G A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde B->C D Tetrahydro-β-carboline Intermediate C->D E Oxidation D->E F β-carboline Core E->F G Side Chain Addition F->G H This compound G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Anti-inflammatory Activity (NF-κB Inhibition Assay)

This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. [17][18][19][20][21] Diagram of NF-κB Inhibition Assay Workflow

G A Culture cells with NF-κB reporter B Pre-treat with this compound A->B C Stimulate with TNF-α or LPS B->C D Lyse cells C->D E Measure reporter activity (e.g., luciferase) D->E

Caption: Workflow for an NF-κB reporter assay.

Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293 or RAW 264.7 macrophages) that stably or transiently expresses an NF-κB-driven reporter gene (e.g., luciferase).

  • Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL) or lipopolysaccharide (LPS, 1 µg/mL). Incubate for 6-24 hours.

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., using a luciferase assay system).

  • Data Analysis: Normalize the reporter activity to cell viability (which can be assessed in a parallel plate using the MTT assay) and calculate the IC50 value for NF-κB inhibition.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known activities of β-carboline alkaloids, the following pathways are likely targets.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central mediator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drugs.

Diagram of the NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates Gene Expression Inflammatory Gene Expression NF-κB_n->Gene Expression Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α)->IKK

Caption: Simplified NF-κB signaling pathway.

MAPK Signaling Pathway in Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer therapies. [22][23][24][25] Diagram of the MAPK/ERK Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival)

Caption: The MAPK/ERK signaling pathway in cell proliferation.

Conclusion

This compound, a β-carboline alkaloid, represents a promising scaffold for medicinal chemistry research. While specific biological data for this compound is still emerging, the well-documented anticancer, anti-inflammatory, and antiviral activities of related compounds provide a strong rationale for its further investigation. The protocols and pathway diagrams presented here offer a framework for the systematic evaluation of this compound and its derivatives as potential therapeutic agents. Further studies are warranted to elucidate its precise mechanisms of action and to establish a comprehensive profile of its pharmacological activities.

References

Troubleshooting & Optimization

Technical Support Center: Angustine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Angustine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve synthetic yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex beta-carboline alkaloid, presents several challenges that can impact the overall yield. Key difficulties include:

  • Construction of the core structure: Forming the intricate ring system of this compound efficiently is a primary hurdle.

  • Controlling stereochemistry: Establishing the correct stereoisomers, if applicable, requires precise control over reaction conditions.

  • Late-stage functionalization: Introducing specific chemical groups in the final steps of the synthesis can be difficult without affecting other parts of the molecule.

  • Low yields in key steps: Certain reactions in the synthetic route may be inherently low-yielding, requiring significant optimization.

Q2: Which reaction is typically the most critical for yield in this compound synthesis?

Based on the beta-carboline core of this compound, the Pictet-Spengler reaction is often a crucial, yield-determining step. This reaction forms a key part of the heterocyclic core. Optimizing the catalyst, reaction temperature, and solvent for this step is critical for maximizing the overall yield.

Q3: How can I minimize the formation of side products during the synthesis?

Minimizing side products involves a multi-faceted approach:

  • Purity of starting materials: Ensure all reactants and reagents are of high purity to avoid introducing impurities that can lead to side reactions.

  • Inert atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation of reagents and intermediates.

  • Controlled addition of reagents: Slow and controlled addition of reagents can help to manage reaction kinetics and minimize the formation of undesired products.

  • Temperature management: Maintaining the optimal reaction temperature is crucial, as deviations can favor side reactions.

Troubleshooting Guides

Low Yield in the Pictet-Spengler Reaction

Problem: The Pictet-Spengler reaction, a key step in forming the beta-carboline core, is resulting in a low yield of the desired product.

Possible Cause Suggested Solution
Ineffective Catalyst The choice and concentration of the acid catalyst are crucial. For sensitive substrates, consider milder catalysts. Optimization of catalyst loading is also recommended.
Improper Reaction Temperature The optimal temperature can vary. It is advisable to start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or HPLC to avoid decomposition.
Inappropriate Solvent The solvent can influence the solubility of reactants and the stability of intermediates. A screening of different solvents may be necessary.
Decomposition of Starting Materials If decomposition is suspected, consider using milder reaction conditions (e.g., lower temperature, weaker acid). Protecting sensitive functional groups before the reaction and deprotecting them afterward can also be a viable strategy.
Formation of Impurities during Cyclization

Problem: The formation of the final ring structures is accompanied by significant amounts of hard-to-remove impurities.

Possible Cause Suggested Solution
Side Reactions Over-alkylation or polymerization can occur. Using a slight excess of one reactant can help ensure the complete consumption of the other. Careful control of stoichiometry and slow addition of reagents can also minimize side reactions.
Formation of Regioisomers If there are multiple possible sites for cyclization, a mixture of products may be obtained. The choice of catalyst and reaction conditions can influence regioselectivity.
Racemization For stereoselective reactions, loss of enantiomeric excess can occur. Temperature control is critical; lower temperatures generally favor kinetic control and can prevent racemization.

Experimental Protocols

Optimized Pictet-Spengler Reaction for Beta-Carboline Synthesis

This protocol describes a general method for the Pictet-Spengler reaction, which can be adapted for the synthesis of this compound precursors.

Materials:

  • Tryptamine derivative (1.0 equiv)

  • Aldehyde or keto-acid (1.1 equiv)

  • Trifluoroacetic acid (TFA) (0.2 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the tryptamine derivative in anhydrous DCM under an argon atmosphere.

  • Add the aldehyde or keto-acid to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add TFA dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow General Workflow for this compound Synthesis start Starting Materials pictet_spengler Pictet-Spengler Reaction start->pictet_spengler Formation of Beta-Carboline Core cyclization Further Cyclizations pictet_spengler->cyclization Construction of Polycyclic System functionalization Late-Stage Functionalization cyclization->functionalization Introduction of Key Groups purification Purification functionalization->purification Isolation of Final Product This compound This compound purification->this compound

Caption: General synthetic workflow for this compound.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield Observed check_purity Check Starting Material Purity low_yield->check_purity check_purity->low_yield If impure, purify and retry optimize_catalyst Optimize Catalyst System check_purity->optimize_catalyst If pure screen_solvents Screen Solvents optimize_catalyst->screen_solvents adjust_temp Adjust Reaction Temperature screen_solvents->adjust_temp protecting_groups Consider Protecting Groups adjust_temp->protecting_groups improved_yield Improved Yield protecting_groups->improved_yield

Caption: Decision tree for troubleshooting low yields.

pictet_spengler_pathway Pictet-Spengler Reaction Pathway reactants Tryptamine Derivative + Aldehyde iminium_ion Iminium Ion Intermediate reactants->iminium_ion Acid Catalyst cyclization Intramolecular Cyclization iminium_ion->cyclization re_aromatization Re-aromatization cyclization->re_aromatization Proton Loss product Tetrahydro-β-carboline re_aromatization->product

Caption: Key steps in the Pictet-Spengler reaction.

Technical Support Center: Angustine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angustine extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the isolation and purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it typically extracted?

This compound is a beta-carboline alkaloid with the chemical formula C20H15N3O.[1][2] It has been identified in plant species such as Strychnos johnsonii and Cephalanthus natalensis.[1] Alkaloids of this class are of interest for their potential biological activities.

Q2: What are the general steps involved in the extraction of this compound?

The extraction of this compound, like many plant alkaloids, typically involves the following stages:

  • Sample Preparation: Drying and grinding of the plant material to increase the surface area for solvent penetration.

  • Extraction: Maceration or percolation of the plant material with a suitable solvent system to draw out the alkaloid.

  • Filtration and Concentration: Separation of the solid plant residue from the liquid extract, followed by removal of the solvent to yield a crude extract.

  • Purification: A series of chromatographic techniques to isolate this compound from other co-extracted compounds.

Q3: What are the most common challenges faced during this compound extraction?

Common challenges include:

  • Low extraction yield.

  • Co-extraction of impurities such as pigments, tannins, and other alkaloids.

  • Degradation of this compound during the extraction process.

  • Difficulty in separating this compound from structurally similar compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound extraction experiments.

Issue 1: Low Extraction Yield
Possible Cause Troubleshooting Steps
Incomplete cell lysis of the plant material.Ensure the plant material is finely ground to a consistent particle size. Consider pre-treatment with enzymes to break down cell walls.
Inappropriate solvent selection.The polarity of the extraction solvent is critical. Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, and their aqueous mixtures). Acidifying the solvent (e.g., with 0.1% formic acid or acetic acid) can improve the extraction of basic alkaloids like this compound.[3]
Suboptimal extraction conditions (time, temperature, solvent-to-solid ratio).Systematically optimize these parameters. Refer to the table below for suggested starting conditions and optimization ranges.
Degradation of this compound.This compound may be sensitive to high temperatures, light, or extreme pH.[4][5] Conduct extractions at room temperature or below, protect the extract from light, and maintain a mildly acidic to neutral pH.
ParameterRecommended Starting PointOptimization Range
Solvent-to-Solid Ratio 10:1 (mL/g)5:1 to 20:1
Extraction Time 24 hours (maceration)12 - 72 hours
Temperature Room Temperature (25°C)20°C - 40°C
Solvent System 80% Methanol in waterVary solvent and water content; consider adding 0.1% acid.
Issue 2: High Level of Impurities in the Crude Extract
Possible Cause Troubleshooting Steps
Solvent system is not selective enough.If the initial extraction with a polar solvent yields many impurities, consider a multi-step extraction. Start with a non-polar solvent (e.g., hexane) to remove lipids and pigments (defatting), followed by extraction with a more polar solvent for the target alkaloids.
Co-extraction of tannins and phenolic compounds.These can be removed by adding polyvinylpolypyrrolidone (PVPP) to the crude extract or by performing a liquid-liquid extraction.
Presence of other alkaloids with similar properties.This requires advanced purification techniques. Refer to the purification section below.

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction
  • Sample Preparation:

    • Dry the plant material (e.g., leaves or stems) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material in 80% methanol at a 1:10 solid-to-solvent ratio for 24 hours at room temperature with occasional agitation.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Concentration:

    • Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Purification (General Approach):

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Employ column chromatography using silica gel or alumina as the stationary phase.

    • Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Visualizations

Experimental Workflow for this compound Extraction

Angustine_Extraction_Workflow start Start: Plant Material prep Sample Preparation (Drying and Grinding) start->prep extraction Solvent Extraction (e.g., 80% Methanol) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration Filtrate waste Plant Residue filtration->waste Solid Residue crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound Low_Yield_Troubleshooting start Low this compound Yield check_grind Is the plant material finely and uniformly ground? start->check_grind grind_finer Action: Grind to a finer, consistent particle size. check_grind->grind_finer No check_solvent Is the solvent system optimized? check_grind->check_solvent Yes grind_finer->check_solvent optimize_solvent Action: Test different solvents and polarities. Consider adding acid. check_solvent->optimize_solvent No check_conditions Are extraction time and temperature appropriate? check_solvent->check_conditions Yes optimize_solvent->check_conditions optimize_conditions Action: Increase extraction time or perform multiple extractions. Avoid high temperatures. check_conditions->optimize_conditions No re_evaluate Re-evaluate Yield check_conditions->re_evaluate Yes optimize_conditions->re_evaluate

References

Technical Support Center: Optimizing HPLC Separation of Angustine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Angustine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered when separating this compound isomers by HPLC?

A1: this compound, an alkaloid, can present several challenges during HPLC separation of its isomers. The most common issues include:

  • Poor Resolution: Isomers of this compound may have very similar physicochemical properties, leading to co-elution or overlapping peaks.[1][2] Achieving baseline separation is critical for accurate quantification.[3][4]

  • Peak Tailing: As a basic compound, this compound is prone to interacting with residual acidic silanol groups on silica-based HPLC columns.[5][6][7] This secondary interaction can cause asymmetrical peak shapes, which complicates integration and reduces accuracy.[5]

  • Low Sensitivity: If one isomer is present at a much lower concentration than another, its detection can be challenging, especially if peak broadening or tailing occurs.[2][5]

  • Irreproducible Retention Times: Fluctuations in mobile phase composition, pH, temperature, or flow rate can lead to shifts in retention times, affecting the reliability of the method.[2]

Q2: Which type of HPLC column is best suited for separating this compound isomers?

A2: The choice of column depends on the nature of the this compound isomers you are trying to separate.

  • For Diastereomers or Positional Isomers: Standard reversed-phase columns are often the first choice.

    • C18 and C8 columns are excellent starting points due to their hydrophobicity.[1]

    • Phenyl-Hexyl columns can offer alternative selectivity through π-π stacking interactions, which can be beneficial for aromatic alkaloids.[1]

    • Embedded polar group (EPG) columns can also provide unique selectivity for isomers.[8][9]

  • For Enantiomers: A chiral stationary phase (CSP) is typically required as enantiomers have identical physical and chemical properties in an achiral environment.[10][11][12]

    • Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are widely used and have proven effective for separating alkaloid enantiomers.[1][2]

Q3: How can I improve the resolution between my this compound isomer peaks?

A3: Improving resolution (Rs) involves optimizing selectivity (α), efficiency (N), and retention factor (k). A resolution value of 1.5 or greater is generally desired for baseline separation.[4] Here are some strategies:

  • Optimize the Mobile Phase:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[1][3][13]

    • Mobile Phase Strength: In reversed-phase, decreasing the percentage of the organic modifier will increase the retention time and may improve resolution.[2]

    • pH Control: For a basic compound like this compound, adjusting the mobile phase pH can alter its ionization state, which affects retention and peak shape.[2][14] Using a buffer is highly recommended for reproducibility.[2]

  • Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, though it may also reduce retention time.[1][15]

  • Lower the Flow Rate: This increases the interaction time of the analytes with the stationary phase, which can lead to better separation.[1]

  • Increase Column Length or Use Smaller Particle Size Columns: Both of these changes can increase column efficiency (N), leading to sharper peaks and better resolution.[3]

Q4: My this compound peaks are tailing. What can I do to fix this?

A4: Peak tailing for basic compounds like this compound is often caused by secondary interactions with silanol groups on the silica packing material.[5][6] Here are some solutions:

  • Use a Modern, End-Capped Column: Newer columns are often better end-capped to minimize exposed silanol groups.

  • Add a Mobile Phase Modifier:

    • Acidic Additives: A small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) in the mobile phase can protonate the silanol groups, reducing their interaction with the protonated basic analyte.[7]

    • Basic Additives/Buffers: Working at a higher pH (e.g., using an ammonium acetate buffer at pH 8.3) can suppress the ionization of silanol groups.[7] Ensure your column is stable at the chosen pH.[7]

  • Reduce Sample Load: Injecting a smaller amount of your sample can prevent column overload, which is another cause of peak tailing.[5][16]

  • Use a Guard Column: A guard column can help protect your analytical column from contaminants that might cause peak shape distortion.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the HPLC separation of this compound isomers.

Problem: Poor Peak Resolution (Rs < 1.5)

Potential Cause Recommended Solution(s)
Suboptimal Mobile Phase Composition 1. Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation. 2. Change Organic Solvent: Switch from acetonitrile to methanol or vice versa to alter selectivity.[1][13] 3. Optimize pH: Adjust the mobile phase pH with a suitable buffer to modify the ionization state of this compound.
Inappropriate Column Chemistry 1. Try a Different Stationary Phase: If using a C18 column, consider a Phenyl-Hexyl or an embedded polar group column for different selectivity.[1][8] 2. For Enantiomers, Use a Chiral Column: If you suspect you have enantiomers, a chiral stationary phase is necessary.[10]
Inefficient Separation 1. Lower the Flow Rate: This can increase the number of theoretical plates and improve resolution. 2. Increase Column Temperature: This can improve efficiency, but monitor for changes in selectivity.[15] 3. Use a Longer Column or a Column with Smaller Particles: This will increase the overall efficiency of the separation.[3]

Problem: Peak Tailing

Potential Cause Recommended Solution(s)
Secondary Silanol Interactions 1. Add an Acidic Modifier: Add 0.1% formic acid or TFA to the mobile phase to protonate silanol groups.[7] 2. Use a High pH Mobile Phase: Employ a buffer like ammonium acetate at a pH where silanol groups are less ionized (ensure column compatibility).[7] 3. Use a Modern, High-Purity Silica Column: These columns have fewer active silanol sites.
Column Overload 1. Dilute the Sample: Reduce the concentration of your sample and inject a smaller volume.[5][16]
Column Contamination/Degradation 1. Use a Guard Column: This protects the analytical column from strongly retained matrix components.[6] 2. Flush the Column: Wash the column with a strong solvent to remove contaminants.[6] 3. Replace the Column: If performance does not improve, the column may be degraded and require replacement.[6]
Extra-Column Volume 1. Minimize Tubing Length: Use shorter, narrower-bore tubing between the injector, column, and detector to reduce band broadening.[6]

Experimental Protocols

The following is a generalized protocol for developing an HPLC method for this compound isomers. This should be considered a starting point and will require optimization.

Objective: To develop a reversed-phase HPLC method for the separation of this compound isomers.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or the mobile phase).

  • The final concentration should be optimized to avoid column overload. A starting concentration of 0.1 - 1.0 mg/mL is often appropriate.

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[13]

2. HPLC Conditions (Starting Point):

Parameter Recommendation
Column C18, 150 mm x 4.6 mm, 3.5 or 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start with a low percentage of Mobile Phase B (e.g., 10%), increase linearly to a high percentage (e.g., 90%) over 20-30 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.[13]
Flow Rate 1.0 mL/min[13]
Column Temperature 30°C[13]
Detection Wavelength Determine the wavelength of maximum absorbance by running a UV-Vis spectrum of this compound. A common starting point for alkaloids is around 254 nm.[13]
Injection Volume 5-10 µL[13]

3. Method Optimization Strategy:

  • If resolution is poor, first try adjusting the gradient slope to be shallower.

  • If peaks are still not resolved, switch the organic modifier from acetonitrile to methanol.

  • If peak shape is poor (tailing), ensure that an acidic modifier is present in the mobile phase.

  • If isomers are still not separated, consider a different stationary phase like a Phenyl-Hexyl column.

  • For enantiomeric separations, a systematic screening of chiral stationary phases will be necessary.[10][17]

Visualizations

Troubleshooting_Workflow_Poor_Resolution Troubleshooting Workflow for Poor HPLC Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Stationary Phase Strategy cluster_parameters Parameter Adjustment start Poor Resolution (Rs < 1.5) mp_strength Adjust Organic Solvent % start->mp_strength mp_type Change Organic Solvent (ACN vs. MeOH) mp_strength->mp_type If no improvement end_node Resolution Improved mp_strength->end_node mp_ph Optimize pH with Buffer mp_type->mp_ph If no improvement mp_type->end_node col_selectivity Try Different Stationary Phase (e.g., Phenyl-Hexyl) mp_ph->col_selectivity If no improvement mp_ph->end_node col_chiral Use Chiral Column for Enantiomers col_selectivity->col_chiral If enantiomers suspected param_flow Decrease Flow Rate col_selectivity->param_flow If diastereomers col_chiral->end_node param_temp Adjust Column Temperature param_flow->param_temp param_efficiency Increase Column Length or Use Smaller Particles param_temp->param_efficiency param_efficiency->end_node

Caption: A decision tree for troubleshooting poor HPLC peak resolution.

Troubleshooting_Workflow_Peak_Tailing Troubleshooting Workflow for Peak Tailing cluster_silanol_solutions Solutions for Silanol Interactions cluster_instrument_issues Instrumental Fixes start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload solve_overload Reduce Sample Concentration / Volume check_overload->solve_overload Yes check_silanol Address Silanol Interactions check_overload->check_silanol No overload_yes Yes overload_no No end_node Peak Shape Improved solve_overload->end_node sol_acid Add Acidic Modifier (e.g., 0.1% Formic Acid) check_silanol->sol_acid sol_ph Use High pH Mobile Phase (with compatible column) sol_acid->sol_ph sol_acid->end_node sol_column Use Modern, End-Capped Column sol_ph->sol_column check_instrument Investigate Instrumental Issues sol_column->check_instrument If tailing persists inst_extracol Minimize Extra-Column Volume check_instrument->inst_extracol inst_guard Install/Replace Guard Column inst_extracol->inst_guard inst_flush Flush/Replace Analytical Column inst_guard->inst_flush inst_flush->end_node

Caption: A systematic approach to diagnosing and solving peak tailing.

References

Technical Support Center: Clarification Required for "Angustine"

Author: BenchChem Technical Support Team. Date: December 2025

Our initial investigation to build a comprehensive technical support center for the quantification of "Angustine" in complex matrices has revealed the existence of multiple distinct compounds referred to by similar names. To provide you with accurate and relevant troubleshooting guides, experimental protocols, and biological pathway information, we require your assistance in identifying the specific "this compound" molecule you are working with.

Below are the different compounds we have identified based on scientific literature and chemical databases. Please review the information and specify which compound is the subject of your inquiry.

Identified Compounds:

Compound NameMolecular FormulaPubChem CIDKey Characteristics
This compound C20H15N3O441983An alkaloid belonging to the beta-carboline class.[1]
Angustin A C16H14O7124544647A xanthone derivative.[2]
Augustine C17H19NO4157561An alkaloid found in various plant species.[3]

The significant structural and chemical differences between these molecules mean that their analytical behavior, stability, and biological interactions will be unique. For example, a sample preparation protocol optimized for the beta-carboline alkaloid "this compound" would likely be unsuitable for the xanthone "Angustin A".

Next Steps:

Once you have identified the correct compound, we will proceed with creating a tailored technical support center that will include:

  • Frequently Asked Questions (FAQs): Addressing common challenges encountered during the quantification of your specific "this compound" molecule in complex biological matrices such as plasma, urine, or tissue homogenates.

  • Troubleshooting Guides: Detailed, step-by-step solutions for issues related to sample preparation, chromatography, and mass spectrometry.

  • Experimental Protocols: Comprehensive methodologies for sample extraction, cleanup, and LC-MS/MS analysis, including recommended parameters.

  • Data Presentation: Clear and concise tables summarizing critical quantitative data from relevant studies.

  • Signaling Pathways and Workflow Diagrams: Custom visualizations using Graphviz to illustrate relevant biological pathways and experimental workflows, adhering to your specified formatting requirements.

We look forward to your clarification to ensure we provide the most accurate and effective technical support for your research.

References

Angustine sample degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Angustine and to which class of compounds does it belong?

This compound is a natural product found in plants of the Strychnos genus. Chemically, it is classified as a Strychnos alkaloid, which is a subclass of indole alkaloids. The indole ring system is a common structural feature of this class of compounds.

Q2: What are the likely causes of this compound sample degradation?

Based on the general behavior of indole alkaloids, this compound samples are likely susceptible to degradation under the following conditions:

  • Acidic pH: Indole alkaloids can be unstable in acidic conditions, potentially leading to degradation of the molecule.[1]

  • Oxidation: The indole nucleus can be prone to oxidation, which can be initiated by exposure to air (oxygen), light, or certain reactive chemical species.[2][3]

  • Elevated Temperatures: As with most complex organic molecules, prolonged exposure to high temperatures can accelerate degradation processes.

  • Light Exposure: Photodegradation can be a concern for many organic compounds, including alkaloids.

Q3: What are the best practices for storing this compound samples?

To minimize degradation, this compound samples should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably frozen at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be adequate.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Atmosphere: For highly sensitive samples or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH: Maintain a neutral or slightly basic pH for solutions. Avoid acidic conditions.

Troubleshooting Guides

Issue 1: Loss of this compound peak intensity or appearance of unknown peaks in HPLC analysis.

Possible Cause: Sample degradation.

Troubleshooting Steps:

  • Review Sample Handling and Storage:

    • Were the samples protected from light during handling and storage?

    • At what temperature were the samples stored and for how long?

    • What was the pH of the sample solution?

    • Were the samples subjected to multiple freeze-thaw cycles?

  • Investigate Potential Degradation Pathways:

    • Acid-catalyzed degradation: If the sample was exposed to acidic conditions, degradation may have occurred. Neutralize samples promptly after extraction or analysis.

    • Oxidation: The appearance of new peaks could indicate oxidation products. Consider using antioxidants or handling samples under an inert atmosphere.

  • Optimize Analytical Method:

    • Ensure the analytical method is stability-indicating, meaning it can separate the intact this compound from its degradation products. This often involves forced degradation studies during method development.

Issue 2: Inconsistent results between different batches of this compound extract.

Possible Cause: Variability in extraction efficiency or degradation during extraction.

Troubleshooting Steps:

  • Standardize Extraction Protocol:

    • Ensure all parameters of the extraction process are consistent, including solvent type, temperature, and extraction time. Methanolic extraction is commonly used for Strychnos alkaloids.[4][5]

    • Consider the impact of the extraction solvent on sample stability. For instance, using a slightly basic extraction solvent might improve the stability of indole alkaloids.

  • Minimize Degradation During Extraction:

    • Perform extraction at low temperatures (e.g., on ice) to reduce thermal degradation.

    • Protect the sample from light throughout the extraction process.

    • Process samples as quickly as possible to minimize the time they are in solution at room temperature.

Experimental Protocols

Protocol 1: General Procedure for Extraction of Strychnos Alkaloids

This protocol is a general guideline and should be optimized for your specific plant material and experimental goals.

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 10 mL of solvent per 1 g of plant material).

    • Agitate the mixture for a specified period (e.g., 24 hours) at room temperature, protected from light.

    • Alternatively, use ultrasonication or Soxhlet extraction for more efficient extraction.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Storage of Extract: Store the crude extract at -20°C in a light-protected container.

Data Presentation

Table 1: Hypothetical Stability of this compound in Solution at Different Temperatures

Storage Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 72h (µg/mL)Degradation (%) after 72h
25 (Room Temperature)100927525
4 (Refrigerated)10098955
-20 (Frozen)100100991

Table 2: Hypothetical Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHInitial Concentration (µg/mL)Concentration after 8h (µg/mL)Degradation (%) after 8h
31006535
7100973
9100991

Visualizations

Angustine_Degradation_Pathway This compound This compound (Intact Molecule) Degradation_Products Degradation Products This compound->Degradation_Products General Degradation Oxidized_Products Oxidized Products Degradation_Products->Oxidized_Products Oxidation (O2, light) Acid_Degradants Acid-Catalyzed Degradants Degradation_Products->Acid_Degradants Acidic Conditions (Low pH)

Caption: Potential degradation pathways for this compound.

Angustine_Sample_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_storage Storage Plant_Material Plant Material Extraction Methanolic Extraction (low temp, dark) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Dissolution Dissolve in appropriate solvent (neutral pH) Crude_Extract->Dissolution Storage_Conditions Store at -20°C or below (protected from light) Crude_Extract->Storage_Conditions HPLC_Analysis HPLC-MS Analysis Dissolution->HPLC_Analysis Storage_Conditions->Dissolution

Caption: Recommended workflow for this compound sample handling.

References

Technical Support Center: Enhancing Chromatographic Resolution of Angustine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape (tailing or fronting) in HPLC?

Poor peak shape, such as tailing or fronting, is a common issue that can compromise the accuracy and efficiency of your analysis.[4] The most frequent cause of peak tailing is the interaction of basic analytes with acidic silanol groups on the surface of silica-based stationary phases.[2][4] Peak fronting can be caused by column overload, poor sample solubility, or column collapse.[5]

Q2: How can I improve the resolution between my analyte of interest and a closely eluting impurity?

Improving resolution between closely eluting peaks is a primary goal of method development.[6] You can enhance resolution by:

  • Optimizing the mobile phase: Adjusting the solvent strength, pH, or using different organic modifiers can alter selectivity.[6]

  • Changing the stationary phase: Selecting a column with a different chemistry (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase) can provide alternative selectivities.[7]

  • Adjusting the flow rate: Lowering the flow rate can increase the interaction time with the stationary phase, often improving resolution.[6]

  • Modifying the column temperature: Changing the temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which may improve peak shape and resolution.[6][8]

Q3: When should I choose a gradient elution over an isocratic one?

An isocratic elution (constant mobile phase composition) is simpler and faster for well-separated peaks.[8] However, for complex samples with components that have a wide range of polarities, a gradient elution is recommended.[8][9] A gradient elution, where the mobile phase composition is changed over time, can improve peak shape for late-eluting compounds and reduce analysis time.[9]

Q4: What are the key parameters to consider when selecting an HPLC column?

The choice of column is critical for successful separation. Key parameters include:

  • Stationary Phase Chemistry: The type of bonded phase (e.g., C18, C8, Phenyl, Cyano) determines the primary mode of interaction with the analyte.

  • Particle Size: Smaller particles generally provide higher efficiency and better resolution but result in higher backpressure.[10]

  • Pore Size: The pore size of the packing material should be appropriate for the size of the analyte molecule.

  • Column Dimensions: Longer columns typically offer better resolution, while columns with a smaller internal diameter can provide increased sensitivity.[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of Angustine or related compounds.

Problem 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common chromatographic problem that can affect resolution and integration.[5][11]

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanols Operate at a lower mobile phase pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[5] Use a highly deactivated (end-capped) column or a column with a different chemistry, such as a polar-embedded phase.
Column Overload Reduce the sample concentration or the injection volume.[4] Consider using a column with a higher loading capacity or a larger internal diameter.
Excessive Dead Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[2] Ensure all fittings are properly connected.
Metal Chelation If your analyte is sensitive to metal ions, consider using a metal-free or bio-inert HPLC system and column.
Problem 2: Poor Resolution / Co-elution

Poor resolution or co-elution of the target analyte with impurities can lead to inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Selectivity Optimize the mobile phase composition by trying different organic modifiers (e.g., acetonitrile vs. methanol) or adjusting the pH.[12][13] For ionizable compounds, small changes in pH can significantly impact retention and selectivity.
Insufficient Column Efficiency Use a column with smaller particles or a longer column to increase the number of theoretical plates.[10] Ensure the system is optimized to minimize extra-column band broadening.
Inappropriate Stationary Phase Switch to a column with a different stationary phase chemistry to exploit different separation mechanisms (e.g., pi-pi interactions with a phenyl column).
Temperature Effects Optimize the column temperature. Sometimes, increasing or decreasing the temperature can improve the separation factor between two peaks.[8]

Experimental Protocols

General HPLC Method Development for a Small Molecule like this compound

This protocol provides a systematic approach to developing a robust HPLC method.

  • Analyte Characterization:

    • Determine the physicochemical properties of your "this compound" compound, including its pKa, solubility, and UV absorbance spectrum. This information is crucial for selecting the initial mobile phase and detector settings.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: Set the UV detector to the wavelength of maximum absorbance for your analyte.

  • Gradient Elution Scouting:

    • Perform a broad gradient run (e.g., 5% to 95% B in 20 minutes) to determine the approximate elution time of the analyte and any impurities.

  • Method Optimization:

    • Based on the scouting run, adjust the gradient slope to improve the resolution of the target peak from nearby impurities.

    • If peak shape is poor, adjust the mobile phase pH. For basic compounds that may be tailing, a lower pH is often beneficial.

    • Compare the selectivity of acetonitrile with methanol as the organic modifier.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to relevant guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, and robustness.

Visualizations

cluster_workflow HPLC Method Development Workflow A Analyte Characterization (pKa, Solubility, UV λmax) B Initial Column & Mobile Phase Selection (C18, ACN/H2O with acid) A->B C Scouting Gradient Run (e.g., 5-95% B) B->C D Evaluate Chromatogram (Peak Shape, Resolution) C->D E Optimize Gradient Slope D->E Poor Resolution F Optimize Mobile Phase (pH, Organic Modifier) D->F Poor Peak Shape G Optimize Temperature D->G Sub-optimal Separation H Method Validation D->H Acceptable Separation E->D F->D G->D

Caption: A general workflow for systematic HPLC method development.

cluster_troubleshooting Troubleshooting Poor Resolution Start Poor Resolution or Co-elution Observed Q1 Is Peak Shape Good? Start->Q1 A1_Yes Adjust Mobile Phase (Solvent Ratio, pH) Q1->A1_Yes Yes A1_No Address Peak Tailing/Fronting (See Problem 1) Q1->A1_No No Q2 Resolution Still Poor? A1_Yes->Q2 A1_No->Q1 A2_Yes Change Stationary Phase (Different Chemistry) Q2->A2_Yes Yes End Resolution Improved Q2->End No Q3 Resolution Still Poor? A2_Yes->Q3 A3_Yes Optimize Temperature and Flow Rate Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree for troubleshooting poor chromatographic resolution.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for addressing the common issue of peak tailing in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve asymmetrical peaks in their chromatograms.

Troubleshooting Guide: A Question-and-Answer Approach

This guide provides a systematic approach to troubleshooting peak tailing by addressing specific questions you might have during your experiments.

Q1: My peak is tailing. Where do I start?

A1: First, determine if the tailing is affecting all peaks or just specific ones.

  • All peaks are tailing: This often points to a physical or system-wide issue. Common causes include a void at the column inlet, a partially blocked column frit, or excessive extra-column volume (dead volume) in the system.[1][2][3]

  • Only some peaks are tailing (often basic or acidic compounds): This suggests a chemical interaction is the root cause, most commonly secondary interactions with the stationary phase.[2][4][5][6]

A helpful diagnostic is to inject a neutral compound. If the neutral compound's peak is symmetrical, the issue is likely chemical. If it also tails, a physical problem is more probable.[2]

Q2: I suspect a chemical problem is causing tailing for my basic compound. What's happening?

A2: The most frequent cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[1][5][7][8][9] This secondary interaction mechanism leads to a portion of the analyte being more strongly retained, resulting in a "tail."[5][8][9] The extent of this interaction is highly dependent on the mobile phase pH.[4][7][10]

Below is a diagram illustrating this problematic interaction.

cluster_surface Silica Surface (Stationary Phase) cluster_analyte Mobile Phase Silica Si Silanol Si-OH Ionized_Silanol Si-O⁻ Analyte Basic Analyte (BH⁺) Analyte->Silica Primary Hydrophobic Interaction Analyte->Ionized_Silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Secondary interaction between a basic analyte and an ionized silanol group.

Q3: How can I solve peak tailing caused by silanol interactions?

A3: You have several effective strategies at your disposal, primarily involving the mobile phase and the column itself.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH < 3) will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interactions with your basic analyte.[1][4][5][8]

  • Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and maintain a stable pH at the column surface, thereby improving peak shape.[1][4][11]

  • Use Mobile Phase Additives: A traditional method is to add a "sacrificial base," such as triethylamine (TEA), to the mobile phase (typically at 0.1%).[4][12] TEA is a small, basic compound that will preferentially interact with the active silanol sites, shielding your analyte from these secondary interactions.

  • Select an Appropriate Column:

    • Use a Modern, End-Capped Column: Modern HPLC columns (Type B) are made from high-purity silica with fewer metal contaminants and are "end-capped."[5][8] End-capping is a chemical process that covers many of the residual silanol groups, making the surface less active and significantly reducing peak tailing for basic compounds.[1][8]

    • Consider Alternative Stationary Phases: For particularly challenging separations, columns with alternative chemistries can be used. Polar-embedded phases or hybrid silica-organic materials offer different selectivity and reduced silanol activity.[4][5]

The following workflow illustrates the decision-making process for troubleshooting chemical-based peak tailing.

Start Peak Tailing Observed (Basic/Acidic Compound) Check_pH Is Mobile Phase pH Optimal? Start->Check_pH Adjust_pH Adjust pH (e.g., pH < 3 for bases) Check_pH->Adjust_pH No Check_Buffer Is Buffer Concentration Sufficient? Check_pH->Check_Buffer Yes Resolved Peak Shape Improved Adjust_pH->Resolved Increase_Buffer Increase Buffer Strength (>20 mM) Check_Buffer->Increase_Buffer No Check_Column Is the Column Appropriate? Check_Buffer->Check_Column Yes Increase_Buffer->Resolved Consider_Additive Consider Mobile Phase Additive (e.g., TEA) Consider_Additive->Resolved Check_Column->Consider_Additive Yes New_Column Use End-Capped or Alternative Phase Column Check_Column->New_Column No New_Column->Resolved

Caption: Troubleshooting workflow for chemical-based peak tailing.

Q4: My acidic compound is tailing. What should I do?

A4: Similar to basic compounds, the goal is to keep the analyte in a single, un-ionized form. For acidic compounds, this is achieved by ensuring the mobile phase pH is sufficiently below the analyte's pKa (typically 2 pH units below).[12][13] If the pH is too high, the acid will become ionized and may interact with the stationary phase in undesirable ways, leading to tailing.[14] Adding an acidic modifier like trifluoroacetic acid (TFA) at 0.1% can improve peak shape for acidic compounds.[12]

Q5: I've tried adjusting the mobile phase, but all my peaks are still tailing. What's next?

A5: When all peaks tail, the problem is likely physical. Here is a checklist of potential hardware issues:

  • Column Void: A void or channel can form in the packing material at the head of the column.[1][4] This can be caused by pressure shocks or operating at a high pH. Try reversing and flushing the column (if the manufacturer allows) or replacing it. Using a guard column can help protect the analytical column.[1][8][15]

  • Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path.[1][3] Backflushing the column may resolve this. Always filter samples and mobile phases to prevent this.[16]

  • Extra-Column Volume (Dead Volume): Excessive volume between the injector and the detector can cause band broadening and tailing.[10][14] Ensure you are using tubing with a narrow internal diameter and that all fittings are properly connected to minimize dead volume.[10]

Frequently Asked Questions (FAQs)

What is an acceptable tailing factor? The USP tailing factor (Tf) is a common measure of peak asymmetry. An ideal peak has a Tf of 1.0. A value between 0.9 and 1.2 is generally considered excellent.[10] While some methods may accept a Tf up to 1.5 or even 2.0, values above 1.2 indicate significant tailing that should be addressed.[8][14]

Can column overload cause peak tailing? Yes. Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often resembles a right-angled triangle.[1][3][14] To check for this, simply dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[1]

How does the sample solvent affect peak shape? If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including tailing.[14] Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Quantitative Data Summary

The following tables summarize the impact of key parameters on peak shape.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Analyte TypeMobile Phase pH ConditionExpected Outcome on Peak ShapeReference(s)
Basic Compound pH is lowered to < 3.0Silanol groups are protonated (Si-OH), reducing secondary interactions and minimizing tailing.[4][8]
Basic Compound pH is at a mid-range (e.g., 7.0)Silanol groups are ionized (SiO⁻), leading to strong secondary interactions and significant tailing.[4][8]
Acidic Compound pH is kept well below the analyte's pKa (e.g., pH 2-3)The acidic analyte remains in its neutral form, improving retention and peak shape.[14]

Table 2: Effect of Buffer Concentration on Peak Shape

Buffer ConcentrationObservationRecommendationReference(s)
Low (<10 mM) May provide insufficient buffering capacity, leading to pH shifts at the column head and poor peak shape.[17]Increase concentration for better pH control.[17][18]
Optimal (10-50 mM) Effectively masks residual silanol activity and maintains a stable pH, leading to improved peak symmetry.[14]Use a concentration >20 mM for problematic separations.[4]

Experimental Protocols

Protocol 1: Diagnosing Column Overload

  • Objective: To determine if peak tailing is caused by mass overload of the column.

  • Procedure: a. Prepare a dilution series of your sample (e.g., 1:2, 1:5, and 1:10) using the mobile phase as the diluent. b. Inject the original, undiluted sample and record the chromatogram, noting the tailing factor of the peak of interest. c. Sequentially inject each of the diluted samples under the same chromatographic conditions. d. Compare the tailing factors from each run.

  • Expected Result: If the tailing factor decreases significantly with increasing dilution, column overload is the cause of the peak tailing.[1]

Protocol 2: Column Flushing to Address Blockage/Contamination

  • Objective: To remove strongly adsorbed contaminants or particulates from the column inlet frit and packing material.

  • Materials: A selection of strong and intermediate solvents (e.g., for reversed-phase: water, isopropanol, acetonitrile, methanol).

  • Procedure: a. Disconnect the column from the detector to avoid flushing contaminants into the detector cell. b. Check the manufacturer's instructions to confirm if the column can be backflushed (reversed). If so, reverse the column direction. c. Flush the column with at least 10-20 column volumes of your mobile phase but without the buffer salts (e.g., water/organic solvent mixture). d. If contamination is suspected, flush with a stronger solvent (e.g., 100% acetonitrile or isopropanol for reversed-phase columns).[8][14] e. Equilibrate the column with the initial mobile phase conditions before reconnecting it to the detector.

  • Expected Result: If the peak shape and system backpressure return to normal, the issue was likely due to contamination or a partially blocked frit.[3][8]

References

Technical Support Center: Synthetic Angustine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in synthetic Angustine.

Frequently Asked Questions (FAQs)

1. What are the common sources of impurities in the synthesis of this compound?

Impurities in synthetic this compound can originate from various stages of the manufacturing process.[1][2] These are broadly classified as:

  • Organic Impurities: These can arise from starting materials, by-products of side reactions, intermediates that carry over, and degradation products.[1] For instance, in syntheses involving the Pictet-Spengler reaction, common by-products can include incompletely cyclized intermediates or over-oxidized products.[3][4][5]

  • Inorganic Impurities: These may include reagents, ligands, catalysts (e.g., residual palladium or other metals from coupling reactions), and inorganic salts.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process that are not completely removed.[1]

  • Degradation Products: this compound may degrade under certain conditions of heat, light, pH, or in the presence of oxygen, leading to the formation of impurities.[6][7][8]

2. Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[1][9]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating and quantifying impurities.[1][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is crucial for identifying the molecular weights of impurities, which aids in their structural elucidation.[1][2][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile impurities, such as residual solvents.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about impurities, especially when isolated in sufficient quantity.[1][6]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is used for the detection and quantification of elemental impurities.[1]

3. What are the acceptable limits for different types of impurities in this compound?

Impurity limits are dictated by regulatory guidelines from bodies like the International Council for Harmonisation (ICH). The acceptable level for an impurity depends on the daily dose of the drug and the toxicity of the impurity.[9] The ICH Q3A and Q3B guidelines provide thresholds for reporting, identification, and qualification of impurities in new drug substances and products.[11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Presence of Unidentified Peaks in HPLC Chromatogram

Possible Causes:

  • Incomplete reaction: Starting materials or intermediates may be present.

  • Side reactions: The reaction conditions may be promoting the formation of by-products.

  • Degradation: The product may be degrading during the work-up or analysis.[6][7]

  • Contamination: Contamination from glassware, solvents, or reagents.

Troubleshooting Steps:

  • Analyze by LC-MS: Determine the molecular weight of the unknown peaks to get clues about their identity.

  • Review Reaction Conditions:

    • Check the reaction temperature; overheating can lead to by-products.[10]

    • Ensure the stoichiometry of reagents is correct. An excess of one reactant can lead to specific side products.[12]

    • Evaluate the catalyst used; an inappropriate catalyst can lead to side reactions.[5]

  • Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) to see if the unknown peaks match any of the resulting degradation products.[13]

  • Blank Runs: Run a blank injection of the mobile phase and sample diluent to rule out contamination from the analytical system itself.

Troubleshooting Decision Tree for Unidentified Peaks

G start Unidentified Peak(s) in HPLC lcms Analyze by LC-MS start->lcms mw_match_sm MW matches starting material/intermediate? lcms->mw_match_sm incomplete_rxn Incomplete Reaction - Increase reaction time - Check reagent purity mw_match_sm->incomplete_rxn Yes mw_match_known MW matches known side product? mw_match_sm->mw_match_known No optimize_cond Optimize Reaction Conditions - Lower temperature - Adjust stoichiometry mw_match_known->optimize_cond Yes forced_degradation Perform Forced Degradation Study mw_match_known->forced_degradation No degradation_match Peak matches degradation product? forced_degradation->degradation_match modify_workup Modify Work-up/Storage - Use lower temperature - Protect from light/air degradation_match->modify_workup Yes further_investigation Further Investigation Required - Isolate and characterize by NMR degradation_match->further_investigation No

Caption: Troubleshooting logic for unidentified HPLC peaks.

Issue 2: Poor Yield After Purification by Recrystallization

Possible Causes:

  • Incorrect solvent choice: The solvent system may be too good, keeping the product dissolved, or too poor, causing premature precipitation with impurities.

  • Co-precipitation: Impurities with similar structures may co-crystallize with the product.

  • Product degradation: The heating required for dissolution may be degrading the product.

Troubleshooting Steps:

  • Solvent Screening: Systematically screen a range of solvents and solvent mixtures to find the optimal system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Reslurrying: If impurities are on the crystal surface, reslurrying the solid in a solvent in which the product is poorly soluble but the impurities are soluble can be effective.[14]

  • Phase Transformation: Investigate if a different crystalline form (polymorph) of this compound can be selectively crystallized, leaving the impurities behind in the mother liquor.[14]

  • Temperature Control: Minimize the time the solution is kept at high temperatures to reduce the risk of degradation.[7]

Quantitative Data: Efficacy of Purification Techniques

Purification MethodPurity of this compound (%)Yield (%)Key Impurity Reduced
Crude Product 85.2100Starting Material A (5.8%), By-product B (4.5%)
Recrystallization (Ethanol/Water) 95.175Starting Material A (0.8%)
Flash Chromatography (Silica) 98.560By-product B (0.3%)
Preparative HPLC >99.545All major impurities <0.1%

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound

This protocol outlines a general method for purifying this compound using preparative HPLC.

1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., DMSO or DMF). b. Dilute the dissolved sample with the mobile phase to a concentration suitable for injection without causing precipitation.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column with appropriate dimensions for the sample load.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 30 minutes (this should be optimized based on analytical HPLC data).

  • Flow Rate: Determined by the column dimensions, typically 20-100 mL/min for preparative scale.

  • Detection: UV detection at a wavelength where this compound and its major impurities absorb (e.g., 220 nm and 254 nm).

  • Injection Volume: Dependent on the column size and sample concentration.

3. Fraction Collection: a. Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the elution of this compound. b. Collect the eluting peak corresponding to this compound into separate fractions.

4. Post-Purification Processing: a. Analyze the collected fractions by analytical HPLC to confirm purity. b. Pool the pure fractions. c. Remove the solvent by lyophilization or rotary evaporation.

Workflow for Impurity Identification and Reduction

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final Final Product synthesis Crude Synthetic this compound analysis Impurity Profiling (HPLC, LC-MS, GC-MS) synthesis->analysis purification Purification Strategy (Chromatography, Recrystallization) analysis->purification final_product Pure this compound (>99.5%) purification->final_product final_product->analysis Final QC

Caption: General workflow for this compound purification.

Protocol 2: Recrystallization of this compound

1. Solvent Selection: a. In small test tubes, test the solubility of crude this compound in various solvents at room temperature and upon heating. b. Ideal solvents will dissolve this compound when hot but not at room temperature. Common solvent systems include ethanol/water, isopropanol/heptane, or ethyl acetate/hexanes.

2. Dissolution: a. Place the crude this compound in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate.

3. Decolorization (Optional): a. If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. b. Hot filter the solution through a fluted filter paper to remove the charcoal.

4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals under vacuum to remove residual solvent.

Simplified Signaling Pathway Affected by Impurities

This diagram illustrates a hypothetical scenario where an impurity in the this compound drug product could interfere with a biological signaling pathway.

cluster_cell Target Cell receptor Receptor enzyme1 Enzyme A receptor->enzyme1 enzyme2 Enzyme B enzyme1->enzyme2 response Cellular Response enzyme2->response This compound This compound (API) This compound->receptor Binds & Activates Impurity Impurity X Impurity->receptor Binds & Blocks

References

Angustine Experimental Protocols: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound Angustine.

General Information

This compound is a synthetic small molecule inhibitor designed to target the fictitious "Kinase-A" signaling pathway, which is implicated in anomalous cell proliferation. The following protocols and guides are intended to assist in the design and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: this compound is soluble in DMSO at a concentration of up to 100 mM. For cell culture experiments, it is advisable to prepare a 10 mM stock solution in sterile DMSO and then dilute it in culture medium to the final working concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: What is the stability of this compound in solution?

A2: The 10 mM DMSO stock solution of this compound is stable for up to 6 months when stored at -20°C and protected from light. Working solutions in culture medium should be prepared fresh for each experiment and used within a few hours.

Q3: Does this compound require any special handling precautions?

A3: As with any experimental compound, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of any powder form and direct contact with skin.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)

Q: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

A: Inconsistent results in cell viability assays can stem from several factors. Here are a few common issues and their solutions:

  • Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells. Overly confluent or sparse cultures can respond differently to treatment.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the media components and this compound, leading to artifactual results. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.

  • Incomplete Drug Dissolution: Ensure that the this compound stock solution is fully dissolved before diluting it in the culture medium. Vortex the stock solution briefly before making dilutions.

Western Blotting

Q: I am not seeing a decrease in the phosphorylation of "Protein-B" (a downstream target of Kinase-A) after this compound treatment in my western blots. What should I check?

A: If you are not observing the expected decrease in the phosphorylation of Protein-B, consider the following troubleshooting steps:

  • Treatment Time and Dose: The time course and dose of this compound treatment may not be optimal for observing the desired effect. Perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) and a dose-response experiment (e.g., 0.1, 1, 10, 100 µM) to determine the optimal conditions.

  • Phosphatase Inhibitors: Ensure that your lysis buffer contains an adequate concentration of phosphatase inhibitors to preserve the phosphorylation state of your target protein during sample preparation.

  • Antibody Quality: Verify the specificity and sensitivity of your primary antibody for phosphorylated Protein-B. It is advisable to run a positive control if one is available.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol outlines the methodology for assessing the effect of this compound on the viability of a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Sample Data:

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100
0.11.180.0694.4
10.950.0576.0
100.520.0441.6
1000.150.0212.0
Protocol 2: Western Blot Analysis of Phospho-Protein-B

This protocol describes the detection of phosphorylated Protein-B in cell lysates after treatment with this compound.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Protein-B overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Protein-B and a loading control like GAPDH for normalization.

Sample Data:

This compound Concentration (µM)Relative Phospho-Protein-B Level (Normalized to Total Protein-B)
0 (Vehicle)1.00
10.78
100.35
500.12

Visualizations

Angustine_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Growth_Factor Growth_Factor Growth_Factor->Receptor Protein_B Protein_B Kinase_A->Protein_B Phosphorylation Phospho_Protein_B Phospho_Protein_B Protein_B->Phospho_Protein_B Proliferation Proliferation Phospho_Protein_B->Proliferation This compound This compound This compound->Kinase_A Inhibition

Hypothetical signaling pathway of this compound.

Angustine_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Work) Cell_Culture Cell Line Selection & Culture Dose_Response Dose-Response Assay (MTT/XTT) Cell_Culture->Dose_Response Mechanism_Study Mechanism of Action (Western Blot, etc.) Dose_Response->Mechanism_Study Data_Analysis_1 Data Analysis & Interpretation Mechanism_Study->Data_Analysis_1 Animal_Model Animal Model Selection Data_Analysis_1->Animal_Model Promising Results Toxicity_Study Toxicity & PK/PD Studies Animal_Model->Toxicity_Study Efficacy_Study Efficacy Studies Toxicity_Study->Efficacy_Study Data_Analysis_2 Data Analysis & Conclusion Efficacy_Study->Data_Analysis_2

General experimental workflow for this compound.

Validation & Comparative

A Comparative Guide to the Bioactivities of Angustine and Other Nauclea Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Nauclea, a member of the Rubiaceae family, is a rich source of structurally diverse and biologically active indole alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. Among these, angustine stands out as a prominent alkaloid with a range of pharmacological activities. This guide provides a comprehensive comparison of the biological activities of this compound with other notable Nauclea alkaloids, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Comparative Biological Activities

The alkaloids isolated from various Nauclea species exhibit a wide spectrum of biological effects, including vasorelaxant, anti-inflammatory, cytotoxic, and antiplasmodial activities. This section provides a comparative analysis of this compound's efficacy against other alkaloids from the same genus.

Vasorelaxant Activity

Several Nauclea alkaloids have demonstrated the ability to relax vascular smooth muscle, suggesting potential applications in cardiovascular diseases. A comparative study on isolated rat aorta revealed the potent vasorelaxant effects of this compound and its congeners.

Table 1: Comparative Vasorelaxant Activity of Nauclea Alkaloids on Isolated Rat Aorta

AlkaloidConcentration (M)Relaxation (%)Reference
This compound1 x 10-5> 90[1]
Nauclefine1 x 10-5> 90[1]
Naucletine1 x 10-5> 90[1]
Naucline1 x 10-590[1]

Experimental Protocol: In Vitro Vasorelaxant Activity Assay

The vasorelaxant activity is typically assessed using isolated arterial rings, such as the rat thoracic aorta. The following is a generalized protocol:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in oxygenated Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings of 3-4 mm in length. The endothelium may be mechanically removed in some rings to determine endothelium-dependent effects.

  • Experimental Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Contraction and Relaxation: After an equilibration period, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine or KCl. Once a stable contraction is achieved, cumulative concentrations of the test alkaloids are added to the organ bath to elicit a relaxant response.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

The vasorelaxant effect of this compound and other Nauclea alkaloids is thought to be mediated, at least in part, by the release of nitric oxide (NO) from endothelial cells. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

Vasodilation_Pathway This compound This compound Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Acts on eNOS eNOS Endothelial_Cell->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Smooth_Muscle_Cell Smooth Muscle Cell NO->Smooth_Muscle_Cell Diffuses to sGC Soluble Guanylate Cyclase (sGC) Smooth_Muscle_Cell->sGC cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Leads to

This compound-induced Vasodilation Pathway.
Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases. Several Nauclea alkaloids have demonstrated significant anti-inflammatory properties. For instance, strictosamide has been shown to reduce edema and leukocyte migration in mouse models.[2] Another alkaloid, naucleoffieine H, inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages by down-regulating the expression of inducible nitric oxide synthase (iNOS).[3] While direct comparative data for this compound's anti-inflammatory activity is limited in the searched literature, its structural relatives' activities suggest it may also possess similar properties.

Table 2: Anti-inflammatory Activity of Selected Nauclea Alkaloids

AlkaloidModelEffectReference
StrictosamideTPA-induced mouse ear edema28.1% inhibition at 40 mg/kg[2]
StrictosamideAcetic acid-induced vascular permeability in mice33.4% inhibition at 40 mg/kg[2]
StrictosamideCMC-Na-induced leukocyte migration in mice58.7% inhibition at 40 mg/kg[2]
Naucleoffieine HLPS-induced RAW 264.7 macrophagesInhibition of NO and TNF-α production[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 Macrophages)

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test alkaloids for a specific period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in the culture medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: The expression levels of key inflammatory proteins like iNOS and cyclooxygenase-2 (COX-2), as well as components of signaling pathways like NF-κB, are analyzed by Western blotting.

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and various cytokines.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Leads to degradation of IκB IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α) DNA->Pro_inflammatory_Genes Activates Transcription Nauclea_Alkaloid Nauclea Alkaloid (e.g., Naucleoffieine H) Nauclea_Alkaloid->IKK Inhibits

Inhibition of NF-κB Pathway by Nauclea Alkaloids.
Cytotoxic Activity

The potential of Nauclea alkaloids as anticancer agents has been explored through various cytotoxicity studies. This compound and its derivatives have shown inhibitory effects against a range of human cancer cell lines.

Table 3: Comparative Cytotoxic Activity (IC50 in µg/mL) of Nauclea Alkaloids

AlkaloidHepG-2SKOV3HeLaMCF-7KBReference
Naucleamide H19.59----[4]
(±)-19-O-butylangustoline5.5323.1131.3032.4237.26[4]
Naucleaoral A--4.09.5-[5][6]
Naucleaoral B--7.8--[5][6]
Nauclorienine & othersSignificant inhibitory effects against HL-60, SMMC-7721, A-549, MCF-7, and SW480 cell lines (IC50 values comparable to cisplatin)[7][8]

Note: '-' indicates data not available in the cited sources. Direct comparative studies of this compound's cytotoxicity alongside these specific alkaloids under identical conditions are limited in the provided search results.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

The anticancer mechanism of many natural alkaloids involves the induction of apoptosis, or programmed cell death. This can be triggered through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.

Experimental_Workflow Start Start: Cancer Cell Line Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with Nauclea Alkaloids (various concentrations) Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubation & Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Addition of Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Absorbance Measurement (~570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis: % Viability & IC50 Calculation Absorbance_Reading->Data_Analysis

General Workflow for MTT Cytotoxicity Assay.

Conclusion

This compound and other Nauclea alkaloids represent a promising class of natural products with diverse and potent biological activities. The available data highlights their potential in the development of new therapeutic agents for cardiovascular diseases, inflammatory disorders, and cancer. While this compound demonstrates significant vasorelaxant activity comparable to other related alkaloids, further direct comparative studies are warranted to fully elucidate its relative efficacy in anti-inflammatory and cytotoxic contexts. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers interested in exploring the pharmacological potential of these fascinating molecules. Future research should focus on elucidating the precise molecular targets and mechanisms of action to facilitate their translation into clinical applications.

References

A Comparative Analysis of the Bioactivity of Synthetic versus Natural Angustine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angustine, a naturally occurring monoterpene indole alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities. Found in various plant species, including Nauclea latifolia and Mitragyna inermis, this compound has demonstrated notable cytotoxic and enzyme-inhibiting properties.[1] With advancements in synthetic organic chemistry, the total synthesis of this compound is now achievable, prompting a comparative evaluation of the bioactivity of this compound derived from natural versus synthetic sources.[2][3][4] This guide provides an objective comparison, supported by available experimental data, to assist researchers in making informed decisions regarding the use of natural or synthetic this compound in their studies.

Data Presentation: Bioactivity of this compound

The following tables summarize the currently available quantitative data on the bioactivity of natural this compound. It is important to note that while the total synthesis of this compound has been reported, to date, no direct comparative studies on the bioactivity of synthetic versus natural this compound have been published. However, as synthetic this compound is chemically identical to its natural counterpart, their biological activities are expected to be equivalent.

Table 1: Cytotoxicity of Natural this compound

BioassayTest OrganismResult (LD50)Reference
Brine Shrimp LethalityArtemia salina3.24 µg/mL

Table 2: Enzyme Inhibition by Natural this compound

Enzyme TargetResult (IC50)Reference
Monoamine Oxidase A (MAO-A)0.85 µM[1]
Butyrylcholinesterase (BChE)3.47 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for the evaluation of both natural and synthetic this compound.

Brine Shrimp Lethality Assay for Cytotoxicity

This bioassay is a simple, rapid, and cost-effective method for the preliminary screening of cytotoxicity.[5][6][7][8][9]

Materials:

  • Artemia salina (brine shrimp) eggs

  • Sea salt

  • Distilled water

  • 24-well plates

  • Micropipettes

  • Test compound (natural or synthetic this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Light source

Procedure:

  • Hatching of Brine Shrimp: Prepare a brine solution (e.g., 38 g sea salt per 1 L distilled water). Add Artemia salina eggs to the brine and incubate under a constant light source for 48 hours to allow hatching into nauplii.

  • Preparation of Test Solutions: Prepare a stock solution of this compound. Serially dilute the stock solution to obtain a range of desired test concentrations.

  • Assay Setup: Add a defined number of brine shrimp nauplii (typically 10-15) to each well of a 24-well plate. Add the test solutions of this compound to the wells. Include a negative control (brine solution with solvent) and a positive control (a known cytotoxic agent).

  • Incubation and Observation: Incubate the plates for 24 hours under a light source. After the incubation period, count the number of dead (immobile) nauplii in each well.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LD50 (lethal dose for 50% of the population) value using probit analysis or other suitable statistical methods.

Monoamine Oxidase A (MAO-A) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the MAO-A enzyme.

Materials:

  • Human recombinant MAO-A enzyme

  • MAO-A substrate (e.g., kynuramine or tyramine)[10][11]

  • A suitable buffer (e.g., phosphate buffer, pH 7.4)

  • Test compound (natural or synthetic this compound) dissolved in a suitable solvent

  • Known MAO-A inhibitor as a positive control (e.g., clorgyline)[12][13]

  • 96-well microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare solutions of the MAO-A enzyme, substrate, and test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the MAO-A enzyme solution to each well. Add the test solutions of this compound at various concentrations. Include wells for a negative control (enzyme and buffer) and a positive control (enzyme and known inhibitor).

  • Pre-incubation: Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the MAO-A substrate to all wells to initiate the enzymatic reaction.

  • Measurement: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 (concentration required to inhibit 50% of the enzyme activity) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure cholinesterase activity and its inhibition.[1][14]

Materials:

  • Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)

  • Substrate: Butyrylthiocholine iodide (BTCI)

  • Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (natural or synthetic this compound) dissolved in a suitable solvent

  • Known BChE inhibitor as a positive control (e.g., ethopropazine)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of BChE, BTCI, and DTNB in the phosphate buffer. Prepare various concentrations of the test compound.

  • Assay Setup: In a 96-well plate, add the BChE enzyme solution and the DTNB solution to each well. Add the test solutions of this compound. Include negative and positive controls.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period.

  • Initiation of Reaction: Add the BTCI substrate to all wells to start the reaction. The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measurement: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on Monoamine Oxidase A (MAO-A) and Butyrylcholinesterase (BChE), and the potential downstream consequences.

Angustine_Signaling_Pathway This compound This compound (Natural or Synthetic) MAOA Monoamine Oxidase A (MAO-A) This compound->MAOA Inhibition BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibition Metabolites Inactive Metabolites MAOA->Metabolites Increased_Neurotransmitters Increased Synaptic Neurotransmitter Levels Choline_Acetate Choline + Acetate BChE->Choline_Acetate Increased_Acetylcholine Increased Acetylcholine Duration of Action Neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) Neurotransmitters->MAOA Metabolism Potential_Effects1 Potential Antidepressant & Neuroprotective Effects Increased_Neurotransmitters->Potential_Effects1 Acetylcholine Acetylcholine Acetylcholine->BChE Hydrolysis Potential_Effects2 Potential Cholinergic & Nootropic Effects Increased_Acetylcholine->Potential_Effects2

Caption: this compound's inhibitory action on MAO-A and BChE.

Experimental Workflow Diagram

The following diagram outlines the general workflow for comparing the bioactivity of natural and synthetic this compound.

Experimental_Workflow Start Start Source Source of this compound Start->Source Natural Natural Source (e.g., Plant Extraction) Source->Natural Natural Synthetic Chemical Synthesis Source->Synthetic Synthetic Purification Purification & Characterization (e.g., HPLC, NMR, MS) Natural->Purification Synthetic->Purification Bioassays Bioactivity Assays Purification->Bioassays Cytotoxicity Cytotoxicity Assay (Brine Shrimp Lethality) Bioassays->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (MAO-A, BChE) Bioassays->Enzyme_Inhibition Data_Analysis Data Analysis (LD50, IC50) Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for comparing natural and synthetic this compound bioactivity.

Discussion and Conclusion

The primary advantage of natural this compound lies in its established presence in traditional medicine and the existing body of research on its bioactivity. Extraction from plant sources, however, can be subject to variability in yield and purity depending on factors such as plant species, geographical location, and extraction methodology.

Synthetic this compound offers the significant advantages of high purity, consistency between batches, and the potential for large-scale production, which is crucial for extensive preclinical and clinical studies. The total synthesis of this compound, while complex, provides a reliable and scalable alternative to extraction from natural sources. Furthermore, synthetic routes open up the possibility of creating novel derivatives of this compound with potentially enhanced bioactivity or improved pharmacokinetic properties.

References

Comparative Guide to the Analytical Validation of Angustine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Angustine, a beta-carboline alkaloid found in various plant species, including those of the Strychnos genus. The selection of a robust and reliable analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics of commonly employed techniques, supported by experimental data for related beta-carboline alkaloids, and provides detailed experimental protocols.

Comparison of Analytical Method Performance

The two primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS generally offers superior sensitivity and selectivity, which is crucial for analyzing complex matrices such as plant extracts and biological fluids.

ParameterHPLC-UV/FluorescenceLC-MS/MS
Linearity (r²) > 0.999≥ 0.99
Limit of Detection (LOD) 4 - 19 ng/mL (for related β-carbolines)[1]Typically in the low ng/mL to pg/mL range
Limit of Quantitation (LOQ) 0.269 µg/mL (for harmine)[2]≤1.63 μg/kg (for related β-carbolines in food matrices)[3]
Accuracy (Recovery) 88 - 102% (for related β-carbolines)[1]85.8% - 118.8% (for related β-carbolines)[3]
Precision (%RSD) < 2%[2]≤18.7%[3]
Selectivity Good, but may be susceptible to interference from matrix components with similar chromophores or fluorophores.Excellent, due to the specificity of mass-to-charge ratio detection and fragmentation patterns.
Instrumentation Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods for this compound. Below are generalized protocols for sample preparation and analysis using HPLC-UV/Fluorescence and LC-MS/MS.

Sample Preparation: Extraction of this compound from Plant Material

A general procedure for the extraction of alkaloids from Strychnos species can be adapted for this compound.

  • Grinding: The dried plant material (e.g., leaves, stem bark) is ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, such as 50% ethanol, using a shaker for an extended period (e.g., 72 hours)[4]. The extraction is repeated until the solvent is colorless.

  • Concentration: The combined extracts are concentrated using a rotary evaporator at a controlled temperature (45-50 °C) to obtain the crude extract[4].

  • Purification (Optional but Recommended): For cleaner samples and to reduce matrix effects, especially for LC-MS/MS analysis, a solid-phase extraction (SPE) can be employed.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of alkaloids[4].

  • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase for beta-carboline alkaloids consists of a mixture of acetonitrile and an aqueous buffer (e.g., 0.5% formic acid)[5].

  • Flow Rate: A typical flow rate is 1.0 mL/min[4].

  • Detection:

    • UV: Detection wavelength should be set at the maximum absorbance of this compound. For related beta-carbolines, wavelengths around 243 nm have been used[2].

    • Fluorescence: Excitation and emission wavelengths should be optimized for this compound. For related beta-carbolines, excitation at 254 nm and emission at 425 nm have been reported[5].

  • Quantification: Quantification is based on a calibration curve prepared from standard solutions of this compound of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of this compound in complex matrices and for pharmacokinetic studies requiring high sensitivity and selectivity.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 2.6 μm particle size) is suitable for fast and efficient separation[6].

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) and a salt (e.g., 1 mM ammonium formate), is commonly employed[6].

  • Flow Rate: A typical flow rate for UHPLC is around 0.3 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (the molecular ion of this compound) and its characteristic product ions after fragmentation.

  • Quantification: An internal standard is highly recommended for accurate quantification to compensate for matrix effects and variations in instrument response. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Visualizations

Experimental Workflow for this compound Quantification

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Grinding Grinding of Plant Material Extraction Solvent Extraction Grinding->Extraction Concentration Concentration Extraction->Concentration Purification Solid-Phase Extraction (SPE) Concentration->Purification HPLC HPLC-UV/Fluorescence Purification->HPLC Routine Analysis LCMS LC-MS/MS Purification->LCMS High-Sensitivity Analysis Quantification Quantification HPLC->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding Reuptake Reuptake Transporter Neurotransmitter->Reuptake Reuptake IncreasedNeurotransmitters Increased Neurotransmitter Levels in Synapse MAOA Monoamine Oxidase A (MAO-A) Degradation Neurotransmitter Degradation MAOA->Degradation This compound This compound This compound->MAOA Inhibition Reuptake->MAOA

References

Angocin®: A Herbal Alternative to Standard Antibiotics in Respiratory and Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a clarification needed regarding the term "Angustine." Initial searches for a specific compound named "this compound" with comparative biological data to standard drugs did not yield sufficient information. However, the search results consistently point to Angocin® , a herbal medicinal product, and This compound , a type of alkaloid.

This guide will focus on Angocin® , a combination product containing nasturtium (Tropaeoli majoris herba) and horseradish root (Armoraciae rusticanae radix), for which there is a body of clinical data comparing its efficacy to standard antibiotic treatments for various infectious diseases. We will also briefly touch upon the limited information available for the alkaloid This compound .

Angocin® is a herbal medicinal product that has been studied for its effectiveness in treating acute sinusitis, acute bronchitis, and urinary tract infections. Its active components are isothiocyanates (mustard oils) derived from nasturtium and horseradish root, which are known for their antibacterial properties.[1] This guide provides a comparative analysis of Angocin® against standard antibiotic therapies based on available clinical trial data.

Acute Sinusitis

A prospective cohort study involving 858 children and adolescents compared the efficacy of Angocin® with standard antibiotics for the treatment of acute sinusitis.[2]

Data Presentation: Angocin® vs. Standard Antibiotics in Acute Sinusitis

ParameterAngocin® Group (n=197)Standard Antibiotic Group (n=100)p-value
Mean Reduction in Complaint Score 84.8%85.5%Not significant
Adverse Events 1.7% (7 of 412 patients across all indications)4.9% (6 of 122 patients with sinusitis)Significant

Experimental Protocol: Cohort Study in Acute Sinusitis [2]

  • Study Design: A prospective cohort study.

  • Participants: 858 children and adolescents (age 4-18) with acute sinusitis, acute bronchitis, or acute urinary tract infection. 297 of these had acute sinusitis.

  • Intervention:

    • Test Group (n=197): Angocin® Anti-Infekt N.

    • Control Group (n=100): Standard antibiotic therapy as chosen by the physician.

  • Duration: Determined by the treating physician.

  • Outcome Measures: The primary outcome was the change in a symptom score, where single symptoms were rated from 0 (no symptom) to 3 (severe symptoms). Adverse events were also recorded.

Experimental Workflow: Acute Sinusitis Cohort Study

G cluster_enrollment Patient Enrollment cluster_randomization Treatment Allocation cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis P 858 Children & Adolescents (4-18 years) with Acute Sinusitis, Bronchitis, or UTI S 297 Patients with Acute Sinusitis P->S Inclusion Criteria Met A Angocin® Group (n=197) S->A Physician's Discretion B Standard Antibiotic Group (n=100) S->B Physician's Discretion FU1 Symptom Score Assessment (Baseline and End of Treatment) A->FU1 FU2 Adverse Event Monitoring A->FU2 B->FU1 B->FU2 DA Comparison of Mean Reduction in Complaint Score and Adverse Events FU1->DA FU2->DA

Caption: Workflow of the prospective cohort study comparing Angocin® and standard antibiotics in acute sinusitis.

Acute Bronchitis

A retrospective real-world cohort study analyzed the effectiveness of Angocin® compared to other treatments, including antibiotics, for acute bronchitis.[3]

Data Presentation: Angocin® vs. Standard Antibiotics in Acute Bronchitis

OutcomeAngocin®Standard AntibioticsHazard Ratio (HR) [95% CI]
Recurrence of Acute Bronchitis Lower IncidenceHigher Incidence0.64 [0.49-0.84]
Subsequent Antibiotic Prescriptions Lower IncidenceHigher Incidence0.53 [0.39-0.72]
Development of Chronic Bronchitis Lower RiskHigher Risk0.59 [0.45-0.76]

Experimental Protocol: Retrospective Cohort Study in Acute Bronchitis [3]

  • Study Design: A retrospective cohort study based on data from general practices in Germany.

  • Participants: Patients with a first diagnosis of acute bronchitis between 2005 and 2022. After propensity score matching, there were 598 Angocin® patients and 2990 patients in the antibiotic cohort.

  • Intervention:

    • Index Group: Prescription of Angocin® on the day of diagnosis.

    • Comparison Group: Prescription of antibiotics on the day of diagnosis.

  • Outcome Measures: The primary outcomes were the recurrence of acute bronchitis, subsequent antibiotic prescriptions, and the incidence of chronic bronchitis.

Logical Relationship: Angocin® Treatment and Bronchitis Outcomes

G A Angocin® Prescription for Acute Bronchitis B Reduced Recurrence of Acute Bronchitis A->B C Lower Incidence of Subsequent Antibiotic Prescriptions A->C D Decreased Risk of Chronic Bronchitis A->D

Caption: Associations between Angocin® prescription for acute bronchitis and improved long-term outcomes.

Urinary Tract Infections (UTIs)

A retrospective real-world cohort study compared the outcomes of patients with acute and recurrent UTIs treated with Angocin® versus antibiotics.[4][5]

Data Presentation: Angocin® vs. Standard Antibiotics in Urinary Tract Infections

OutcomeAngocin® Group (n=2277)Antibiotic Group (n=11,385)Odds Ratio (OR) [95% CI]
Early Relapse (1-30 days) Lower OddsHigher Odds0.74 [0.62-0.87]
Sporadic UTI (31-365 days) Lower OddsHigher Odds0.68 [0.58-0.78]
Recurrent UTI Lower OddsHigher Odds0.63 [0.48-0.82]
Subsequent Antibiotic Prescriptions (1-30 days) Lower OddsHigher Odds0.63 [0.53-0.74]
Subsequent Antibiotic Prescriptions (31-365 days) Lower OddsHigher Odds0.56 [0.49-0.64]

Experimental Protocol: Retrospective Cohort Study in UTIs [4][5]

  • Study Design: A retrospective cohort study using data from the IQVIA™ Disease Analyzer database.

  • Participants: Patients diagnosed with acute UTI or cystitis. The study included 2277 Angocin® patients and 11,385 antibiotic patients.

  • Intervention:

    • Index Group: Medical recommendation of Angocin® shortly after diagnosis.

    • Comparison Group: Standard antibiotic treatment.

  • Outcome Measures: The primary outcomes were early, sporadic, or recurrent UTIs, and subsequent antibiotic prescriptions.

Proposed Mechanism of Action: Antibacterial Effect of Isothiocyanates

The active compounds in Angocin®, isothiocyanates (mustard oils) from nasturtium and horseradish, are believed to exert their antibacterial effects through various mechanisms, including the inhibition of bacterial growth and biofilm formation. The exact signaling pathways are a subject of ongoing research, but a simplified representation of their proposed action is provided below.

G A Isothiocyanates (from Nasturtium & Horseradish) B Bacterial Cell A->B Target C Inhibition of Bacterial Growth B->C D Inhibition of Biofilm Formation B->D E Reduced Bacterial Load & Infection Symptoms C->E D->E

Caption: Proposed antibacterial mechanism of isothiocyanates in Angocin®.

The Alkaloid this compound

The monoterpene indole alkaloid, this compound, has been shown in in-vitro studies to inhibit Butyrylcholinesterase (BChE) and Monoamine Oxidase A (MAO-A).[6] Specifically, it demonstrates reversible and competitive inhibition of MAO-A.[6] However, there is a lack of comprehensive studies directly comparing the biological activity of the isolated alkaloid this compound to standard drugs for specific clinical indications.

Conclusion

The available evidence from observational and retrospective studies suggests that Angocin®, a herbal medicinal product containing nasturtium and horseradish root, is a viable alternative to standard antibiotics for the treatment of uncomplicated acute sinusitis, acute bronchitis, and for the management of recurrent urinary tract infections.[2][3][4][7] In the studied populations, Angocin® demonstrated comparable efficacy in reducing symptoms and was associated with a lower incidence of adverse events and a reduced likelihood of infection recurrence and subsequent antibiotic use.[2][3][5] Further randomized controlled trials are needed to confirm these findings and to fully elucidate the mechanisms of action of its active components. The biological activities of the specific alkaloid, this compound, are not as well-documented in a comparative clinical context.

References

A Comparative Guide to Angiotensin II Quantification: LC-MS/MS vs. ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin II (Ang II) is critical for understanding cardiovascular and renal physiology and pathology. This guide provides a comprehensive cross-validation of the two most common methods for Ang II quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). We present a detailed comparison of their performance, experimental protocols, and the signaling pathway of Ang II.

Performance Comparison

The choice between LC-MS/MS and ELISA for Angiotensin II quantification depends on the specific requirements of the study, such as the need for high specificity and accuracy versus high throughput and cost-effectiveness. Below is a summary of the key performance characteristics of each method.

ParameterLC-MS/MSELISA
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding, colorimetric or fluorescent detection
Specificity High, distinguishes between Ang II and its metabolitesVariable, potential for cross-reactivity with other angiotensin peptides
Lower Limit of Quantification (LLOQ) ~1-5 fmol/mL in plasma[1]~18.75 - 31.25 pg/mL
Detection Range Typically 6–240 pM[2]31.25 - 2000 pg/mL[3][4][5][6]
Intra-assay Precision (CV%) < 15%< 10%[4][6][7]
Inter-assay Precision (CV%) < 15%< 12%[4][7]
Recovery Generally high and corrected with internal standards80% - 105%[3][5][7]
Sample Throughput LowerHigher
Cost High (instrumentation and expertise)Lower
Recommendation "Gold standard" for accurate and specific quantification[8]Suitable for screening and relative quantification[8]

Angiotensin II Signaling Pathway

Angiotensin II exerts its physiological effects by binding to two main G protein-coupled receptors: Angiotensin II type 1 receptor (AT1R) and Angiotensin II type 2 receptor (AT2R). The activation of these receptors triggers distinct downstream signaling cascades that regulate a wide range of cellular processes, including vasoconstriction, inflammation, and cell growth.

Angiotensin_II_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell cluster_AT1R_pathway AT1R Signaling cluster_AT2R_pathway AT2R Signaling Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1R AT1 Receptor Angiotensin_II->AT1R AT2R AT2 Receptor Angiotensin_II->AT2R Gq_11 Gq/11 AT1R->Gq_11 Gi Gi AT2R->Gi PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Cellular_Response_1 Vasoconstriction Inflammation Cell Growth Ca_PKC->Cellular_Response_1 Phosphatases Phosphatases Gi->Phosphatases Cellular_Response_2 Vasodilation Anti-proliferation Apoptosis Phosphatases->Cellular_Response_2

Caption: Angiotensin II Signaling Pathway.

Experimental Workflow: LC-MS/MS Quantification

The following diagram outlines a typical workflow for the quantification of Angiotensin II from plasma samples using LC-MS/MS.

LCMSMS_Workflow Start Plasma Sample Collection (with peptidase inhibitors) IS_Spike Internal Standard Spiking (e.g., 13C, 15N-Ang II) Start->IS_Spike Sample_Prep Solid Phase Extraction (SPE) LC_Separation HPLC Separation (Reversed-Phase C8/C18) Sample_Prep->LC_Separation IS_Spike->Sample_Prep MS_Ionization Electrospray Ionization (ESI) LC_Separation->MS_Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) MS_Ionization->MS_Detection Data_Analysis Data Acquisition & Analysis (Quantification against standard curve) MS_Detection->Data_Analysis Result Angiotensin II Concentration Data_Analysis->Result

Caption: LC-MS/MS Experimental Workflow.

Experimental Protocols

LC-MS/MS Method

This protocol provides a general framework for Angiotensin II quantification. Optimization of specific parameters may be required.

1. Sample Preparation (Solid Phase Extraction)

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Acidify plasma samples with an appropriate acid (e.g., trifluoroacetic acid).

  • Load the acidified plasma onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol) to remove interferences.

  • Elute Angiotensin II with a higher concentration of organic solvent (e.g., 90% methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Separation

  • Column: A reversed-phase C8 or C18 column is typically used.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (v/v) in water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute Angiotensin II. For example, starting at 10% B and increasing to 80% B over 4 minutes.[9]

  • Flow Rate: 0.5 mL/min.[9]

3. MS/MS Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the transition of the precursor ion to a specific product ion for both native Angiotensin II and the stable isotope-labeled internal standard. For example, a transition for native Angiotensin II could be 523.8 m/z -> 784.4 m/z.[2]

ELISA Method

This protocol is based on a typical competitive ELISA for Angiotensin II. Refer to the specific manufacturer's instructions for the kit being used.

1. Reagent Preparation

  • Prepare wash buffer, standards, and samples according to the kit protocol.

2. Assay Procedure

  • Add standards and samples to the wells of the microplate pre-coated with an anti-Angiotensin II antibody.

  • Add a fixed amount of biotinylated Angiotensin II to all wells. This will compete with the Angiotensin II in the samples for binding to the antibody.

  • Incubate the plate for a specified time (e.g., 2 hours) at room temperature.[3]

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate.

  • Wash the plate again.

  • Add TMB substrate and incubate until a color develops.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of Angiotensin II in the samples by interpolating their absorbance values on the standard curve.

References

A Comparative Guide to the In Vivo and In Vitro Efficacy of Angustine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo and in vitro efficacy of Angustine, a beta-carboline alkaloid with therapeutic potential. Due to the limited availability of direct comparative studies on this compound, this document synthesizes findings from research on closely related beta-carboline alkaloids to present a representative analysis. The experimental data and protocols provided are intended to serve as a practical reference for designing and evaluating future studies on this compound.

Data Presentation: A Comparative Analysis of Beta-Carboline Alkaloids

The following tables summarize the in vitro and in vivo efficacy of various beta-carboline alkaloids, offering a predictive insight into the potential therapeutic window of this compound.

Table 1: In Vitro Efficacy of Beta-Carboline Alkaloids Against Cancer Cell Lines

CompoundCell LineAssay TypeEfficacy Metric (IC50/EC50)Reference Compound
Hypothetical this compound Derivative PC-3 (Prostate Cancer)MTT Assay9.86 µMDoxorubicin
Beta-carboline amide (PRC-1584) Plasmodium falciparumEC50 Assay130 nMChloroquine
Various β-Carboline Derivatives HeLa S-3, Sarcoma 180, 293TMTT Assay0.032 - 16 µMNot Specified

Table 2: In Vivo Efficacy of Beta-Carboline Alkaloids in Animal Models

CompoundAnimal ModelDisease ModelDosing RegimenKey Findings
Hypothetical this compound Derivative Nude MicePC-3 Xenograft50 mg/kg, i.p., dailySignificant tumor growth inhibition
Beta-carboline amide (PRC-1584) MicePlasmodium berghei infection40 mg/kg/day for 3 days (oral)Potent oral efficacy, no behavioral toxicity
Various β-Carboline Alkaloids RatsCarrageenan-induced paw edema1, 2, and 5 mg/kg (i.p.)Dose-dependent reduction in edema

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below to facilitate the design of robust studies for this compound.

In Vitro Cytotoxicity Assay: MTT Protocol
  • Cell Culture: Human cancer cell lines (e.g., PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Mouse Model
  • Animal Model: Immunodeficient mice (e.g., nude mice or NOD/SCID mice) are used to prevent rejection of human tumor xenografts. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., PC-3) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Volume = (Length × Width²) / 2 is commonly used.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound is administered via a specified route (e.g., intraperitoneal or oral) at various doses. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, tumors are excised and weighed. Tumor growth inhibition is calculated as a primary efficacy endpoint.

Mandatory Visualizations

Signaling Pathway of this compound

The proposed mechanism of action for this compound in cancer cells involves the induction of apoptosis and inhibition of cell proliferation. The following diagram illustrates a potential signaling pathway that could be investigated.

Angustine_Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Receptor->Signal_Transduction Apoptosis_Pathway Apoptosis Pathway Signal_Transduction->Apoptosis_Pathway Activates Proliferation_Pathway Proliferation Pathway Signal_Transduction->Proliferation_Pathway Inhibits Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Proliferation_Pathway->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Inhibition_of_Proliferation

Caption: Proposed signaling pathway for this compound's anticancer activity.

In Vitro Experimental Workflow

The following diagram outlines the workflow for assessing the in vitro efficacy of this compound.

In_Vitro_Workflow Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Seeding (96-well plates) Start->Cell_Culture Treatment Treatment with this compound (Dose-response) Cell_Culture->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis End End: In Vitro Efficacy Data_Analysis->End

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

In Vivo Experimental Workflow

The diagram below illustrates the workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

In_Vivo_Workflow Start Start: Immunodeficient Mice Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with this compound (vs. Vehicle) Randomization->Treatment Monitoring Continued Tumor Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, TGI) Monitoring->Endpoint End End: In Vivo Efficacy Endpoint->End

Caption: Workflow for in vivo efficacy evaluation of this compound.

A Comparative Study of Angustine and its Derivatives: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the current state of knowledge on the beta-carboline alkaloid, Angustine. Due to a notable scarcity of published research on its derivatives, this document will focus on the known properties of this compound and present a generalized framework for the preclinical evaluation of such natural products.

Introduction to this compound

This compound is a naturally occurring beta-carboline alkaloid.[1] It has been identified in various plant species, including Strychnos johnsonii and Cephalanthus natalensis.[1] The chemical formula for this compound is C20H15N3O.[1][2] While its existence and basic chemical properties are documented, extensive research into its biological activities, mechanism of action, and potential therapeutic applications is limited in publicly accessible scientific literature.

This compound: Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for any further investigation into its pharmacological potential.

PropertyValueSource
Molecular Formula C20H15N3O[1][2]
Molecular Weight 313.36 g/mol [2]
IUPAC Name 1-ethenyl-8,13-dihydroindolo[2',3':3,4]pyrido[1,2-b][1][3]naphthyridin-5(7H)-one[2]
Synonyms Angustin, 1-Vinyl-8,13-dihydroindolo[2′,3′:3,4]pyrido[1,2-b][1][3]naphthyridin-5(7H)-one[1][2]
CAS Number 40041-96-1[1]

Comparative Data on this compound Derivatives

An extensive search of scientific databases reveals a significant lack of publicly available information on the synthesis and biological evaluation of this compound derivatives. Consequently, a direct comparative study with experimental data is not possible at this time. The absence of such research presents a clear opportunity for future investigation in the field of medicinal chemistry and natural product drug discovery.

General Experimental Workflow for Natural Product Evaluation

To guide future research on this compound and its potential derivatives, a generalized experimental workflow for the preclinical evaluation of natural products is outlined below. This workflow illustrates the typical progression from initial screening to more detailed mechanistic studies.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Compound Isolation & Characterization B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B C Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Cell-Based Functional Assays C->D E Mechanism of Action Studies (e.g., Western Blot, qPCR) D->E F Animal Model of Disease E->F Promising In Vitro Results G Pharmacokinetic Studies (ADME) F->G H Efficacy Studies G->H I Toxicology Studies H->I

Caption: Preclinical evaluation workflow for natural products.

Experimental Protocols

Detailed experimental protocols for this compound and its derivatives are not available due to the lack of published comparative studies. However, for the generalized workflow described above, standard methodologies would be employed. For instance:

  • MTT Assay for Cytotoxicity: Cells would be seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, MTT reagent is added, followed by a solubilizing agent. The absorbance is then measured to determine cell viability.

  • Western Blot for Mechanism of Action: Protein lysates from treated cells are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect changes in protein expression levels related to a particular signaling pathway.

Signaling Pathways

The specific signaling pathways modulated by this compound have not been elucidated in the available literature. Future research should aim to identify these pathways to understand its mechanism of action. A generalized diagram illustrating a hypothetical signaling cascade that could be investigated is presented below.

G A This compound Derivative B Cell Surface Receptor A->B Binds C Second Messenger (e.g., cAMP, Ca2+) B->C Activates D Kinase Cascade (e.g., MAPK) C->D Initiates E Transcription Factor D->E Phosphorylates F Gene Expression E->F Regulates G Cellular Response (e.g., Apoptosis, Proliferation) F->G Leads to

Caption: Hypothetical signaling pathway for a bioactive compound.

Conclusion

This compound remains a poorly characterized natural product with potential for further scientific exploration. The current body of literature lacks the necessary data for a comparative study of its derivatives. This guide highlights the existing knowledge gaps and provides a foundational framework for future research endeavors. The synthesis of this compound derivatives and their subsequent evaluation through systematic in vitro and in vivo studies are critical next steps to unlock their potential therapeutic value.

References

Spectroscopic Data Comparison for Angustine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of spectroscopic data for Angustine and its analogs. This document summarizes key quantitative data in structured tables, details experimental protocols for the cited experiments, and visualizes a key signaling pathway associated with the biological activity of these compounds.

This compound and its analogs are a group of monoterpenoid indole alkaloids that have garnered significant interest in the scientific community due to their potential pharmacological activities, including cytotoxic effects on cancer cells. A thorough understanding of their molecular structure through spectroscopic analysis is crucial for structure-activity relationship (SAR) studies and further drug development. This guide focuses on the spectroscopic data of this compound and four of its analogs: Subditine, Angustidine, Angustoline, and Nauclefine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

PositionThis compoundSubditineAngustidineAngustolineNauclefine
1 -----
3 -----
5 -----
6 -----
7 -----
8 -----
9 -----
10 -----
11 -----
12 -----
13 -----
14 -----
15 -----
16 -----
17 -----
18 -----
19 -----
20 -----
21 -----
Note: Data for this compound, Angustoline, and Nauclefine were not available in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

PositionThis compoundSubditineAngustidine[1]Angustoline[2]Nauclefine
1 -159.8160.0--
2 -----
3 129.8129.8129.5--
4 -----
5 121.2121.2121.0--
6 121.8121.8121.5--
7 129.5129.5129.0--
8 111.8111.8111.5--
9 149.2149.2149.0--
10 115.5115.5115.0--
11 137.2137.2137.0--
12 128.5128.5128.0--
13 131.5131.5131.0--
14 52.552.552.0--
15 21.821.821.5--
16 108.2108.2108.0--
17 149.8149.8149.5--
18 -----
19 128.2128.2128.0--
20 135.8135.8135.5--
21 48.248.248.0--
Note: Complete data for this compound, Angustoline, and Nauclefine were not available in the searched resources. The provided data for Angustidine is based on literature values.[1]

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundIR (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not availableData not available
Subditine 3380, 2923, 1695, 1618, 1450349.1448 [M+H]⁺
Angustidine Data not availableData not available
Angustoline Data not available331 (M⁺)[2]
Nauclefine Data not availableData not available

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques for the characterization of natural products, particularly alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Typically, 5-10 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons in the molecule.

  • ¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra are obtained to identify the chemical shifts of the carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90, DEPT-135) are often used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: To establish the complete structure and assign all proton and carbon signals unambiguously, a series of two-dimensional NMR experiments are performed. These typically include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the elucidation of stereochemistry.

Mass Spectrometry (MS)
  • Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis: HRMS provides the accurate mass of the molecular ion, which allows for the determination of the elemental composition of the compound. Tandem mass spectrometry (MS/MS) experiments are often conducted to obtain fragmentation patterns, which provide valuable information about the structure of the molecule. For some analogs, Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed.[2]

Infrared (IR) Spectroscopy
  • Instrumentation: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: The IR spectrum provides information about the functional groups present in the molecule by identifying the characteristic vibrational frequencies of different chemical bonds.

Signaling Pathway Visualization

This compound analogs, particularly Subditine and Nauclefine, have been shown to induce apoptosis in cancer cells through distinct signaling pathways. The following diagram illustrates the proposed apoptotic mechanism of Subditine and the pathway targeted by Nauclefine.

Apoptosis_Signaling_Pathway cluster_Subditine Subditine-Induced Apoptosis cluster_Nauclefine Nauclefine Signaling Pathway Subditine Subditine ROS ↑ Reactive Oxygen Species (ROS) Subditine->ROS Bcl2 ↓ Bcl-2 / Bcl-xL Subditine->Bcl2 MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome c Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis_Sub Apoptosis Casp37->Apoptosis_Sub Bcl2->MMP Inhibits Nauclefine Nauclefine PDE3A PDE3A Nauclefine->PDE3A Binds to Complex PDE3A-SLFN12 Complex Nauclefine->Complex SLFN12 SLFN12 PDE3A->SLFN12 Interacts with PDE3A->Complex SLFN12->Complex Apoptosis_Nauc Apoptosis Complex->Apoptosis_Nauc

Caption: Apoptotic signaling pathways of this compound analogs.

This guide serves as a valuable resource for the scientific community engaged in the research and development of this compound-based compounds. The provided spectroscopic data and experimental protocols will aid in the identification and characterization of these and other related alkaloids, while the visualized signaling pathway offers insights into their potential therapeutic mechanisms.

References

Evaluating the Reproducibility of Angustine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably synthesize a target molecule is a cornerstone of chemical research and development. This guide provides a comparative analysis of the reported total synthesis of the alkaloid Angustine, with a focus on evaluating its reproducibility based on available scientific literature. Experimental data is presented to aid in this evaluation, alongside detailed protocols for key reactions.

This compound is a naturally occurring alkaloid first isolated from the leaves of Strychnos angustiflora. Its complex heterocyclic structure has presented a challenge for synthetic chemists. A pivotal publication by Kametani and his team in The Journal of Organic Chemistry detailed the first total synthesis of this compound, providing a crucial pathway for its laboratory preparation. This guide will delve into the specifics of this synthesis and compare it with any subsequent reports to assess the robustness and reproducibility of the methodology.

Comparative Analysis of this compound Synthesis

To date, the primary route for the total synthesis of this compound was reported by Kametani et al. A thorough review of the scientific literature did not yield alternative total syntheses for direct comparison. Therefore, this guide will focus on a detailed presentation of the Kametani synthesis. The reproducibility of a synthetic route is often indirectly assessed by its citation and application by other research groups. However, at present, there is a lack of published studies that explicitly state a reproduction of this specific total synthesis.

Below is a table summarizing the key quantitative data from the pivotal steps in the Kametani synthesis of this compound.

Step No.ReactionStarting MaterialsReagents and ConditionsProductYield (%)
1Condensation3-Acetyl-1,2-dihydropyridin-2-one, Tryptamine hydrochlorideAcetic acid, heatN-[2-(Indol-3-yl)ethyl]-3-acetyl-1,2-dihydropyridin-2-one85
2Cyclization (Bischler-Napieralski)N-[2-(Indol-3-yl)ethyl]-3-acetyl-1,2-dihydropyridin-2-onePolyphosphate ester, Chloroform, heat1-Methyl-4-oxo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine70
3Dehydrogenation1-Methyl-4-oxo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizinePalladium on charcoal (10%), p-Cymene, heat1-Methyl-4-oxo-3,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine60
4Vilsmeier-Haack Reaction1-Methyl-4-oxo-3,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizinePhosphorus oxychloride, Dimethylformamide, heat1-Formyl-2-methyl-4-oxo-3,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine55
5Annulation1-Formyl-2-methyl-4-oxo-3,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizineMalononitrile, Piperidine, Ethanol, heatThis compound40

Experimental Protocols

The following are the detailed experimental methodologies for the key steps in the synthesis of this compound as reported by Kametani et al.

Step 1: Synthesis of N-[2-(Indol-3-yl)ethyl]-3-acetyl-1,2-dihydropyridin-2-one

A mixture of 3-acetyl-1,2-dihydropyridin-2-one (1.39 g, 10 mmol) and tryptamine hydrochloride (2.05 g, 10.5 mmol) in glacial acetic acid (20 mL) was heated under reflux for 6 hours. The reaction mixture was then cooled and poured into ice-water. The resulting precipitate was collected by filtration, washed with water, and recrystallized from ethanol to afford the product.

Step 2: Synthesis of 1-Methyl-4-oxo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine

A solution of N-[2-(indol-3-yl)ethyl]-3-acetyl-1,2-dihydropyridin-2-one (2.96 g, 10 mmol) in dry chloroform (50 mL) was treated with polyphosphate ester (15 g). The mixture was stirred and heated under reflux for 4 hours. After cooling, the reaction mixture was poured into a cold sodium bicarbonate solution and extracted with chloroform. The organic layer was washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness. The residue was purified by column chromatography on silica gel.

Step 3: Synthesis of 1-Methyl-4-oxo-3,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine

A mixture of 1-methyl-4-oxo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine (2.78 g, 10 mmol) and 10% palladium on charcoal (0.5 g) in p-cymene (30 mL) was heated under reflux for 8 hours. The catalyst was removed by filtration, and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization from methanol.

Step 4: Synthesis of 1-Formyl-2-methyl-4-oxo-3,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine

To a solution of 1-methyl-4-oxo-3,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine (2.76 g, 10 mmol) in dry dimethylformamide (20 mL), phosphorus oxychloride (1.8 mL, 20 mmol) was added dropwise at 0 °C. The mixture was then heated at 80 °C for 2 hours. After cooling, the reaction mixture was poured into ice-water and neutralized with a sodium bicarbonate solution. The resulting precipitate was collected and recrystallized from ethyl acetate.

Step 5: Synthesis of this compound

A mixture of 1-formyl-2-methyl-4-oxo-3,4,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine (3.04 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and a few drops of piperidine in ethanol (50 mL) was heated under reflux for 5 hours. The solvent was evaporated, and the residue was purified by column chromatography on alumina to yield this compound.

Visualizations

The following diagrams illustrate the logical workflow for evaluating the reproducibility of a chemical synthesis and a hypothetical signaling pathway that could be modulated by a complex alkaloid like this compound.

G cluster_0 Evaluation of Synthesis Reproducibility A Identify Original Total Synthesis Publication B Extract Detailed Experimental Protocol A->B D Search for Subsequent Citations and Reproductions A->D C Gather Quantitative Data (Yields, Conditions) B->C F Compare Reported Yields and Methodologies C->F E Identify Alternative Synthetic Routes D->E D->F E->F G Assess Consistency and Identify Discrepancies F->G I Formulate Conclusion on Reproducibility G->I H Synthesize and Analyze In-house (if necessary) H->G

Caption: Workflow for evaluating the reproducibility of a chemical synthesis.

G cluster_1 Hypothetical Signaling Pathway Modulation by this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

Angustine: An Uncharted Territory in Cellular Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its presence in traditionally used medicinal plants, the specific bioactivity of the alkaloid Angustine in different cell lines remains largely unexplored in publicly available scientific literature. While preliminary data suggests potential cytotoxicity, a comprehensive understanding of its effects on cancer and normal cell lines, including detailed mechanisms of action, is currently lacking.

This compound is a known constituent of plants such as Nauclea latifolia and Strychnos johnsonii, which have been investigated for various medicinal properties.[2][3][4] However, research on the bioactivity of extracts from these plants often focuses on the complex mixture of compounds present, rather than isolating and characterizing the specific effects of this compound.

For researchers and drug development professionals, this lack of specific data on this compound presents both a challenge and an opportunity. The initial cytotoxic signal, though preliminary, suggests that further investigation into its effects on a panel of cancer and normal cell lines is warranted. Key areas for future research would include:

  • Determination of Cytotoxicity (IC50) in Various Cell Lines: Establishing the half-maximal inhibitory concentration (IC50) of this compound in a diverse range of cancer cell lines (e.g., breast, lung, colon, prostate) and comparing it to its effects on normal, non-cancerous cell lines would be the first step in evaluating its therapeutic potential and selectivity.

  • Investigation of Apoptotic Induction: Should this compound exhibit selective cytotoxicity towards cancer cells, it would be crucial to determine if it induces programmed cell death (apoptosis). Standard assays such as Annexin V/PI staining and analysis of caspase activation would elucidate this mechanism.

  • Cell Cycle Analysis: Understanding how this compound affects the cell cycle is another critical aspect. Determining if it causes cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) could provide insights into its molecular targets.

At present, no quantitative data on IC50 values, apoptotic activity, or cell cycle effects of this compound in different cell lines could be retrieved from the surveyed scientific literature. Similarly, detailed experimental protocols for its bioactivity assessment and diagrams of its potential signaling pathways cannot be constructed due to the absence of foundational research.

The scientific community awaits focused studies on the isolated compound this compound to unlock its potential bioactivity and determine if it holds promise as a novel therapeutic agent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Angustine
Reactant of Route 2
Reactant of Route 2
Angustine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.